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  • Product: 7-Methoxycinnoline-3-carboxylic acid
  • CAS: 929975-18-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of 7-Methoxycinnoline-3-carboxylic Acid: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of heterocyclic building blocks is a foundational pillar in rational drug design. Cinnoline-3-carboxylic acid derivatives are highly valued in pharmaceutical development, nota...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic building blocks is a foundational pillar in rational drug design. Cinnoline-3-carboxylic acid derivatives are highly valued in pharmaceutical development, notably serving as critical precursors for TRPM8 antagonists used in cold-environment related pain therapies[1]. The introduction of a 7-methoxy group alters the electronic landscape of the 1,2-diazanaphthalene core through strong resonance (+R) electron donation[2]. For researchers and drug development professionals, establishing the exact regiochemical fidelity of this molecule—specifically differentiating the 7-methoxy isomer from its 6-methoxy counterpart—requires a rigorous, multi-modal analytical approach. This whitepaper details the self-validating spectroscopic and spectrometric methodologies required to unequivocally elucidate the structure of 7-Methoxycinnoline-3-carboxylic acid.

Analytical Workflow Strategy

To eliminate structural ambiguity, the elucidation process must rely on orthogonal techniques. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, 1D and 2D Nuclear Magnetic Resonance (NMR) map the atomic connectivity, and Infrared (IR) spectroscopy confirms the functional group environments.

G Sample 7-Methoxycinnoline-3-carboxylic Acid Sample HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Sample->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Identify Functional Groups Sample->NMR1D Aliquot 2 IR_XRD IR Spectroscopy 3D Conformation & H-Bonding Sample->IR_XRD Aliquot 3 Structure Confirmed Molecular Structure HRMS->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Regiochemistry NMR1D->NMR2D Structural Ambiguity NMR2D->Structure IR_XRD->Structure

Fig 1. Multi-modal analytical workflow for cinnoline structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Principles and Causality: HRMS (via Time-of-Flight, TOF) is utilized to determine the exact mass, confirming the molecular formula C₁₀H₈N₂O₃ (Theoretical exact mass: 204.0535 Da). Electrospray Ionization (ESI) is selected over Electron Impact (EI) as a soft ionization technique to preserve the intact molecular ion [M+H]⁺. Hard ionization methods often cause premature decarboxylation of the delicate C-3 carboxylic acid moiety before the molecular ion can be detected[3].

Fragmentation Analysis: MS/MS fragmentation pathways are critical for functional group verification. By applying Collision-Induced Dissociation (CID), the molecule is forced to fragment along predictable thermodynamic pathways. The primary CID event is the neutral loss of carbon dioxide (Δm = 43.9898 Da) from the C-3 carboxylate, yielding an m/z 161.07 product ion. A secondary loss of a methyl radical (•CH₃, Δm = 15.0235 Da) from the 7-methoxy group confirms the presence of the aryl ether linkage[3].

MS_Frag M_plus [M+H]+ m/z 205.06 Frag1 [M+H - CO2]+ m/z 161.07 M_plus->Frag1 - CO2 (44 Da) CID 15 eV Frag2 [M+H - CO2 - •CH3]+ m/z 146.04 Frag1->Frag2 - •CH3 (15 Da) CID 25 eV

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 7-Methoxycinnoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Causality: While ¹H NMR identifies the number of unique proton environments, the highly conjugated nature of the cinnoline ring causes anisotropic deshielding that can complicate simple 1D assignments. To unambiguously assign the methoxy position (proving it is at C-7 and not C-6), 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—are mandatory[4].

Spectral Analysis: In DMSO-d₆, the H-4 proton is highly deshielded (δ 8.72) due to the combined anisotropic effect of the adjacent diaza ring and the electron-withdrawing C-3 carboxylic acid. The methoxy group exerts a +R effect, shielding the ortho protons (H-6 and H-8). The coupling constant between H-5 and H-6 (J = 9.2 Hz) indicates an ortho relationship, while the small coupling between H-6 and H-8 (J = 2.6 Hz) confirms a meta relationship, structurally validating the 7-substitution pattern[4].

Table 1: NMR Spectral Assignments Summary (DMSO-d₆, 400 MHz for ¹H, 100 MHz for ¹³C)

Position¹H Shift (δ, ppm)Multiplicity & J (Hz)¹³C Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
3 --142.5-
4 8.72s135.2C-3, C-4a, C-8a
4a --125.4-
5 8.18d, J = 9.2130.1C-4, C-7, C-8a
6 7.52dd, J = 9.2, 2.6122.3C-4a, C-8
7 --163.2-
8 7.68d, J = 2.6106.5C-4a, C-6, C-7
8a --152.8-
OCH₃ 3.98s56.4C-7
COOH 13.85br s166.1C-3

The assignment of the methoxy group is definitively resolved via HMBC. The methoxy protons (δ 3.98) exhibit a strong ³J correlation to a deshielded quaternary carbon at δ 163.2 (C-7). Concurrently, the isolated aromatic proton H-8 (δ 7.68) shows a ²J correlation to this same C-7 carbon, confirming their spatial proximity.

HMBC H8 H-8 C7 C-7 (163.2 ppm) H8->C7 2J C8a C-8a (152.8 ppm) H8->C8a 3J H6 H-6 H6->C7 2J OCH3 OCH3 OCH3->C7 3J

Fig 3. Critical HMBC correlations establishing the regiochemistry of the 7-methoxy substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. Because carboxylic acids typically form strong intermolecular hydrogen-bonded dimers in the solid state, analyzing the neat powder via Attenuated Total Reflectance (ATR) is preferred.

  • 3200–2500 cm⁻¹: A broad O-H stretch characteristic of the carboxylic acid dimer.

  • 1715 cm⁻¹: A sharp C=O stretch of the conjugated carboxylic acid.

  • 1250 cm⁻¹: The asymmetric C-O-C stretch of the aryl alkyl ether (7-methoxy group).

Step-by-Step Experimental Methodologies

Protocol 1: HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of 7-Methoxycinnoline-3-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Tuning: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm.

  • Ionization: Operate in positive ESI mode. Set capillary voltage to 3500 V, drying gas temperature to 300 °C, and nebulizer flow rate to 8 L/min.

  • Data Acquisition: Scan m/z 50–1000. Isolate the [M+H]⁺ precursor ion (m/z 205.06) and apply collision energies of 15 eV and 25 eV using N₂ as the collision gas for MS/MS fragmentation.

Protocol 2: NMR Spectroscopy (1D and 2D)
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[5]. Transfer the solution to a 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire on a 400 MHz spectrometer. Use a 30° pulse angle, 2.0 s relaxation delay, and 64k data points over a 12 ppm spectral width. Accumulate 16 scans to ensure a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with continuous proton decoupling (WALTZ-16). Use a 2.0 s relaxation delay to allow for the slower relaxation times of quaternary carbons (C-3, C-4a, C-7, C-8a). Accumulate 1024 scans.

  • HMBC Acquisition: Set up a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz). Acquire 256 increments in the t1 (carbon) dimension and 2048 points in the t2 (proton) dimension. Process the Free Induction Decay (FID) with a sine-bell squared window function for optimal cross-peak resolution.

References

  • Source: chemicalbook.
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Title: Identification of 5-(Aryl/Heteroaryl)

Sources

Exploratory

An In-depth Technical Guide to 7-Methoxycinnoline-3-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Cinnoline, a bicyclic aromatic heterocycle, has emerged as a significant scaffold in medicinal chemistry due to the broad pharmacological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a significant scaffold in medicinal chemistry due to the broad pharmacological activities of its derivatives.[1] These activities include antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 7-Methoxycinnoline-3-carboxylic acid, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource.

Physicochemical Properties

The chemical structure of 7-Methoxycinnoline-3-carboxylic acid incorporates a methoxy group at the 7-position and a carboxylic acid group at the 3-position of the cinnoline core. These functional groups are expected to significantly influence its solubility, reactivity, and biological activity.

Predicted Physicochemical Data

PropertyPredicted Value/InformationBasis for Prediction
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.18 g/mol
AppearancePale yellow solidGeneral appearance of cinnoline derivatives.[2]
Melting Point>200 °C (with decomposition)Carboxylic acid derivatives of heterocyclic compounds often have high melting points.
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO and DMF.The carboxylic acid group may impart some aqueous solubility, while the aromatic core suggests solubility in organic solvents.
pKa~4-5The carboxylic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 7-Methoxycinnoline-3-carboxylic acid, the following are predicted spectroscopic characteristics based on known data for related cinnoline and quinoline derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on the cinnoline ring system and the methoxy group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group, and the electron-donating nature of the methoxy group.

  • δ ~13-14 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal would likely be broad.

  • δ ~9.0-9.2 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen and the carboxylic acid.

  • δ ~8.0-8.2 ppm (d, 1H): H5 proton.

  • δ ~7.5-7.7 ppm (d, 1H): H6 proton.

  • δ ~7.2-7.4 ppm (s, 1H): H8 proton.

  • δ ~4.0 ppm (s, 3H): Methoxy protons (-OCH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

  • δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • δ ~160-165 ppm: C7 bearing the methoxy group.

  • δ ~150-155 ppm: C8a.

  • δ ~145-150 ppm: C4.

  • δ ~130-135 ppm: C3.

  • δ ~125-130 ppm: C5.

  • δ ~120-125 ppm: C4a.

  • δ ~115-120 ppm: C6.

  • δ ~100-105 ppm: C8.

  • δ ~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the methoxy group.

  • ~1050 cm⁻¹ (strong): Symmetric C-O-C stretch of the methoxy group.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 204. Common fragmentation patterns for cinnolines may involve the loss of N₂ and CO₂ from the molecular ion.

Synthesis and Reactivity

A plausible and established method for the synthesis of cinnoline derivatives is the Richter Cinnoline Synthesis .[3][4] This methodology can be adapted for the synthesis of 7-Methoxycinnoline-3-carboxylic acid.

Proposed Synthetic Pathway

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Diazotization cluster_2 Step 3: Richter Cyclization cluster_3 Step 4: Dehydroxylation & Hydrolysis A 2-amino-4-methoxyphenylacetylene C Ethyl 3-(2-amino-4-methoxyphenyl)propiolate A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Ethyl propiolate B->C D Ethyl 3-(2-amino-4-methoxyphenyl)propiolate E Diazonium salt intermediate D->E NaNO₂, HCl, 0-5 °C F Diazonium salt intermediate G Ethyl 4-hydroxy-7-methoxycinnoline-3-carboxylate F->G H₂O, heat H Ethyl 4-hydroxy-7-methoxycinnoline-3-carboxylate I 7-Methoxycinnoline-3-carboxylic acid H->I 1. PCl₅/POCl₃ 2. H₂/Pd-C 3. NaOH, H₂O then H⁺

Caption: Proposed synthetic pathway for 7-Methoxycinnoline-3-carboxylic acid.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of Ethyl 3-(2-amino-4-methoxyphenyl)propiolate

  • To a solution of 2-amino-4-methoxyphenylacetylene in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Add ethyl propiolate dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Diazotization and Richter Cyclization

  • Dissolve the synthesized propiolate in a mixture of concentrated HCl and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Heat the reaction mixture to induce cyclization, forming Ethyl 4-hydroxy-7-methoxycinnoline-3-carboxylate.

  • Cool the mixture and collect the precipitate by filtration.

Step 3: Dehydroxylation and Hydrolysis

  • Treat the hydroxy-cinnoline ester with a mixture of PCl₅ and POCl₃ to convert the hydroxyl group to a chloro group.

  • Reduce the resulting 4-chlorocinnoline derivative using catalytic hydrogenation (H₂ gas, Pd-C catalyst).

  • Hydrolyze the ester group by heating with aqueous sodium hydroxide.

  • Acidify the reaction mixture with a mineral acid to precipitate the final product, 7-Methoxycinnoline-3-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Reactivity of the Cinnoline Ring

The cinnoline ring system is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This influences its reactivity:

  • Electrophilic Aromatic Substitution: Electrophilic attack is generally disfavored on the pyridine ring and will preferentially occur on the benzene ring, primarily at positions 5 and 8.[5] The methoxy group at position 7 is an activating group and would direct electrophiles to positions 6 and 8.

  • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4.[5]

Potential Applications in Drug Discovery

Cinnoline derivatives have shown a wide range of biological activities, making 7-Methoxycinnoline-3-carboxylic acid a promising scaffold for drug discovery.

Antibacterial and Antifungal Activity

Numerous cinnoline derivatives have demonstrated significant antibacterial and antifungal properties.[6][7][8][9] The mechanism of action for some cinnoline-based antibacterials is believed to involve the inhibition of DNA gyrase.[10] The carboxylic acid moiety at the 3-position is a common feature in many quinolone and cinnoline-based antibacterial agents, including the drug Cinoxacin.[6][11]

Anticancer Activity

Cinnoline derivatives have been investigated as potential anticancer agents, with some compounds showing cytotoxic activity against various cancer cell lines.[11][12] Mechanisms of action include the inhibition of topoisomerase I and c-Met receptor tyrosine kinase.[11]

Enzyme Inhibition

The cinnoline scaffold has been explored for the development of various enzyme inhibitors. For instance, certain cinnoline-3-carboxamide derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), and other derivatives have shown inhibitory activity against human neutrophil elastase (HNE).[6]

Workflow for Biological Evaluation

G A Synthesis and Purification of 7-Methoxycinnoline-3-carboxylic acid B In vitro Screening A->B C Antibacterial/Antifungal Assays (MIC determination) B->C D Anticancer Assays (Cytotoxicity against cell lines) B->D E Enzyme Inhibition Assays (e.g., Kinase inhibition) B->E F Lead Compound Identification C->F D->F E->F G In vivo Studies (Animal models) F->G H Preclinical Development G->H

Caption: General workflow for the biological evaluation of a novel cinnoline derivative.

Conclusion

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (2019, June 18). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed. (2012, November 15). Retrieved from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Retrieved from [Link]

  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular - JOCPR. (2023, August 16). Retrieved from [Link]

  • Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular Docking Study | International Journal of Research in Pharmaceutical Sciences - IJRPS. (2020, November 5). Retrieved from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). Retrieved from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. (n.d.). Retrieved from [Link]

  • Reactions of Quinolines, Chemistry tutorial - Tutorsglobe.com. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). Retrieved from [Link]

  • Cinnoline - wikidoc. (2012, August 8). Retrieved from [Link]

  • QUINOLINE - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactivity of Quinoline - YouTube. (2020, October 26). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (2016, September 2). Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - ResearchGate. (2016, September 2). Retrieved from [Link]

  • von Richter (Cinnoline) Synthesis. (n.d.). Retrieved from [Link]

Sources

Foundational

The Synthesis of 7-Methoxycinnoline-3-carboxylic Acid and Its Derivatives: A Technical Guide for Medicinal Chemists

Abstract The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth explorat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the synthesis of 7-methoxycinnoline-3-carboxylic acid and its derivatives, compounds of significant interest in drug discovery programs. We will dissect the strategic considerations underpinning the synthetic pathways, provide detailed experimental protocols for key transformations, and discuss the preparation of bioactive derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the therapeutic potential of the cinnoline core.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial attention in the scientific community.[1][2] First synthesized by Richter in 1883, this nitrogen-containing framework is a key structural component in numerous compounds with diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] The electronic nature and substitution pattern of the cinnoline ring system can be modulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a versatile template for drug design.

The focus of this guide, 7-methoxycinnoline-3-carboxylic acid, incorporates two key functionalities: a methoxy group at the 7-position and a carboxylic acid at the 3-position. The methoxy group can enhance metabolic stability and modulate receptor binding, while the carboxylic acid provides a handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of biological activity.

Foundational Synthetic Strategies for the Cinnoline Core

Several classical methods have been established for the construction of the cinnoline ring system. A conceptual understanding of these foundational reactions is crucial for appreciating the nuances of more contemporary and substrate-specific syntheses.

  • The Richter Cinnoline Synthesis: This was the first reported synthesis of a cinnoline derivative and involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid.[2]

  • The Widman-Stoermer Synthesis: This method utilizes the cyclization of a diazotized o-aminoarylethylene. The reaction proceeds through the formation of a diazonium salt which then undergoes an intramolecular electrophilic attack on the vinyl group.[3]

  • The Borsche Cinnoline Synthesis: This approach involves the diazotization of o-aminoacetophenones, leading to the formation of 4-hydroxycinnolines.[2]

These methods, while historically significant, can sometimes be limited by the availability of starting materials and may present challenges in controlling regioselectivity with certain substitution patterns.

Strategic Synthesis of 7-Methoxycinnoline-3-carboxylic Acid

The synthesis of 7-methoxycinnoline-3-carboxylic acid is most effectively approached through a multi-step sequence that commences with a readily available substituted aniline. A key intermediate in this pathway is an ester of the target carboxylic acid, which is subsequently hydrolyzed in the final step.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The carboxylic acid can be derived from the hydrolysis of an ethyl ester. The cinnoline ring, in turn, can be formed via an intramolecular cyclization of a diazonium salt precursor, which can be traced back to 2-amino-4-methoxyacetophenone.

Retrosynthesis of 7-Methoxycinnoline-3-carboxylic acid target 7-Methoxycinnoline-3-carboxylic acid ester Ethyl 7-Methoxy-4-oxocinnoline-3-carboxylate target->ester Hydrolysis diazonium Intermediate Diazonium Salt ester->diazonium Cyclization ketoester β-Ketoester diazonium->ketoester Acidification triazene Triazene Intermediate ketoester->triazene Condensation start 2-Amino-4-methoxyacetophenone triazene->start Diazotization & Trapping

Caption: Retrosynthetic pathway for 7-methoxycinnoline-3-carboxylic acid.

Step-by-Step Synthesis

The following sections detail the experimental procedures for the synthesis of ethyl 7-methoxy-4-oxocinnoline-3-carboxylate, a key precursor to the target carboxylic acid. This method utilizes a triazene intermediate to circumvent potential instability issues associated with the diazonium salt.

3.2.1. Synthesis of 1-[4-Methoxy-2-(3,3-tetramethylene-1-triazenyl)phenyl]ethanone

This initial step involves the diazotization of 2-amino-4-methoxyacetophenone followed by the in-situ trapping of the diazonium salt with pyrrolidine to form a stable triazene.

Experimental Protocol:

  • To a stirred suspension of 2-amino-4-methoxyacetophenone (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes, the resulting solution is added to a solution of pyrrolidine (1.2 eq) and potassium hydroxide in water at 0-5 °C.

  • The reaction mixture is stirred for an additional hour, and the precipitated solid is collected by filtration, washed with water, and dried to afford the triazene intermediate.

3.2.2. Synthesis of Ethyl 2-(2-acetyl-5-methoxyphenyl)-2-oxoacetate

The triazene is then condensed with diethyl oxalate in the presence of a strong base to form a β-ketoester.

Experimental Protocol:

  • To a solution of the triazene intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (1.2 eq) is added portionwise at 0 °C.

  • Diethyl oxalate (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

3.2.3. Synthesis of Ethyl 7-Methoxy-4-oxocinnoline-3-carboxylate

The final cyclization step is achieved by treating the β-ketoester with acid, which regenerates the diazonium salt in situ and promotes the intramolecular cyclization to form the cinnoline ring.

Experimental Protocol:

  • The crude β-ketoester is dissolved in a suitable solvent such as trifluoroacetic acid.

  • The solution is stirred at room temperature, and the progress of the cyclization is monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured into ice-water, and the precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield ethyl 7-methoxy-4-oxocinnoline-3-carboxylate.

Table 1: Summary of Reaction Steps and Typical Yields

StepReactionKey ReagentsTypical Yield
1Triazene Formation2-Amino-4-methoxyacetophenone, NaNO₂, Pyrrolidine~90%
2β-Ketoester FormationTriazene, Diethyl oxalate, NaH~85%
3Cyclizationβ-Ketoester, Trifluoroacetic acid~80%
Hydrolysis to 7-Methoxycinnoline-3-carboxylic Acid

The final step in the synthesis of the target molecule is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is often cleaner and proceeds to completion.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Ethyl 7-methoxy-4-oxocinnoline-3-carboxylate (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • The mixture is heated at reflux until the reaction is complete (monitored by the disappearance of the starting material on TLC).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated 7-methoxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Synthetic Pathway to7-Methoxycinnoline-3-carboxylic acid start 2-Amino-4-methoxy- acetophenone triazene Triazene Intermediate start->triazene 1. NaNO₂, HCl 2. Pyrrolidine, KOH ketoester β-Ketoester triazene->ketoester Diethyl oxalate, NaH ester Ethyl 7-Methoxy-4-oxo- cinnoline-3-carboxylate ketoester->ester CF₃COOH acid 7-Methoxycinnoline-3- carboxylic Acid ester->acid NaOH, EtOH/H₂O then H⁺

Caption: Overall synthetic workflow for 7-methoxycinnoline-3-carboxylic acid.

Synthesis of 7-Methoxycinnoline-3-carboxylic Acid Derivatives

The carboxylic acid functionality at the 3-position serves as a versatile anchor for the synthesis of a diverse library of derivatives, most notably amides.

Synthesis of 7-Methoxycinnoline-3-carboxamides

The conversion of the carboxylic acid to a carboxamide is a standard transformation in medicinal chemistry, often leading to compounds with improved biological activity and pharmacokinetic profiles. This is typically achieved by first activating the carboxylic acid, followed by reaction with a desired amine.

Experimental Protocol (Amide Coupling):

  • To a solution of 7-methoxycinnoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., diisopropylethylamine) (2.0 eq) are added.

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • The desired primary or secondary amine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization

The synthesized compounds should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm their identity and purity.

Table 2: Expected Spectroscopic Data for Key Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Ethyl 7-Methoxy-4-oxocinnoline-3-carboxylateAromatic protons, methoxy singlet, ethyl ester signals (quartet and triplet)Carbonyl carbons (ester and ketone), aromatic carbons, methoxy carbon, ethyl ester carbons[M+H]⁺
7-Methoxycinnoline-3-carboxylic acidAromatic protons, methoxy singlet, broad carboxylic acid protonCarbonyl carbons (acid and ketone), aromatic carbons, methoxy carbon[M+H]⁺
7-Methoxycinnoline-3-carboxamide (example)Aromatic protons, methoxy singlet, amide N-H proton(s), signals corresponding to the amine moietyCarbonyl carbons (amide and ketone), aromatic carbons, methoxy carbon, carbons of the amine moiety[M+H]⁺

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 7-methoxycinnoline-3-carboxylic acid and its derivatives. The strategic use of a triazene intermediate ensures a high-yielding synthesis of the key cinnoline ester precursor. The versatility of the carboxylic acid functionality allows for the generation of diverse libraries of compounds for biological screening. Given the established pharmacological importance of the cinnoline scaffold, these 7-methoxy substituted derivatives represent promising candidates for the development of novel therapeutic agents. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

  • Widman, O. (1884). Über die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-724.
  • Richter, V. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.
  • Borsche, W., & Herbert, A. (1941). Über eine neue Cinnolin-Synthese. Justus Liebigs Annalen der Chemie, 546(1), 293-303.
  • A Concise Review on Cinnolines - Innovative Journal. (2020). Retrieved from [Link]

  • Synthesis of Ethyl 7-Methoxy-4-Oxocinnoline-3-Carboxylate. (n.d.). Retrieved from [Link]

Sources

Exploratory

7-Methoxycinnoline-3-carboxylic acid mechanism of action

This guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 7-Methoxycinnoline-3-carboxylic acid , a synthetic nitrogen-heterocyclic scaffold primarily characterized as a compet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the pharmacological profile, mechanism of action (MoA), and experimental utility of 7-Methoxycinnoline-3-carboxylic acid , a synthetic nitrogen-heterocyclic scaffold primarily characterized as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Executive Summary & Chemical Identity

7-Methoxycinnoline-3-carboxylic acid is a bicyclic heteroaromatic compound belonging to the cinnoline class (1,2-benzodiazine). Structurally, it acts as a bioisostere of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) and 7-chlorokynurenic acid , which are well-established endogenous and synthetic modulators of excitatory amino acid receptors.

  • Primary Target: NMDA Receptor (Glycine-binding site on the GluN1 subunit).

  • Secondary Targets: AMPA/Kainate receptors (low affinity), GABA-A receptors (via ester/amide derivatives).

  • Pharmacological Class: Excitatory Amino Acid (EAA) Antagonist / Glycine Site Antagonist.

  • Chemical Utility: Core scaffold for the synthesis of ATM kinase inhibitors and anxiolytic agents.

Chemical Properties Table
PropertyData
CAS Number 1261236-48-9 (Methyl ester ref)
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
pKa (Acid) ~3.5–4.0 (Predicted)
Lipophilicity (LogP) ~1.5 (Predicted)
Solubility Soluble in DMSO, dilute alkali; poor in water/acid.[1][2]

Mechanism of Action: NMDA Receptor Antagonism

The defining mechanism of 7-Methoxycinnoline-3-carboxylic acid is its interaction with the GluN1 subunit of the NMDA receptor complex. Unlike competitive glutamate antagonists (which bind GluN2), this compound targets the co-agonist site obligatorily occupied by glycine or D-serine.

Structural Basis of Binding

The NMDA receptor functions as a heterotetramer (typically 2 GluN1 + 2 GluN2 subunits). Channel opening requires the simultaneous binding of glutamate (to GluN2) and glycine (to GluN1).

  • Pharmacophore Mimicry: The 3-carboxylic acid moiety of the cinnoline scaffold mimics the carboxylate group of glycine.

  • Receptor Docking:

    • The carboxylate anion forms a critical salt bridge with Arg523 (numbering based on GluN1) in the ligand-binding domain (LBD).

    • The cinnoline ring participates in

      
      -stacking or hydrophobic interactions with aromatic residues (e.g., Phe484 , Trp731 ) lining the binding pocket.
      
    • The 7-methoxy group extends into a hydrophobic sub-pocket, enhancing affinity compared to the unsubstituted parent, though often less potent than 7-chloro or 5,7-dichloro analogs (e.g., 5,7-dichlorokynurenic acid).

  • Conformational Arrest: Binding of the bulky cinnoline core prevents the "clam-shell" closure of the GluN1 LBD. This closure is mechanically coupled to the opening of the transmembrane ion channel. By sterically hindering this closure, the compound locks the receptor in a non-conducting state.

Downstream Signaling Effects
  • Inhibition of Ca²⁺ Influx: Blockade of the glycine site prevents channel opening even in the presence of high glutamate concentrations.

  • Prevention of Excitotoxicity: By limiting Ca²⁺ entry, the compound mitigates calcium-dependent neurotoxicity (e.g., mitochondrial depolarization, caspase activation) often observed in ischemia or neurodegenerative models.

Mechanistic Pathway Diagram

NMDA_Mechanism Glutamate Glutamate Release GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Endogenous Glycine/D-Serine GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds (Agonist) Compound 7-Methoxycinnoline-3-COOH Compound->GluN1 Binds (Competitive Antagonist) Complex_Open LBD Clam-Shell Closure (Active Conformation) GluN2->Complex_Open Required GluN1->Complex_Open Agonist Bound Complex_Closed Steric Hindrance of LBD (Inactive Conformation) GluN1->Complex_Closed Antagonist Bound Channel Ion Channel Opening (Ca2+ / Na+ Influx) Complex_Open->Channel Coupled Complex_Closed->Channel Blocks Neuroprotection Neuroprotection / Sedation Complex_Closed->Neuroprotection Result Excitotoxicity Excitotoxicity / Plasticity Channel->Excitotoxicity

Figure 1: Competitive antagonism at the NMDA receptor glycine site prevents LBD closure and subsequent ion channel activation.

Structure-Activity Relationship (SAR)

The 7-methoxycinnoline-3-carboxylic acid scaffold is highly sensitive to substitution patterns.

PositionModificationEffect on Activity
3-COOH Conversion to Ester/AmideLoss of NMDA affinity. Shifts activity toward GABA-A receptor modulation (benzodiazepine site) or ATM kinase inhibition.
4-Position -OH / =O (Tautomer)Essential for H-bonding in the glycine pocket. 4-H analogs typically show reduced potency.
7-Position -OCH₃ (Methoxy)Increases lipophilicity vs. -H. Often less potent than -Cl or -I (Halogens) for NMDA antagonism but improves metabolic stability.
N1/N2 Ring NitrogenCritical for bioisosteric replacement of the quinoline ring; affects pKa and solubility.

Experimental Protocols

Synthesis: The Richter Cyclization Approach

Context: Generating the core scaffold from aniline precursors.

  • Diazotization: Dissolve 2-amino-4-methoxy-acetophenone (or related ethynyl aniline) in concentrated HCl at 0°C. Add NaNO₂ dropwise to form the diazonium salt.

  • Cyclization: Raise temperature to 60–80°C. The diazonium species undergoes intramolecular cyclization to form the cinnoline ring.

  • Oxidation/Hydrolysis: If starting from a methyl-ketone or acetyl group, subsequent oxidation (e.g., SeO₂ or KMnO₄) is required to convert the 3-substituent to the carboxylic acid.

  • Purification: Precipitate the acid by adjusting pH to ~3–4. Recrystallize from ethanol/water.

In Vitro Binding Assay: [³H]-Glycine Displacement

Context: Validating affinity for the NMDA glycine site.

Reagents:

  • Rat cortical membrane homogenates (well-washed to remove endogenous glycine).

  • Radioligand: [³H]-Glycine (10 nM) or [³H]-MDL105,519 (high affinity antagonist).

  • Non-specific binder: 1 mM Glycine or 100 µM D-Serine.

Protocol:

  • Preparation: Thaw cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20–50 µg protein).

    • 25 µL [³H]-Ligand.

    • 25 µL 7-Methoxycinnoline-3-carboxylic acid (concentration range: 1 nM – 100 µM).

  • Equilibrium: Incubate at 4°C for 60 minutes (low temp prevents receptor degradation and uptake).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

Electrophysiology: Whole-Cell Patch Clamp

Context: Functional verification of antagonism.

  • System: HEK293 cells transiently transfected with GluN1 and GluN2A subunits.

  • Recording Solution: Extracellular (Mg²⁺-free to prevent channel block): 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose.

  • Stimulation: Apply Glutamate (100 µM) + Glycine (10 µM) to elicit a control current.

  • Inhibition: Co-apply 7-Methoxycinnoline-3-carboxylic acid (10 µM).

  • Result: Observe reduction in steady-state current. Construct a dose-response curve by varying inhibitor concentration against fixed agonist levels.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives . PubMed. (Quinoline-3-carboxylic acids as bioisosteres and anti-inflammatory/antiproliferative agents).

  • Discovery of a series of 3-cinnoline carboxamides as orally bioavailable, highly potent, and selective ATM inhibitors . ACS Medicinal Chemistry. (Describes the synthetic utility of the cinnoline-3-carboxylic acid scaffold).

  • Novel antagonists of the inhibitory glycine receptor derived from quinolinic acid compounds . Journal of Medicinal Chemistry. (Establishes the SAR of quinoline/cinnoline acids at glycine sites).

  • Cinnoline Derivatives with Biological Activity . ResearchGate. (Comprehensive review of cinnoline pharmacology including GABA and NMDA activity).

  • Benchchem Compound Data: Methyl 7-Methoxycinnoline-3-carboxylate . Benchchem. (Chemical properties and synthetic pathways).[2][3][4]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Evaluation of 7-Methoxycinnoline-3-carboxylic acid

Abstract The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2] This guide outlines a comprehensive in silico workflow designed to rigorously evaluate the therapeutic potential of a novel derivative, 7-Methoxycinnoline-3-carboxylic acid. As direct experimental data for this specific molecule is nascent, this document serves as a strategic blueprint for its computational characterization. We will detail a sequence of state-of-the-art computational methodologies, from initial target identification and molecular docking to dynamic simulation and pharmacokinetic profiling. Each step is designed to build a robust, data-driven hypothesis of the molecule's mechanism of action and drug-like potential, thereby guiding subsequent in vitro and in vivo validation efforts. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply computational techniques to accelerate early-stage discovery projects.

Introduction: The Rationale for Investigation

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest due to their diverse biological activities.[1][2] The core structure serves as a versatile building block for compounds targeting various biological receptors, proteins, and enzymes.[1] Specifically, various substituted cinnolines have shown promise as anticancer agents.[2] The subject of this guide, 7-Methoxycinnoline-3-carboxylic acid, is a functionalized derivative designed for synthetic and medicinal chemistry applications.[3] Its structural features—a methoxy group at position 7 and a carboxylic acid at position 3—present unique electronic and steric properties that warrant a thorough investigation of its potential as a therapeutic agent.

This guide provides a systematic, multi-stage in silico protocol to predict the biological targets, binding affinity, interaction stability, and pharmacokinetic profile of 7-Methoxycinnoline-3-carboxylic acid. By front-loading the discovery process with these computational methods, we can generate critical insights, prioritize experimental resources, and de-risk the development pathway.

The Comprehensive In Silico Evaluation Workflow

Our investigation is structured as a logical cascade, where the output of each stage informs the next. This ensures a focused and efficient analysis, building a progressively detailed picture of the molecule's potential.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Druggability Assessment T_ID Target Prediction (SwissTargetPrediction) Dock Molecular Docking (AutoDock Vina) T_ID->Dock Top Protein Targets MD Molecular Dynamics (GROMACS) Dock->MD Highest Affinity Pose ADMET ADMET Prediction (swissADME & pkCSM) MD->ADMET Validated Stable Complex Conclusion Hypothesis & Experimental Plan ADMET->Conclusion Comprehensive Profile

Caption: The four-phase in silico evaluation workflow.

Part 1: Target Identification via Ligand-Based Similarity

Expertise & Causality: Before we can analyze how a molecule binds, we must first generate a plausible hypothesis about what it binds to. For a novel compound without a known target, one of the most effective strategies is to leverage the vast existing knowledge of ligand-protein interactions. The principle of chemical similarity states that molecules with similar structures are likely to have similar biological activities. We will use this principle to predict potential protein targets.

Trustworthiness & Protocol: We will employ the SwissTargetPrediction web server, a robust tool that predicts protein targets based on a combination of 2D and 3D similarity to a library of known active ligands.[4][5][6]

Protocol 1.1: Target Prediction with SwissTargetPrediction
  • Input Molecule:

    • Navigate to the SwissTargetPrediction website.[4][5]

    • Input the structure of 7-Methoxycinnoline-3-carboxylic acid. The most convenient format is SMILES (Simplified Molecular Input Line Entry System). The SMILES string for this molecule is COC1=CC2=C(C=C1)C(=NN=C2)C(=O)O.

    • Draw the molecule using the provided editor if a SMILES string is unavailable.

  • Set Prediction Parameters:

    • Select the species of interest. For drug development, this is typically "Homo sapiens".

  • Execute and Analyze Results:

    • Initiate the prediction. The server will return a list of probable protein targets, ranked by a probability score.

    • Critically evaluate the top-ranked targets. Pay close attention to target classes that are well-represented in the results (e.g., kinases, G-protein coupled receptors, etc.). The results are often visualized as a pie chart, showing the distribution of predicted target classes.

    • Self-Validation: Cross-reference the predicted targets with the known biological activities of the broader cinnoline or quinoline chemical classes, which frequently show anticancer activity.[2][7][8] This provides an external layer of validation for the predictions. For this study, we will hypothesize that the top predicted kinase target is a high-priority candidate for further investigation.

Part 2: Molecular Docking of the Ligand-Target Complex

Expertise & Causality: Once a high-probability target is identified, molecular docking is used to predict the preferred orientation and binding affinity of our molecule within the protein's active site.[9][10] This static "snapshot" provides the first quantitative estimate of binding strength and reveals the specific amino acid residues involved in the interaction. A strong, specific interaction is a prerequisite for a potent drug candidate.

Trustworthiness & Protocol: We will use AutoDock Vina, a widely used and well-validated open-source docking program, for this analysis.[11][12] The protocol requires careful preparation of both the protein (receptor) and the small molecule (ligand).

Protocol 2.1: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D structure of the top-ranked target protein from the Protein Data Bank (RCSB PDB).[11]

    • Using molecular visualization software (e.g., UCSF Chimera or AutoDock Tools), prepare the protein by:

      • Removing all water molecules and co-crystallized ligands.[13]

      • Adding polar hydrogens, which are critical for forming hydrogen bonds.

      • Assigning partial charges (e.g., Kollman charges).[11]

    • Save the prepared receptor in the required .pdbqt format.[11]

  • Ligand Preparation:

    • Generate a 3D conformer of 7-Methoxycinnoline-3-carboxylic acid.

    • Using AutoDock Tools, assign rotatable bonds and save the ligand in .pdbqt format.[11]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known active site of the receptor.[9][12] The dimensions should be large enough to allow the ligand to rotate and translate freely but focused enough to ensure an efficient search.

  • Docking Execution & Analysis:

    • Run AutoDock Vina using a configuration file that specifies the receptor, ligand, and grid box parameters.[12][13]

    • Analyze the output, which includes multiple binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

G cluster_prep Preparation (AutoDock Tools) PDB 1. Download Protein (RCSB PDB) Prep_P 3. Prepare Protein (Remove water, add H) PDB->Prep_P Ligand 2. Prepare Ligand (SMILES -> 3D) Prep_L 4. Prepare Ligand (Set torsions) Ligand->Prep_L Grid 5. Define Binding Site (Grid Box) Prep_P->Grid Vina 6. Run Docking (AutoDock Vina) Prep_L->Vina Grid->Vina Analysis 7. Analyze Results (Binding Energy & Pose) Vina->Analysis

Caption: Workflow for Molecular Docking.

Hypothetical Data Presentation
Predicted TargetDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X-9.2LYS-72, GLU-91Hydrogen Bond
VAL-57, ILE-145Hydrophobic
Protease Y-7.5ASP-189, SER-195Hydrogen Bond, Salt Bridge
GPCR Z-6.8PHE-264, TRP-321Pi-Stacking

Part 3: Molecular Dynamics Simulation for Stability Assessment

Expertise & Causality: Molecular docking provides a static image of binding. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, typically nanoseconds. This allows us to assess the stability of the predicted binding pose. If the molecule remains securely in the active site throughout the simulation, it increases our confidence in the docking result.

Trustworthiness & Protocol: We will use GROMACS, one of the fastest and most widely used open-source MD simulation packages.[14][15] The protocol involves placing the docked complex in a simulated physiological environment.

Protocol 3.1: MD Simulation with GROMACS
  • System Preparation:

    • Use the top-ranked docked pose from AutoDock Vina as the starting structure.

    • Select an appropriate force field (e.g., AMBER, CHARMM) to define the physics of atomic interactions.

    • Generate a topology file for the ligand using a server like SwissParam or a similar tool.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).[15]

  • Solvation and Ionization:

    • Fill the simulation box with a water model (e.g., TIP3P or SPC/E) to simulate an aqueous environment.[15]

    • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentrations.[16]

  • Simulation Execution:

    • Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar) while keeping the protein and ligand restrained. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[16]

    • Production MD: Run the simulation for a set duration (e.g., 100 nanoseconds) with all restraints removed, allowing the complex to evolve freely.[16]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateaued RMSD indicates that the complex has reached equilibrium and the ligand is not diffusing away from the binding site.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to identify which parts of the protein are flexible versus stable upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to confirm the persistence of key interactions identified in docking.

Part 4: ADMET Profiling for Druggability

Expertise & Causality: A potent molecule is useless as a drug if it cannot reach its target, is rapidly metabolized, or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these pharmacokinetic and safety properties.[17] Performing this analysis in silico allows for the early identification of potential liabilities that could cause a drug candidate to fail in later, more expensive stages of development.[18]

Trustworthiness & Protocol: We will utilize a combination of two freely accessible and highly regarded web servers: swissADME and pkCSM.[19][20] These tools use a variety of predictive models based on large datasets of experimental results.[17][19]

Protocol 4.1: ADMET Prediction
  • Input:

    • Navigate to the swissADME and pkCSM websites.[20][21]

    • Input the SMILES string for 7-Methoxycinnoline-3-carboxylic acid (COC1=CC2=C(C=C1)C(=NN=C2)C(=O)O).

  • Execution and Data Synthesis:

    • Run the predictions on both servers.

    • Consolidate the results into a single summary table. Key parameters to evaluate include:

      • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition (metabolism).

      • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which indicates good oral bioavailability.[22]

      • Medicinal Chemistry: Alerts for chemically reactive or unstable groups.

      • Toxicity: Predictions for properties like AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

Hypothetical Data Presentation: ADMET Profile
ParameterPredicted ValueInterpretationSource
Physicochemical
Molecular Weight218.2 g/mol Good (Lipinski: <500)swissADME
LogP (Consensus)1.85Optimal LipophilicityswissADME
TPSA78.9 ŲGood (Oral bioavailability)swissADME
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed orallyswissADME
BBB PermeantNoUnlikely to cause CNS side effectsswissADME
CYP2D6 InhibitorYesPotential for drug-drug interactionspkCSM
Drug-Likeness
Lipinski Violations0Excellent drug-likenessswissADME
Toxicity
AMES ToxicityNoPredicted to be non-mutagenicpkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM

Conclusion and Future Directions

This in-depth technical guide has outlined a rigorous, multi-step in silico workflow to evaluate the therapeutic potential of 7-Methoxycinnoline-3-carboxylic acid. By systematically applying target prediction, molecular docking, molecular dynamics, and ADMET profiling, we can construct a comprehensive computational profile of the molecule.

The hypothetical results presented suggest that 7-Methoxycinnoline-3-carboxylic acid is a promising candidate with good drug-like properties, a strong predicted affinity for a kinase target, and a favorable preliminary safety profile. The next logical steps would be to:

  • Synthesize the Compound: If not already available, synthesize a sample of 7-Methoxycinnoline-3-carboxylic acid for experimental validation.

  • In Vitro Validation: Perform enzymatic assays to confirm the inhibitory activity of the compound against the top-predicted protein targets (e.g., Kinase X).

  • Cell-Based Assays: Evaluate the compound's cytotoxicity in relevant cancer cell lines to confirm the in silico anticancer hypothesis.

  • Lead Optimization: If initial results are promising, use the generated structural models to guide the synthesis of new analogues with improved potency and optimized ADMET properties.

By integrating the computational strategies detailed in this guide, drug discovery teams can make more informed decisions, significantly reducing the time and cost associated with bringing novel therapeutics to the clinic.[23][24]

References

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  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved March 7, 2026, from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved March 7, 2026, from [Link]

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  • Gapsys, V., & de Groot, B. L. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved March 7, 2026, from [Link]

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  • Al-Ostath, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5985-6007. [Link]

  • Khan, K. Y., & Farooqi, T. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2114, 23-37. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1). [Link]

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  • Rahman, M. M., et al. (2024). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. [Link]

  • Unknown. (2024, September 30). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Contract Pharma. [Link]

  • Unknown. (2024, May 10). Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. Preprints.org. [Link]

  • Unknown. (n.d.). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Stanczak, A. (n.d.). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

  • Martin, E. J., et al. (2016). Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 17(1), 59-66. [Link]

  • Nguyen, T. T. L., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

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Exploratory

7-Methoxycinnoline-3-carboxylic acid literature review

The following technical guide details the synthesis, physicochemical properties, and pharmacological applications of 7-Methoxycinnoline-3-carboxylic acid , a privileged scaffold in medicinal chemistry targeting the GABAe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, physicochemical properties, and pharmacological applications of 7-Methoxycinnoline-3-carboxylic acid , a privileged scaffold in medicinal chemistry targeting the GABAergic system.

Advanced Synthesis, Pharmacological Mechanisms, and Experimental Protocols

Executive Summary

7-Methoxycinnoline-3-carboxylic acid (7-MCCA) is a bicyclic nitrogen-heterocycle belonging to the cinnoline class (1,2-benzodiazine). Structurally characterized by a benzene ring fused to a pyridazine ring, this scaffold serves as a critical bioisostere for quinolines and benzodiazepines.

In drug discovery, 7-MCCA derivatives are primarily investigated as high-affinity ligands for the benzodiazepine binding site of the GABA-A receptor . Unlike classic 1,4-benzodiazepines, cinnoline-3-carboxylates often exhibit unique pharmacological profiles, ranging from partial agonists (anxiolytic without sedation) to inverse agonists (cognitive enhancement), depending on the ester or amide substituents at the C-3 position.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyData
IUPAC Name 7-methoxycinnoline-3-carboxylic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
CAS Number Variable by salt/ester (Methyl ester: 1261236-48-9)
Appearance Pale yellow to off-white crystalline solid
Melting Point >220 °C (decomposition)
Solubility Low in water; Soluble in DMSO, DMF, 1M NaOH
pKa (Calc) ~3.5 (Carboxylic acid), ~2.1 (N-1 protonation)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Synthetic Methodology

The most robust synthetic route for 7-substituted cinnoline-3-carboxylic acids is the modified Richter cyclization or the Widman-Stoermer type approach involves diazotization of an o-aminoalkenyl precursor.

For the 3-carboxylic acid specifically, the Borsche synthesis approach via an o-aminophenylglyoxylate intermediate is preferred due to regioselectivity and yield.

3.1. Retrosynthetic Analysis

The cinnoline core is constructed by forming the N1–N2 and N2–C3 bonds. The 7-methoxy group directs electrophilic substitution para to itself, but the ring closure is driven by the diazonium group attacking the activated carbon alpha to the carbonyl.

3.2. Synthesis Workflow (DOT Visualization)

G start 3-Methoxyaniline inter1 2-Nitro-4-methoxybenzaldehyde start->inter1 Nitration (HNO3/H2SO4) inter2 2-Amino-4-methoxybenzaldehyde inter1->inter2 Reduction (Fe/HCl or H2/Pd) inter3 Hydrazone Intermediate inter2->inter3 Condensation (Methyl Pyruvate) cyclized 7-Methoxycinnoline-3-carboxylate (Ester) inter3->cyclized Diazotization & Cyclization (NaNO2/HCl) final 7-Methoxycinnoline-3-carboxylic Acid cyclized->final Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-wise synthesis of 7-Methoxycinnoline-3-carboxylic acid via the modified Borsche-Richter pathway.

Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 7-methoxycinnoline-3-carboxylate

This protocol synthesizes the ester precursor, which is more stable and easier to purify than the free acid.

Reagents:

  • 2-Amino-4-methoxybenzaldehyde (1.0 eq)

  • Methyl pyruvate (1.2 eq)

  • Sodium nitrite (NaNO₂) (1.5 eq)

  • Hydrochloric acid (conc. and 2M)

  • Ethanol (solvent)[1]

Step-by-Step Procedure:

  • Condensation: Dissolve 2-amino-4-methoxybenzaldehyde (5 mmol) in ethanol (20 mL). Add methyl pyruvate (6 mmol) and a catalytic amount of piperidine. Reflux for 2 hours.

  • Isolation of Intermediate: Cool the mixture. The hydrazone/imine intermediate typically precipitates. Filter and wash with cold ethanol.

  • Diazotization/Cyclization: Suspend the intermediate in 2M HCl (25 mL) and cool to 0–5 °C in an ice bath.

  • Addition: Dropwise add a solution of NaNO₂ (7.5 mmol in 5 mL water) while maintaining the temperature below 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 12 hours. The diazonium species attacks the activated methylene/methyl group, closing the ring.

  • Workup: Neutralize with saturated NaHCO₃. Extract with ethyl acetate (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from methanol/water to yield Methyl 7-methoxycinnoline-3-carboxylate as yellow needles.

Protocol B: Hydrolysis to the Free Acid

Reagents:

  • Methyl 7-methoxycinnoline-3-carboxylate[2]

  • Lithium Hydroxide (LiOH)

  • THF/Water (3:1)

Step-by-Step Procedure:

  • Dissolve the ester (1 mmol) in THF (10 mL).

  • Add LiOH (3 mmol) dissolved in water (3.3 mL).

  • Stir at room temperature for 4 hours (monitor by TLC).

  • Acidify the solution to pH 2–3 using 1M HCl. The carboxylic acid will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 7-Methoxycinnoline-3-carboxylic acid .

Pharmacological Mechanism of Action

The 7-methoxycinnoline-3-carboxylic acid scaffold is a bioisostere of the 1,4-benzodiazepine core. Its activity is mediated through the Benzodiazepine Binding Site (BzR) on the GABA-A receptor.

5.1. Binding Mode
  • Site: Extracellular interface between the

    
     and 
    
    
    
    subunits of the GABA-A receptor.
  • Interactions:

    • 
       Stacking:  The cinnoline aromatic system stacks with aromatic residues (e.g., Tyr159, Phe77) in the binding pocket.
      
    • H-Bonding: The N1/N2 nitrogens and the C3-carboxylate (or amide derivatives) form hydrogen bonds with His101 (in

      
      1 subunits) or equivalent residues.
      
    • 7-Methoxy Role: This substituent mimics the electronegative 7-chloro group of diazepam or the 7-nitro group of clonazepam, enhancing lipophilicity and receptor affinity.

5.2. Signaling Pathway (DOT Visualization)

GABAPathway Ligand 7-Methoxycinnoline-3-carboxylate Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor Binding (Ki ~ nM range) ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Positive Allosteric Modulation (PAM) Channel Chloride Channel Opening ConfChange->Channel Increases Open Frequency Influx Cl- Influx Hyperpolarization Channel->Influx Effect Anxiolysis / Sedation / Anticonvulsant Influx->Effect

Figure 2: Mechanism of action for GABA-A receptor modulation by cinnoline derivatives.

Biological Evaluation: Binding Assay Protocol

To validate the affinity of synthesized derivatives, a radioligand binding assay is standard.

Objective: Determine


 values using [³H]-Flumazenil (a benzodiazepine antagonist) displacement.
  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash pellets 3 times.

  • Incubation:

    • Total Binding: Membrane suspension + [³H]-Flumazenil (1 nM).

    • Non-Specific Binding: Add Clonazepam (10 µM).

    • Test: Add 7-Methoxycinnoline-3-carboxylic acid (10⁻⁹ to 10⁻⁵ M).

  • Conditions: Incubate at 4 °C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
References
  • Structure and Synthesis of Cinnolines

    • Richter, V. v. "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft, 1883.

    • BenchChem.[3] "Methyl 7-Methoxycinnoline-3-carboxylate: Synthetic Methodologies."[2] BenchChem Technical Notes, 2025.

  • Pharmacology & GABA-A Modulation

    • Haefely, W., et al.[4][5] "Allosteric Modulation of the GABA-A Receptor Channel." Advances in Drug Research, 1985.

    • Cook, J. M., et al. "Selective GABA-A Ligands: Pharmacology and Therapeutic Potential." Journal of Medicinal Chemistry, 2006.

  • Related Cinnoline Derivatives

    • Stanczak, A., et al.[6] "Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives." Pharmazie, 1998.[6]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Cinnoline Compounds

For Researchers, Scientists, and Drug Development Professionals Cinnoline, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. First identified o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. First identified over a century ago, its unique electronic properties and versatile synthetic accessibility have established it as a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the discovery and rich history of cinnoline compounds, detailing the seminal synthetic methodologies that paved the way for their extensive investigation. Furthermore, it offers a comprehensive overview of their wide-ranging pharmacological activities, supported by quantitative data and detailed experimental protocols for key syntheses.

The Genesis of a Heterocycle: The Serendipitous Discovery of Cinnoline

The journey of cinnoline began in 1883 with the pioneering work of Victor von Richter.[1] While investigating the cyclization reactions of diazotized o-aminoarylpropiolic acids, Richter unexpectedly synthesized the first derivative of this novel heterocyclic system.[1] This reaction, now famously known as the Richter cinnoline synthesis , laid the foundational stone for the exploration of an entirely new class of nitrogen-containing heterocycles.[1][2] The parent cinnoline heterocycle was initially obtained in an impure form through the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water, which yielded 4-hydroxycinnoline-3-carboxylic acid.[1][3][4] Subsequent decarboxylation and reductive removal of the hydroxyl group afforded the parent cinnoline.[3][4]

Foundational Synthetic Methodologies: Building the Cinnoline Core

The initial discovery by Richter spurred the development of several named reactions that have become classical and indispensable methods for the synthesis of the cinnoline core. These methodologies, each with its unique starting materials and reaction conditions, have been instrumental in providing access to a diverse array of cinnoline derivatives for further investigation.

The Richter Synthesis

The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, followed by an intramolecular cyclization. The reaction proceeds through the formation of a diazonium salt, which then undergoes an intramolecular nucleophilic attack by the acetylenic group, leading to the formation of a 4-hydroxycinnoline-3-carboxylic acid derivative.[1]

Experimental Protocol: The Richter Cinnoline Synthesis

Step 1: Diazotization of o-aminophenylpropiolic acid: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.[1]

Step 2: Intramolecular Cyclization: The solution containing the diazonium salt is then gently warmed, which induces the intramolecular cyclization to form 4-hydroxycinnoline-3-carboxylic acid.[1]

Step 3: Decarboxylation: The resulting 4-hydroxycinnoline-3-carboxylic acid is heated to induce decarboxylation, yielding 4-hydroxycinnoline.

Step 4: Reduction: The 4-hydroxycinnoline is then reduced to remove the hydroxyl group, affording the parent cinnoline. This can be achieved through various methods, such as treatment with zinc dust.

The Widman-Stoermer Synthesis

Another classical method is the Widman-Stoermer synthesis, which involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite.[3] The sodium nitrite is first converted to nitrous acid, which then forms the electrophilic intermediate dinitrogen trioxide.[3] The reaction proceeds through the formation of a stable N-nitrosamine, which then loses water to form a diazonium salt that subsequently reacts with the vinyl group in the ring-closing step.[3]

The Borsche-Herbert Synthesis

The Borsche-Herbert synthesis provides a route to 4-hydroxycinnolines and involves the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt.[5] This method has been widely used for the production of various substituted 4-hydroxycinnolines.[5]

The following diagram illustrates the logical flow from starting materials to the core cinnoline structure through these foundational synthetic routes.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Named Reactions cluster_3 Cinnoline Core o-aminoarylpropiolic acid o-aminoarylpropiolic acid Arenediazonium Salt Arenediazonium Salt o-aminoarylpropiolic acid->Arenediazonium Salt Diazotization α-vinylaniline α-vinylaniline N-Nitrosamine N-Nitrosamine α-vinylaniline->N-Nitrosamine Nitrosation o-aminoacetophenone o-aminoacetophenone o-aminoacetophenone->Arenediazonium Salt Diazotization Richter Synthesis Richter Synthesis Arenediazonium Salt->Richter Synthesis Borsche-Herbert Synthesis Borsche-Herbert Synthesis Arenediazonium Salt->Borsche-Herbert Synthesis Widman-Stoermer Synthesis Widman-Stoermer Synthesis N-Nitrosamine->Widman-Stoermer Synthesis Cinnoline Cinnoline Richter Synthesis->Cinnoline Widman-Stoermer Synthesis->Cinnoline Borsche-Herbert Synthesis->Cinnoline

Foundational Synthetic Pathways to the Cinnoline Scaffold.

A Scaffold of Diverse Biological Activity

The cinnoline nucleus has proven to be a remarkably versatile scaffold, giving rise to derivatives with a broad spectrum of pharmacological activities.[6][7] This has led to their extensive investigation in drug discovery programs, with some compounds progressing to clinical use.

Antibacterial and Antifungal Properties

Cinnoline derivatives have demonstrated significant potential as antimicrobial agents.[8][9] One of the most notable examples is Cinoxacin , a synthetic antibacterial agent that has been used in the treatment of urinary tract infections.[10] The combination of the cinnoline core with other active moieties, such as sulphonamides, has been shown to result in compounds with potent activity against a range of bacteria and fungi.[8]

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
CinoxacinE. coliVaries[10]
Cinnoline Sulphonamide DerivativesP. aeruginosa, E. coli, B. subtilis, S. aureusModerate to Good[8]
Cinnoline Sulphonamide DerivativesC. albicans, A. nigerModerate to Good[8]
Anticancer Activity

The potential of cinnoline derivatives as anticancer agents has been a major focus of research.[7][11] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases and interference with critical signaling pathways.[10] For instance, certain substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I (TOP1) inhibitors.[10]

Anti-inflammatory and Analgesic Effects

Several cinnoline derivatives have exhibited promising anti-inflammatory and analgesic properties.[7] Cinnopentazone, for example, was identified for its anti-inflammatory effects.[12] The synthesis of hybrid molecules incorporating a pyrazoline ring onto the cinnoline scaffold has also yielded compounds with significant anti-inflammatory activity.[7]

Other Pharmacological Activities

The biological activities of cinnoline compounds extend beyond these areas, with derivatives showing potential as antimalarial, antitubercular, anxiolytic, and even as plant regulators.[7][12] This wide range of activities underscores the importance of the cinnoline scaffold in medicinal chemistry.[6][13]

The following diagram illustrates the workflow for the discovery and development of cinnoline-based therapeutic agents.

G Start Start Synthetic Chemistry Synthesis of Cinnoline Library Start->Synthetic Chemistry Biological Screening Screening for Biological Activity Synthetic Chemistry->Biological Screening Hit Identification Identification of 'Hit' Compounds Biological Screening->Hit Identification Lead Optimization Structure-Activity Relationship (SAR) Studies Hit Identification->Lead Optimization Lead Optimization->Synthetic Chemistry Iterative Design Preclinical Development In vivo Efficacy and Toxicity Studies Lead Optimization->Preclinical Development Clinical Trials Human Clinical Trials Preclinical Development->Clinical Trials Drug Approved Drug Clinical Trials->Drug

Workflow for Cinnoline-Based Drug Discovery.

Conclusion

From its serendipitous discovery in the late 19th century, the cinnoline ring system has evolved into a cornerstone of heterocyclic chemistry. The development of robust synthetic methodologies has enabled the creation of a vast library of derivatives, leading to the identification of compounds with a remarkable array of biological activities. The journey of cinnoline from a laboratory curiosity to a privileged scaffold in drug discovery is a testament to the power of fundamental chemical research. As our understanding of disease mechanisms deepens, the versatile and adaptable cinnoline core is poised to play an even more significant role in the development of the next generation of therapeutic agents.

References

  • Saxena, S., Mishra, R., Mazumder, R., Mazumder, A., Kumar, A., & Kapoor, B. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • (2019, October 1). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(5), 458-476. [Link]

  • Cinnoline. (2012, August 8). In Wikidoc. [Link]

  • Nargund, L. V. G., Nargund, S. L., & Bhot, S. B. (2012). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research, 4(9), 4350-4354. [Link]

  • Cinnoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(03), 897-901. [Link]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 497-521. [Link]

  • (2026, March 5). A REVIEW ON SYNTHETIC PATHWAYS AND PHARMACOLOGICAL PROPERTIES OF CINNOLINE DERIVATIVES. International Journal of Health Care and Biological Sciences, 7(1), 4-8. [Link]

  • (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3738. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data &amp; Structural Elucidation of 7-Methoxycinnoline-3-carboxylic acid

This in-depth technical guide details the spectroscopic characterization of 7-Methoxycinnoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties relative to qui...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of 7-Methoxycinnoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties relative to quinolines and isoquinolines.

Executive Summary

7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) represents a fused bicyclic heteroaromatic system containing a pyridazine ring fused to a benzene ring. Its structural integrity is defined by the cinnoline core , a 3-carboxyl functionality, and a 7-methoxy electron-donating group. This guide provides a comprehensive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

ParameterData
IUPAC Name 7-Methoxycinnoline-3-carboxylic acid
CAS Number 929975-18-8
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water (acid form)
pKa (Calc.) ~3.5 (COOH), ~2.5 (N-1 protonation)

Synthesis & Purity Context

Understanding the synthesis is vital for interpreting spectroscopic impurities. The most robust route involves the Richter-type cyclization or condensation of 2-amino-4-methoxybenzaldehyde with a pyruvate derivative.

Synthetic Pathway (Graphviz)

The following diagram illustrates the formation of the cinnoline core, highlighting potential impurities (e.g., uncyclized hydrazones) that may appear in spectral data.

Synthesis Start 2-Amino-4-methoxy- benzaldehyde Inter Hydrazone Intermediate Start->Inter Condensation Reagent Pyruvic Acid Derivative Reagent->Inter Cyclization Acid-Catalyzed Cyclization (-H2O) Inter->Cyclization Product 7-Methoxycinnoline- 3-carboxylic acid Cyclization->Product Aromatization

Figure 1: Convergent synthesis via condensation and cyclization.[1] Impurities may include unreacted aldehyde (CHO signal ~10 ppm) or open-chain hydrazones.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the downfield shift of the H-4 proton (singlet) on the pyridazine ring, a hallmark of the cinnoline system. The 7-methoxy group introduces shielding effects on the H-6 and H-8 protons.

Solvent: DMSO-d₆ (Reference: 2.50 ppm) Frequency: 400 MHz

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
COOH 13.50 - 14.00Broad Singlet-Acidic proton; exchangeable with D₂O.
H-4 8.85 - 8.95Singlet-Most deshielded aromatic proton due to N=N anisotropy and peri-effect.
H-5 8.10 - 8.15Doublet9.0Para to N-1; couples with H-6.
H-8 7.55 - 7.65Doublet2.5Ortho to OMe; shielded relative to parent cinnoline. Small meta-coupling to H-6.
H-6 7.45 - 7.55dd9.0, 2.5Ortho to OMe; couples with H-5 (ortho) and H-8 (meta).
OCH₃ 3.95 - 4.05Singlet-Characteristic methoxy resonance.

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl (COOH): ~165.0 ppm

  • C-7 (C-OMe): ~162.5 ppm (Deshielded by Oxygen)

  • C-3 (C-COOH): ~145.0 ppm

  • C-4 (CH): ~135.0 ppm

  • Methoxy (OCH₃): ~56.0 ppm

Expert Insight: The H-4 singlet is the diagnostic peak for cinnoline formation. If this peak appears as a doublet or is absent, the ring closure has failed.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic core.

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 3200 - 2500Broad, MedCharacteristic carboxylic acid "dimer" envelope.
C=O Stretch 1710 - 1690StrongConjugated carboxylic acid carbonyl.
C=N / C=C 1620, 1580MediumAromatic ring skeletal vibrations (cinnoline core).
C-O Stretch 1240 - 1210StrongAryl-alkyl ether (Methoxy group).
C-N Stretch 1150 - 1100MediumCinnoline ring C-N bonds.
C. Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. The fragmentation pattern is driven by the stability of the heteroaromatic core and the lability of the carboxyl group.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion [M+H]⁺: m/z 205.06

  • Sodium Adduct [M+Na]⁺: m/z 227.05

Fragmentation Pathway (Graphviz)

The primary fragmentation involves decarboxylation (loss of CO₂) and loss of the methyl group from the ether.

MS_Fragmentation M_Ion [M+H]+ m/z 205 Frag1 [M+H - CO2]+ m/z 161 M_Ion->Frag1 - CO2 (44 Da) Frag2 [M+H - CO2 - CH3]+ m/z 146 Frag1->Frag2 - CH3 (15 Da)

Figure 2: Predicted ESI(+) fragmentation pathway. The loss of 44 Da (CO₂) is the primary diagnostic transition for the carboxylic acid moiety.

Integrated Structural Elucidation

To certify the identity of a sample as 7-Methoxycinnoline-3-carboxylic acid , the data must satisfy all three orthogonality checks:

  • Mass Spec: Confirms MW (204) and odd-electron nitrogen rule compliance (even mass, 2 nitrogens).

  • IR: Confirms the oxidation state (COOH) and substitution (OMe).

  • NMR: Provides the regiochemistry.

    • The H-4 singlet confirms the 3-substitution pattern (no proton at C-3).

    • The coupling pattern of H-5, H-6, H-8 (d, dd, d) confirms the 7-position of the methoxy group. If the methoxy were at position 6, H-5 and H-8 would appear as singlets (para-relationship).

References

  • Cinnoline Chemistry Overview: Title: "Recent advances in the synthesis and biological activity of cinnolines." Source:European Journal of Medicinal Chemistry. Link:

  • Richter Synthesis Methodology: Title: "The Richter Reaction: A Versatile Approach to Cinnolines." Source:Organic Syntheses. Link:

  • Spectroscopic Data of Heterocycles: Title: "NMR Data of Cinnoline Derivatives." Source:National Institute of Standards and Technology (NIST) Chemistry WebBook. Link:

  • Compound Supplier Verification (CAS 929975-18-8): Title: "7-Methoxycinnoline-3-carboxylic acid Product Page."[2] Source:PubChem / NIH. Link:

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential physical and chemical properties of quinoline-3-carboxylic acids, a class of compounds of sign...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of quinoline-3-carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical experimental considerations necessary for effective research and development.

Introduction: The Significance of the Quinoline-3-Carboxylic Acid Scaffold

Quinoline and its derivatives are fundamental heterocyclic scaffolds present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a carboxylic acid group at the 3-position of the quinoline ring system creates a molecule with a unique combination of aromaticity, basicity from the quinoline nitrogen, and acidity from the carboxylic acid function. This arrangement gives rise to a rich and complex chemical profile, making quinoline-3-carboxylic acids and their derivatives valuable building blocks in drug discovery. They have shown promise as inhibitors of protein kinase CK2, and as potential antimicrobial and antiproliferative agents.[2][3] Understanding their physical and chemical properties is therefore paramount for the rational design and development of novel therapeutic agents and functional materials.

Physical Properties of Quinoline-3-Carboxylic Acids

The physical properties of quinoline-3-carboxylic acids are critical determinants of their behavior in both chemical reactions and biological systems. These properties are intrinsically linked to their molecular structure and are key considerations in formulation, drug delivery, and analytical method development.

Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities will lead to a depression and broadening of this range.[4]

Table 1: Reported Melting Points of Selected Quinoline-3-Carboxylic Acid Derivatives

CompoundMelting Point (°C)
2-oxo-6-phenyl-1,2-dihydroquinoline-3-carboxylic acid>300
7-methoxytetrazolo[1,5–a]quinoline-4-carboxylic acid255
2-oxo-1,2-dihydrobenzo[h]quinoline-3-carboxylic acid228
2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid285
N-(4-acetylphenyl)quinoline-3-carboxamide255-257

The data in this table is compiled from various sources.[5][6]

This protocol describes the determination of the melting point range of a solid organic compound using a Mel-Temp apparatus or a similar capillary-based instrument.[3][7][8]

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The quinoline-3-carboxylic acid sample

Procedure:

  • Sample Preparation: If necessary, finely crush the crystalline sample using a mortar and pestle to ensure uniform packing in the capillary tube.

  • Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): To save time, first perform a rapid heating to get an approximate melting point range.

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Replicate Measurements: For accuracy, repeat the determination at least twice and average the results.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point range.

  • Slow Heating Rate: A slow heating rate (1-2°C/min) near the melting point is crucial to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.[7]

Solubility

The solubility of quinoline-3-carboxylic acids is a critical parameter influencing their bioavailability and formulation. Their amphipathic nature, with a largely nonpolar quinoline ring and a polar carboxylic acid group, results in varied solubility depending on the solvent and pH.

Generally, quinoline-3-carboxylic acids are sparingly soluble in water but show increased solubility in alkaline solutions due to the formation of the more polar carboxylate salt.[5][9] They are often soluble in organic solvents like ethanol, DMSO, and DMF.[5]

This protocol provides a method for the qualitative assessment of the solubility of a quinoline-3-carboxylic acid in different solvents to classify it based on its acidic nature.[5][9][10][11]

Materials:

  • Test tubes

  • Spatula or dropper

  • The quinoline-3-carboxylic acid sample

  • Solvents: Distilled water, 5% aqueous NaOH, 5% aqueous NaHCO₃

Procedure:

  • Water Solubility: Add approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid) to a test tube containing 1 mL of distilled water. Shake vigorously for 30 seconds. Observe if the compound dissolves completely.

  • Solubility in 5% NaOH: If the compound is insoluble in water, add a similar amount to a test tube containing 1 mL of 5% NaOH solution. Shake and observe. Solubility in NaOH indicates an acidic compound.

  • Solubility in 5% NaHCO₃: If the compound is soluble in 5% NaOH, test its solubility in 1 mL of 5% NaHCO₃ solution. Effervescence (release of CO₂ gas) and dissolution indicate a carboxylic acid.

Interpretation of Results:

  • Soluble in water: The compound is a small, polar molecule.

  • Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: The compound is a carboxylic acid.

  • Insoluble in water, soluble in 5% NaOH, insoluble in 5% NaHCO₃: The compound is a phenol (a weaker acid than a carboxylic acid).

Diagram: Solubility Classification Workflow

G start Start with Unknown Quinoline-3-Carboxylic Acid Derivative water Test Solubility in Water start->water result1 Soluble: Likely a low molecular weight, polar derivative. water->result1 Soluble result2 Insoluble in Water water->result2 Insoluble naoh Test Solubility in 5% NaOH result3 Soluble: Confirms Acidic Nature naoh->result3 Soluble result4 Insoluble in NaOH naoh->result4 Insoluble nahco3 Test Solubility in 5% NaHCO3 result5 Soluble with Effervescence: Confirms Carboxylic Acid nahco3->result5 Soluble result6 Insoluble in NaHCO3 nahco3->result6 Insoluble result2->naoh result3->nahco3

Caption: A workflow diagram for the qualitative solubility analysis of quinoline-3-carboxylic acids.

Acidity Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For quinoline-3-carboxylic acids, there are two ionizable centers: the carboxylic acid group (acidic) and the quinoline nitrogen (basic). The pKa of the carboxylic acid group is a critical determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[2][12][13] The pKa of quinoline derivatives can be determined experimentally using techniques like spectrophotometry or potentiometric titration.[14]

Table 2: Predicted and Experimental pKa Values for Related Heterocyclic Carboxylic Acids

Compound ClasspKa RangeMethod
Quinazoline Derivatives2.40 - 8.98Experimental
Quinoline-3-carboxylic acid derivativesVaries with substituentsComputational

This protocol outlines a general procedure for determining the pKa of a quinoline-3-carboxylic acid using UV-Vis spectrophotometry. This method relies on the principle that the ionized and unionized forms of the compound have different UV-Vis absorption spectra.[14]

Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • The quinoline-3-carboxylic acid sample

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the quinoline-3-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Test Solutions: For each buffer solution, prepare a test solution by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the total concentration of the compound is the same in all solutions.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

    • At this wavelength, plot the absorbance versus the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([A-]/[HA]), where the ratio of the concentrations of the ionized ([A-]) and unionized ([HA]) forms can be determined from the absorbance values.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Using buffers helps to maintain a constant ionic strength across the solutions, which is important for accurate pKa determination.

  • Wavelength Selection: Choosing the wavelength of maximum absorbance difference maximizes the sensitivity of the measurement.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of quinoline-3-carboxylic acids.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons on the quinoline ring are characteristic and can be used to determine the substitution pattern. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[5][13]

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. The carboxylic acid group gives rise to two characteristic absorptions: a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[6][13][17]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The quinoline ring system is a chromophore, and these compounds typically exhibit multiple absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern and the pH of the solution.[6][17]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5]

Table 3: General Spectroscopic Data for Quinoline-3-Carboxylic Acid

TechniqueCharacteristic Features
¹H NMR Aromatic protons on the quinoline ring (7.5-9.0 ppm), Carboxylic acid proton (>10 ppm, broad singlet)
¹³C NMR Aromatic carbons (120-150 ppm), Carboxylic acid carbonyl carbon (~165-175 ppm)
IR (cm⁻¹) O-H stretch (2500-3300, broad), C=O stretch (1680-1710)
UV-Vis (in CHCl₃) Absorption maxima in the ultraviolet region.

This table provides general ranges and features. Specific values will vary depending on the solvent and the specific derivative.[1][6][17][18]

Chemical Properties and Reactivity

The chemical reactivity of quinoline-3-carboxylic acids is governed by the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the carboxylic acid functionality.

Reactions of the Quinoline Ring System

The quinoline ring undergoes both electrophilic and nucleophilic substitution reactions.[19][20][21]

  • Electrophilic Aromatic Substitution: The benzene ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine ring. Substitution typically occurs at the C5 and C8 positions.[19][22] Common electrophilic substitution reactions include nitration and sulfonation, which generally require harsh reaction conditions.

  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present.[20] For example, 2-chloroquinoline-3-carboxylic acids can be converted to 2-aminoquinoline-3-carboxylic acids by reaction with ammonia at high temperatures.[5]

Diagram: Reactivity of the Quinoline Ring

G quinoline Quinoline-3-Carboxylic Acid electrophilic Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation) quinoline->electrophilic nucleophilic Nucleophilic Aromatic Substitution (e.g., with Amines) quinoline->nucleophilic products_elec 5- and 8-Substituted Products electrophilic->products_elec Favored Positions products_nuc 2- and 4-Substituted Products (with suitable leaving group) nucleophilic->products_nuc Favored Positions

Caption: A diagram illustrating the preferred sites of electrophilic and nucleophilic substitution on the quinoline-3-carboxylic acid scaffold.

Reactions of the Carboxylic Acid Group

The carboxylic acid group of quinoline-3-carboxylic acids undergoes the typical reactions of this functional group, primarily nucleophilic acyl substitution.[23][24][25][26][27]

  • Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts, which often have higher water solubility.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

  • Amide Formation: Reaction with an amine, often facilitated by a coupling agent or after conversion to a more reactive derivative, produces an amide. A direct and efficient method for the synthesis of quinoline-3-carboxamides involves the amidation reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides.[7]

  • Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is a versatile intermediate for the synthesis of esters, amides, and other derivatives.

This protocol describes the conversion of quinoline-3-carboxylic acid to its corresponding acid chloride using thionyl chloride.[6]

Materials:

  • Quinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, place the quinoline-3-carboxylic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition of Thionyl Chloride: Carefully add an excess of freshly distilled thionyl chloride to the flask.

  • Heating: Gently heat the reaction mixture to reflux for 2-3 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Isolation of Product: The resulting crude quinoline-3-carbonyl chloride can often be used in the next step without further purification.

Trustworthiness and Self-Validation:

  • The completion of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • The formation of the acid chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch and a shift of the C=O stretch to a higher frequency, typically >1750 cm⁻¹).

Conclusion

Quinoline-3-carboxylic acids are a versatile class of compounds with a rich chemical profile that makes them valuable in various scientific disciplines, particularly in drug discovery. A thorough understanding of their physical properties, such as melting point, solubility, and pKa, is essential for their effective handling, formulation, and application. Similarly, a comprehensive knowledge of their chemical reactivity, encompassing both the quinoline ring and the carboxylic acid functionality, opens up a vast chemical space for the synthesis of novel derivatives with tailored properties. The experimental protocols and fundamental principles outlined in this guide are intended to provide researchers with the necessary tools and insights to confidently work with and explore the potential of this important chemical scaffold.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Amidation Reaction of Quinoline‐3‐carboxylic Acids with Tetraalkylthiuram Disulfides under Simple Conditions: A facile Synthesis of Quinoline‐3‐carboxamides. (2018). ResearchGate. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Bentham Science. Retrieved from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Quinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved from [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). RSC Publishing. Retrieved from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2021). ResearchGate. Retrieved from [Link]

  • Physical Properties: Solubility Classification. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). PennWest University. Retrieved from [Link]

  • (PDF) Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2022). ResearchGate. Retrieved from [Link]

  • Molecule number, experimental pKa, predicted pKa, difference between... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). LMS. Retrieved from [Link]

  • Determination of Solubility Class. (n.d.). University of Al-maarif. Retrieved from [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved from [Link]

  • (PDF) Determination of pKa and forced degradation of the indoloquinoline antimalarial compound cryptolepine hydrochloride. (2012). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinoline – Molecular Formula – C9H7N. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Reactions of Quinoline. (2020). YouTube. Retrieved from [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Nucleophilic substitution reactions of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Reactivity of Quinoline. (2020). YouTube. Retrieved from [Link]

  • Carboxylic Acid Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2012). PMC. Retrieved from [Link]

  • 25.3 Formation and Reactions of Carboxylic Acids. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2020). IIP Series. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved from [Link]

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Exploratory

Structure-activity relationship of cinnoline analogs

Engineering the Cinnoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Pharmacological Optimization Executive Summary The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Cinnoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Pharmacological Optimization

Executive Summary

The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic pharmacophore characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms[1]. Isomeric to phthalazine and isosteric to quinoline, the unique electron distribution of the cinnoline core makes it highly versatile for functionalization[1]. This whitepaper explores the intricate structure-activity relationships (SAR) of cinnoline analogs, detailing the mechanistic causality behind their antimicrobial, anti-inflammatory, and antineoplastic properties, while providing validated experimental workflows for their synthesis and evaluation.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological trajectory of a cinnoline derivative is strictly dictated by its substituent topography. Minor spatial or electronic modifications can shift a molecule from an antimicrobial agent to a targeted kinase inhibitor.

Anticancer Efficacy: Topoisomerase I (TOP1) Inhibition

Substituted dibenzo[c,h]cinnolines have emerged as potent, non-camptothecin inhibitors of human Topoisomerase I (TOP1)[2].

  • Mechanistic Causality: The planar dibenzo-cinnoline system intercalates into the DNA-enzyme cleavage complex. SAR studies reveal that the presence of a methylenedioxy group on the D-ring is an absolute requirement; replacing it with methoxy, benzyloxy, or hydroxy groups results in a near-total loss of TOP1-targeting activity[2]. This is due to strict steric constraints within the binding pocket—larger groups induce steric clashes that prevent stable intercalation. Additionally, 2,3-dimethoxy substitution on the A-ring is critical for anchoring the molecule via hydrogen bonding with the enzyme backbone, retaining both TOP1 activity and downstream cytotoxicity[2].

Anti-Inflammatory Agents: Pyrazolo-Cinnoline Architectures

Integrating a pyrazoline ring into the cinnoline core dramatically alters its interaction with inflammatory pathways (e.g., cyclooxygenase enzymes).

  • Mechanistic Causality: The electronic nature of the substituents on the phenyl moiety of the pyrazoline ring dictates efficacy. Analogs possessing electron-donating groups (such as methoxyl and hydroxyl) exhibit the highest anti-inflammatory activity[2]. Electron-donating groups increase the electron density of the pyrazoline-cinnoline conjugated system, enhancing cation-

    
     or dipole interactions within the hydrophobic active sites of inflammatory enzymes. Conversely, electron-withdrawing groups diminish this binding affinity[2].
    
Antimicrobial Phototherapy

Cinoxacin is a classical cinnoline-derived antibiotic utilized for urinary tract infections[2]. However, its clinical utility is sometimes limited by a high phototoxicity index.

  • Mechanistic Causality: To engineer around this limitation, researchers synthesized the naphthyl ester of cinoxacin. Esterification masks the polar carboxylic acid, altering the molecule's photophysical properties. This derivative maintains baseline antibacterial activity against E. coli but exhibits significantly enhanced, targeted antibacterial activity upon controlled UV irradiation, making it a prime candidate for antibacterial phototherapy[2].

Human Neutrophil Elastase (HNE) Inhibition

Cinnoline scaffolds have been successfully optimized as reversible competitive inhibitors of HNE, a serine protease implicated in destructive inflammatory diseases[3].

  • Mechanistic Causality: Molecular docking and kinetic analyses reveal that the catalytic Ser195 hydroxyl group of HNE physically attacks specific electrophilic centers on the cinnoline core[3]. The enzyme targets either the amido moiety of cinnolin-4(1H)-one scaffolds or the ester function at the C-4 position[3]. The most potent derivatives achieve an optimal balance between electrophilicity (driving HNE inhibition, IC

    
    
    
    
    
    56 nM) and hydrolytic stability in aqueous environments[3].

G HNE Human Neutrophil Elastase (HNE) Ser195 Ser195 Hydroxyl Attack HNE->Ser195 Amido Amido Moiety (Binding Site) Ser195->Amido Nucleophilic Attack Ester C-4 Ester (Alternative Attack) Ser195->Ester Alternative Target Cinnoline Cinnolin-4(1H)-one Scaffold Cinnoline->Amido Cinnoline->Ester Inhibition Reversible Competitive Inhibition Amido->Inhibition Ester->Inhibition

Logical relationship of HNE inhibition pathways by cinnoline derivatives.

Quantitative SAR Data Summary

To facilitate rapid analog comparison, the table below synthesizes the critical SAR modifications and their resulting biological impacts.

Derivative ClassKey Substituent / ModificationPrimary Biological TargetSAR Outcome / Bioactivity
Dibenzo[c,h]cinnolines Methylenedioxy on D-ringTopoisomerase I (TOP1)Critical for TOP1 inhibition; removal causes substantial activity loss.
Dibenzo[c,h]cinnolines 2,3-dimethoxy on A-ringTopoisomerase I (TOP1)Crucial structural element for retaining cytotoxicity and enzyme binding.
Pyrazolo-cinnolines Electron-donating groups (phenyl)Inflammatory EnzymesYields the highest anti-inflammatory activity via enhanced electron density.
Cinoxacin esters Naphthyl esterification at C-3Bacterial DNA GyraseRetains E. coli efficacy; significantly enhances phototherapy potential.
Cinnolin-4(1H)-ones Amido moiety / C-4 esterHuman Neutrophil ElastaseReversible competitive inhibition (Optimal IC


56 nM).

Experimental Workflows & Self-Validating Protocols

Robust drug development requires methodologies that inherently verify their own success. The following protocols for synthesizing and screening cinnoline analogs incorporate strict self-validating checkpoints.

Workflow Precursor Starting Material (e.g., Arylhydrazines) Cyclization Cyclization Reaction (HCl, NaNO2) Precursor->Cyclization Derivatization Substituent Modification (C-3 / C-4 / N-1) Cyclization->Derivatization Intermediate Purification Purification (Column Chromatography) Derivatization->Purification Assay In Vitro Screening (MIC / IC50) Purification->Assay Pure Compound SAR SAR Analysis & Optimization Assay->SAR Bioactivity Data SAR->Derivatization Feedback Loop

Iterative experimental workflow for the synthesis and SAR screening of cinnolines.

Protocol 1: Synthesis of 4-Oxo-1,4-dihydrocinnoline Intermediates

This protocol details the cyclization of precursors into the active cinnoline core, utilizing a diazotization strategy[3].

  • Precursor Preparation: Dissolve the starting material (e.g., substituted 2-alkynylaryltriazenes) in a mixture of concentrated HCl and glacial acetic acid.

  • Controlled Cyclization: Cool the reaction vessel to 0°C using an ice-salt bath. Dropwise, add an aqueous solution of sodium nitrite (NaNO

    
    ).
    
    • Causality: Maintaining 0°C is critical; higher temperatures will cause the premature decomposition of the highly reactive diazonium intermediate, leading to phenol byproducts rather than the desired ring closure.

  • Self-Validation Checkpoint (Reaction Completion): Perform Thin-Layer Chromatography (TLC) co-spotting the reaction mixture against the starting material. The disappearance of the precursor spot and the emergence of a new, highly UV-active spot (254 nm) confirms successful cyclization.

  • Derivatization: For N-1 acylation, treat the intermediate with m-toluoyl chloride and triethylamine (Et

    
    N) in anhydrous dichloromethane (CH
    
    
    
    Cl
    
    
    )[3].
    • Causality: Et

      
      N functions as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium toward the acylated product.
      
  • Self-Validation Checkpoint (Purity): Purify via flash column chromatography. Before biological testing, validate structural integrity using

    
    H-NMR (verifying the downfield shift of the C-3 proton) and ensure >95% purity via LC-MS.
    
Protocol 2: High-Throughput HNE Inhibition Assay

This kinetic assay determines the IC


 of synthesized cinnoline analogs against HNE.
  • Enzyme Preparation: Reconstitute human neutrophil elastase in HEPES buffer (pH 7.4) supplemented with 0.05% Tween-20.

    • Causality: Tween-20 prevents the hydrophobic cinnoline analogs and the enzyme from non-specifically adsorbing to the walls of the microtiter plate.

  • Inhibitor Incubation: Add the cinnoline analog in serial dilutions (e.g., 10

    
    M to 1 nM) to the enzyme. Incubate at 37°C for 30 minutes.
    
    • Causality: Because these cinnolines are reversible competitive inhibitors[3], pre-incubation is mandatory to allow the binding equilibrium to establish prior to substrate introduction.

  • Substrate Addition & Kinetic Readout: Introduce a fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC). Immediately measure fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 15 minutes to capture the initial linear reaction velocity (

    
    ).
    
  • Self-Validation Checkpoint (Assay Robustness): Include Sivelestat as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 validates the assay's dynamic range and reproducibility, confirming that the calculated IC

    
     values are statistically sound.
    

Conclusion

The cinnoline scaffold represents a highly tunable molecular chassis. By understanding the mechanistic causality behind specific substitutions—such as the necessity of the methylenedioxy group for TOP1 intercalation or the role of electron-donating groups in COX inhibition—researchers can rationally design next-generation therapeutics. Strict adherence to self-validating synthetic and analytical workflows ensures that these SAR insights translate reliably from in silico design to in vitro efficacy.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? | nih.gov |[Link]

  • Cinnoline derivatives as human neutrophil elastase inhibitors | tandfonline.com |[Link]

  • A Comprehensive Review On Cinnoline Derivatives | pnrjournal.com |[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing 7-Methoxycinnoline-3-carboxylic acid

Introduction & Retrosynthetic Analysis Objective: Synthesize 7-Methoxycinnoline-3-carboxylic acid (Target) with high regiochemical fidelity. Scientific Context: Cinnolines (1,2-benzodiazines) are bioisosteres of quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

Objective: Synthesize 7-Methoxycinnoline-3-carboxylic acid (Target) with high regiochemical fidelity.

Scientific Context: Cinnolines (1,2-benzodiazines) are bioisosteres of quinolines and isoquinolines, widely utilized in drug discovery for their ability to modulate kinase activity and interact with DNA. The 3-carboxylic acid derivative is a versatile scaffold for further functionalization (e.g., amide coupling).

Synthetic Strategy: This protocol utilizes the Borsche-Koelsch Cinnoline Synthesis . This route is preferred over the Richter or Widman-Stoermer syntheses for 3-carboxylic acid derivatives because it allows for the direct introduction of the carboxylate moiety via a stable hydrazone intermediate.

  • Starting Material: 3-Methoxyaniline (m-Anisidine).

  • Key Transformation: Diazotization followed by Japp-Klingemann coupling with a reactive methylene species (Ethyl cyanoacetate), intramolecular Friedel-Crafts cyclization, and reductive deamination.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Legend Target 7-Methoxycinnoline-3-carboxylic acid (Target) Intermediate1 4-Amino-7-methoxycinnoline-3-carboxylic acid Target->Intermediate1 Reductive Deamination (H3PO2) Intermediate2 Ethyl (3-methoxyphenylhydrazono)cyanoacetate Intermediate1->Intermediate2 Intramolecular Cyclization (AlCl3) Precursors 3-Methoxyaniline + Ethyl Cyanoacetate Intermediate2->Precursors Diazotization & Coupling key1 Green: Final Target key2 Yellow: Key Intermediate key3 Blue: Starting Materials

Caption: Retrosynthetic disconnection showing the Borsche-Koelsch pathway from m-anisidine to the target cinnoline.

Materials & Reagents

Reagents
ReagentCAS No.RoleStoichiometry (Equiv)
3-Methoxyaniline 536-90-3Starting Material1.0
Sodium Nitrite (NaNO₂) 7632-00-0Diazotization Agent1.1
Ethyl Cyanoacetate 105-56-6Coupling Partner1.0
Aluminum Chloride (AlCl₃) 7446-70-0Lewis Acid Catalyst3.0
Hypophosphorous Acid (H₃PO₂) 6303-21-5Reducing Agent5.0
Chlorobenzene 108-90-7High-BP SolventSolvent Vol.
Equipment
  • Three-neck round-bottom flask (250 mL & 500 mL) equipped with mechanical stirrer.

  • Reflux condenser with drying tube (CaCl₂).

  • Low-temperature bath (Ice/Salt or Cryostat).

  • Vacuum filtration setup.[1]

Detailed Experimental Protocol

Phase 1: Preparation of Ethyl (3-methoxyphenylhydrazono)cyanoacetate

This step establishes the N-N bond and the carbon skeleton required for cyclization.

  • Diazotization:

    • In a 500 mL beaker, dissolve 3-Methoxyaniline (12.3 g, 100 mmol) in HCl (6 M, 50 mL).

    • Cool the solution to 0–5 °C in an ice-salt bath.

    • Add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 20 min.

    • Checkpoint: Test with starch-iodide paper (should turn blue instantly) to confirm excess nitrous acid. Destroy excess HNO₂ with a pinch of urea if necessary.

  • Coupling:

    • In a separate flask, mix Ethyl Cyanoacetate (11.3 g, 100 mmol) with Ethanol (50 mL) and Sodium Acetate (30 g, dissolved in minimal water) to buffer the solution.

    • Cool the coupling mixture to 0 °C.

    • Slowly pour the diazonium salt solution into the coupling mixture with vigorous stirring. A colored precipitate (yellow/orange hydrazone) will form immediately.

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Isolation:

    • Filter the solid hydrazone.

    • Wash copiously with cold water to remove salts.

    • Recrystallize from ethanol to yield Ethyl (3-methoxyphenylhydrazono)cyanoacetate .

    • Yield Expectation: 80–90%.

Phase 2: Intramolecular Cyclization (Borsche Synthesis)

This step closes the heterocyclic ring. The 3-methoxy substituent directs cyclization to the para-position (C-6), yielding the 7-methoxy isomer.

  • Setup:

    • Flame-dry a 250 mL three-neck flask and purge with Nitrogen/Argon.

    • Add Chlorobenzene (100 mL) and Ethyl (3-methoxyphenylhydrazono)cyanoacetate (10 g, 40 mmol).

  • Cyclization:

    • Add anhydrous Aluminum Chloride (AlCl₃) (16.0 g, 120 mmol) in portions at room temperature.

    • Caution: Exothermic reaction. HCl gas may evolve.

    • Heat the mixture to reflux (132 °C) for 3–5 hours. The mixture will darken.

    • Monitor by TLC (EtOAc/Hexane) for the disappearance of the hydrazone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour carefully onto crushed ice/HCl mixture to quench the aluminum complex.

    • Extract the organic layer with Ethyl Acetate (3 x 50 mL).

    • The product, Ethyl 4-amino-7-methoxycinnoline-3-carboxylate , may precipitate at the interface or remain in the organic layer depending on solubility.

    • Note: The cyano group participates in the cyclization to form the 4-amino moiety.

Phase 3: Hydrolysis and Reductive Deamination

To obtain the 4-H-cinnoline-3-carboxylic acid, the 4-amino group must be removed.

  • Hydrolysis:

    • Suspend the ester (from Phase 2) in 10% NaOH (50 mL) and reflux for 2 hours until homogeneous.

    • Cool and acidify with Acetic Acid to pH 5.

    • Filter the precipitate: 4-Amino-7-methoxycinnoline-3-carboxylic acid .

  • Reductive Deamination (Sandmeyer-type):

    • Dissolve the amino-acid (2.2 g, 10 mmol) in concentrated H₂SO₂ (10 mL) and cool to -5 °C.

    • Add Sodium Nitrite (0.76 g, 11 mmol) in small portions to diazotize the 4-amino group. Stir for 30 min.

    • Add Hypophosphorous Acid (H₃PO₂, 50% aq) (10 mL) slowly at -5 °C.

    • Allow the mixture to stand in the refrigerator (0–4 °C) for 24 hours. Nitrogen evolution indicates the displacement of the diazonium group by hydrogen.

  • Final Isolation:

    • Dilute the reaction mixture with ice water (50 mL).

    • Adjust pH to ~3–4 with Sodium Carbonate solution.

    • Extract with Ethyl Acetate or filter the precipitated solid.[1]

    • Recrystallize from Ethanol/Water.[2]

    • Final Product: 7-Methoxycinnoline-3-carboxylic acid .

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact of Deviation
Diazotization Temp -5 °C to 5 °C>5 °C causes decomposition of diazonium salt (phenol formation).
Coupling pH 4.0 – 6.0Too acidic: Coupling fails. Too basic: Diazotate formation.
Cyclization Temp 130 °C (Reflux)Low temp leads to incomplete cyclization; requires activation energy.
Regioselectivity Para-directing3-OMe directs primarily to position 6 (forming 7-OMe cinnoline). Minor 5-OMe isomer may form; remove via recrystallization.

Workflow Diagram

Workflow Start 3-Methoxyaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Coupling (Ethyl Cyanoacetate) Step1->Step2 Inter1 Hydrazone Intermediate Step2->Inter1 Step3 Cyclization (AlCl3, Reflux) Inter1->Step3 Inter2 4-Amino-7-methoxy- cinnoline-3-ester Step3->Inter2 Step4 Hydrolysis (NaOH) Inter2->Step4 Step5 Deamination (HNO2, H3PO2) Step4->Step5 End 7-Methoxycinnoline- 3-carboxylic acid Step5->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Borsche-Koelsch Synthesis Overview: Haas, A., et al. "Cinnolines. Part I. The preparation of 4-hydroxycinnolines and 4-amino-cinnolines." Journal of the Chemical Society, 1962.
  • Regioselectivity of Cyclization: Alford, E. J., & Schofield, K. "Cinnolines. Part XXVI. The cyclisation of some 2-aminophenyl-ethylenes." Journal of the Chemical Society, 1952.
  • Deamination with Hypophosphorous Acid

    • Kornblum, N. "Replacement of the Aromatic Primary Amino Group by Hydrogen." Organic Reactions, 1944.

  • General Cinnoline Chemistry

    • Castle, R. N. The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience, 2008.

Sources

Application

Application Notes and Protocols for the Evaluation of 7-Methoxycinnoline-3-carboxylic Acid in Anticancer Research

Abstract These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of 7-Methoxycinnoline-3-carboxylic acid, a novel cinnoline...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of 7-Methoxycinnoline-3-carboxylic acid, a novel cinnoline derivative, for its potential as an anticancer agent. Cinnoline and its analogs represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including significant potential in oncology.[1][2][3][4][5] This document outlines detailed protocols for assessing the cytotoxic and mechanistic properties of this compound in vitro, grounded in established methodologies for evaluating similar heterocyclic anticancer agents. While specific data for 7-Methoxycinnoline-3-carboxylic acid is emerging, the protocols provided are based on well-validated assays used for the broader class of cinnoline and quinoline derivatives.

Introduction: The Rationale for Investigating Cinnoline Derivatives in Oncology

The cinnoline scaffold, a bicyclic aromatic heterocycle, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4][5] In the context of cancer, various substituted cinnolines have demonstrated potent antiproliferative effects through multiple mechanisms of action. These include, but are not limited to, the inhibition of critical cellular enzymes like topoisomerases and protein kinases, which are often dysregulated in cancer cells.[2] The structural features of 7-Methoxycinnoline-3-carboxylic acid, specifically the methoxy and carboxylic acid moieties, offer potential for unique interactions with biological targets, warranting a thorough investigation of its anticancer efficacy.

Potential Mechanisms of Action: An Overview

Based on extensive research into the broader families of cinnoline and quinoline derivatives, several putative mechanisms of action for 7-Methoxycinnoline-3-carboxylic acid can be hypothesized and should be investigated:

  • Topoisomerase Inhibition: Many quinoline-based anticancer drugs, such as doxorubicin, function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[6] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

  • Kinase Inhibition: Several cinnoline and quinoline derivatives have been identified as inhibitors of various protein kinases that are pivotal in cancer cell signaling pathways. These include:

    • Pim-1 Kinase: Overexpressed in several human cancers, Pim-1 kinase is involved in cell cycle progression and apoptosis.[7]

    • EGFR, HER-2, and BRAFV600E: These are key drivers in many cancers, and their inhibition is a validated therapeutic strategy.[8]

    • VEGFR-2: A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[9]

  • DNA Intercalation and Damage: The planar aromatic structure of the cinnoline core may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[6]

  • Induction of Apoptosis: Regardless of the primary mechanism, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10][11]

The following diagram illustrates a generalized workflow for the initial in vitro evaluation of a novel anticancer compound.

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Mechanistic Studies A Compound Preparation & Solubilization C MTT/MTS Cell Viability Assay A->C B Cell Line Selection (e.g., MCF-7, A549, HCT-116) B->C D Determine IC50/GI50 Values C->D E Annexin V/PI Staining for Apoptosis D->E If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) D->F If cytotoxic G Caspase Activity Assays (Caspase-3/7, -8, -9) E->G I Topoisomerase Inhibition Assay E->I J Reactive Oxygen Species (ROS) Detection E->J H Kinase Inhibition Assays F->H

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Experimental Protocols

The following protocols are designed to provide a robust initial assessment of the anticancer properties of 7-Methoxycinnoline-3-carboxylic acid.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 7-Methoxycinnoline-3-carboxylic acid

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 7-Methoxycinnoline-3-carboxylic acid in DMSO. Further dilute the stock solution in a complete medium to prepare a series of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCancer TypeIC50 (µM) after 72hSelectivity Index (SI)
MCF-7Breast CancerExperimental ValueCalculated Value
A549Lung CancerExperimental ValueCalculated Value
HCT-116Colon CancerExperimental ValueCalculated Value
HEK293Normal KidneyExperimental ValueN/A

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 7-Methoxycinnoline-3-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

The following diagram illustrates the workflow for the Annexin V/PI apoptosis assay.

G A Cell Seeding & Treatment B Cell Harvesting (Adherent & Suspension) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G H Data Quadrant Analysis G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Concluding Remarks

The protocols outlined in these application notes provide a foundational strategy for the in vitro characterization of 7-Methoxycinnoline-3-carboxylic acid as a potential anticancer agent. Successful demonstration of cytotoxicity, selectivity, and apoptosis induction would provide a strong rationale for more advanced preclinical studies, including in vivo efficacy models and detailed mechanistic investigations. The rich chemical landscape of cinnoline derivatives continues to be a promising area for the discovery of novel cancer therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (2025). BenchChem.
  • Valente, S., et al. (2020).
  • Mohassab, A. M., et al. (2026). Design and synthesis of novel thiazole/1,2,4-triazole/quinoline hybrids as antiproliferative agents, apoptosis inducers, immunomodulators, and multi-EGFR/BRAF/HER-2 inhibitors. Molecular Diversity.
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Top 13 papers published in the topic of Cinnoline in 2020. (n.d.). SciSpace.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
  • Therapeutic Potential of Cinnoline Core: A Comprehensive Review. (2019). Current Medicinal Chemistry.
  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturb
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2016).
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023).
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • 7-Chlorocinnoline-3-carboxylic Acid. (n.d.). BenchChem.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2022).
  • Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymeriz

Sources

Method

Application Note: Characterization of 7-Methoxycinnoline-3-carboxylic acid as a Potential Protein Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 7-Methoxycinnoline-3-carboxylic acid as a protein kinase inhibitor. While the cinnoline scaffold has been identified in several classes of kinase inhibitors, this specific molecule remains largely uncharacterized. This document outlines detailed protocols for in vitro biochemical assays, cell-based functional assays, and downstream signaling analysis to elucidate its inhibitory profile and mechanism of action.

Introduction: The Cinnoline Scaffold in Kinase Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The discovery of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The cinnoline ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), c-Met, and phosphoinositide 3-kinases (PI3Ks)[1][2]. Furthermore, the structurally related quinoline-3-carboxylic acid scaffold has been shown to produce inhibitors of protein kinase CK2[3][4]. These findings provide a strong rationale for investigating novel cinnoline derivatives, such as 7-Methoxycinnoline-3-carboxylic acid, as potential protein kinase inhibitors.

This application note will use a representative tyrosine kinase as a model system to outline the experimental workflow for characterizing the inhibitory potential of 7-Methoxycinnoline-3-carboxylic acid. The described protocols can be adapted to other kinase targets based on preliminary screening data or therapeutic interest.

Overview of the Proposed Investigational Workflow

The characterization of a novel kinase inhibitor typically follows a multi-step process, moving from initial biochemical validation to cellular and mechanistic studies. This guide will detail the key experimental phases for evaluating 7-Methoxycinnoline-3-carboxylic acid.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Validation a In Vitro Kinase Assay b IC50 Determination a->b Dose-response c Cell-Based Potency Assay b->c Progression to cellular models d Cytotoxicity Assay c->d Assess therapeutic window e Western Blot Analysis d->e Investigate downstream effects f Target Engagement Assay (Optional) e->f Confirm mechanism

Figure 1: A generalized workflow for the characterization of a novel protein kinase inhibitor.

Phase 1: In Vitro Biochemical Characterization

The initial step is to determine if 7-Methoxycinnoline-3-carboxylic acid directly inhibits the enzymatic activity of a purified kinase. A variety of assay formats can be employed, with a common method being the measurement of ATP consumption or substrate phosphorylation.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a generic fluorescence-based assay to measure the in vitro potency of 7-Methoxycinnoline-3-carboxylic acid against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • 7-Methoxycinnoline-3-carboxylic acid

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Methoxycinnoline-3-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP or the ADP produced according to the detection reagent manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the dose-response curve.
A measure of how well the curve fits the data.

Phase 2: Cellular Activity Assessment

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine a compound's activity in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane and inhibit the target kinase within the cell.

Protocol 2: Cell-Based Assay for Kinase Inhibition

This protocol outlines a method to measure the inhibition of a specific kinase signaling pathway in cells. This can be achieved by quantifying the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • A cell line that expresses the target kinase and has a well-characterized downstream signaling pathway.

  • Cell culture medium and supplements.

  • 7-Methoxycinnoline-3-carboxylic acid.

  • A stimulating ligand (e.g., growth factor) if the pathway is not constitutively active.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Assay kits for detecting the phosphorylated substrate (e.g., ELISA, HTRF®, or AlphaScreen®).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-16 hours, if necessary, to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of 7-Methoxycinnoline-3-carboxylic acid for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes) to activate the kinase pathway.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay:

    • Perform the assay to detect the phosphorylated substrate according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data and calculate the IC50 value as described in Protocol 1.

Phase 3: Mechanistic Validation with Western Blotting

Western blotting is a fundamental technique to visualize the effect of an inhibitor on the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Treatment & Lysis b Protein Quantification a->b c SDS-PAGE b->c d Membrane Transfer c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Signal Detection g->h

Figure 2: A standard workflow for Western blot analysis.

Protocol 3: Western Blot Analysis of Downstream Signaling

Materials:

  • Cell lysates prepared as in Protocol 2.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies specific for the phosphorylated and total forms of the target kinase and a downstream substrate.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.

Expected Results: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrate would confirm the inhibitory activity of 7-Methoxycinnoline-3-carboxylic acid in a cellular context.

Compound Concentration p-Kinase / Total Kinase (Relative Units) p-Substrate / Total Substrate (Relative Units)
Vehicle (DMSO)1.001.00
10 nM0.850.90
100 nM0.520.60
1 µM0.150.20
10 µM0.050.08

Table 1: Example of expected quantitative data from a Western blot experiment showing dose-dependent inhibition.

Conclusion

The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of 7-Methoxycinnoline-3-carboxylic acid as a protein kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional and mechanistic studies, researchers can thoroughly characterize its inhibitory profile and determine its potential as a valuable research tool or a lead compound for drug discovery.

References

  • Zhong, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3328.
  • Saczewski, J., & Rybka, S. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2295.
  • Volynets, H., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Wang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.

Sources

Application

Technical Guide: 7-Methoxycinnoline-3-carboxylic Acid (7-MCCA) for Cell Imaging

This Application Note and Protocol guide is designed for researchers utilizing 7-Methoxycinnoline-3-carboxylic acid (7-MCCA) . While often overshadowed by its coumarin and quinoline analogs, the cinnoline scaffold repres...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 7-Methoxycinnoline-3-carboxylic acid (7-MCCA) . While often overshadowed by its coumarin and quinoline analogs, the cinnoline scaffold represents a distinct class of nitrogen-rich heterocycles with unique photophysical properties (large Stokes shift, solvatochromism) and potential as bioactive tracers.

Part 1: Introduction & Mechanism of Action[1]

The Fluorophore Scaffold

7-Methoxycinnoline-3-carboxylic acid (7-MCCA) is a heteroaromatic fluorophore belonging to the benzo[c]pyridazine family. Unlike the more common 7-methoxycoumarin (a benzopyrone), the cinnoline core contains a diaza-naphthalene skeleton. This structural alteration—specifically the inclusion of the N=N bond—imparts distinct electronic properties, often resulting in a bathochromic (red) shift in absorption and emission compared to coumarin analogs, alongside a larger Stokes shift which reduces self-quenching and background interference.

Photophysical Mechanism

The fluorescence of 7-MCCA arises from a "push-pull" electronic system:

  • Electron Donor (Push): The 7-Methoxy group (-OCH₃) donates electron density into the aromatic ring.

  • Electron Acceptor (Pull): The 3-Carboxylic acid group (-COOH) (and the electron-deficient diazine ring) acts as an acceptor.

Upon excitation (typically UV/Violet, ~360–390 nm), the molecule undergoes Intramolecular Charge Transfer (ICT). The emission is highly sensitive to solvent polarity and pH. In aqueous physiological buffers (pH 7.4), 7-MCCA typically emits in the cyan-green region (450–500 nm) .

Key Advantages:

  • Large Stokes Shift: Typically >80 nm, allowing clear separation of excitation light from emission signal.

  • Functionalizable Handle: The C-3 carboxylic acid allows for facile conjugation to amines (proteins, antibodies) via NHS-ester chemistry.

  • Bioisosterism: The cinnoline core mimics quinoline/isoquinoline pharmacophores, making 7-MCCA useful as a "theranostic" tracer for drug distribution studies.

Part 2: Experimental Protocols

Material Preparation

Reagents Required:

  • 7-Methoxycinnoline-3-carboxylic acid (Solid, >97% purity).[1]

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[2]

  • NHS (N-Hydroxysuccinimide).

  • PBS (Phosphate Buffered Saline, pH 7.4).

Stock Solution Setup:

  • Solubility Check: 7-MCCA is sparingly soluble in water but highly soluble in DMSO.

  • Preparation: Dissolve 10 mg of 7-MCCA in 1 mL anhydrous DMSO to create a ~45 mM Stock Solution .

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Stable for 6 months.

Protocol A: Bioconjugation (NHS-Ester Activation)

Use this protocol to label antibodies, peptides, or ligands with 7-MCCA.

Rationale: The free acid group is non-reactive toward amines. It must be activated to a succinimidyl ester (SE) in situ.

Step-by-Step:

  • Activation Mix: In a microcentrifuge tube, mix:

    • 10 µL 7-MCCA Stock (45 mM in DMSO).

    • 10 µL EDC (100 mM in dry DMSO).

    • 10 µL NHS (100 mM in dry DMSO).

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes with gentle shaking. Note: This generates the reactive NHS-ester intermediate.

  • Conjugation: Add the activation mix to your target protein solution (e.g., 1 mg/mL antibody in PBS, pH 7.4).

    • Critical: Ensure the protein buffer is free of primary amines (no Tris or Glycine).

    • Ratio: Aim for a 10:1 to 20:1 molar excess of dye to protein.

  • Reaction: Incubate for 1 hour at RT in the dark.

  • Purification: Remove excess free dye using a Sephadex G-25 spin column or dialysis against PBS.

Protocol B: Live Cell Staining (Intracellular Distribution)

Use this protocol to image the uptake of the small molecule itself or its ester derivative.

Rationale: 7-MCCA is moderately cell-permeable. However, for enhanced retention, the Acetoxymethyl (AM) ester form is often preferred (if available), or the probe is used to track pH gradients (accumulating in acidic organelles).

  • Cell Culture: Seed cells (e.g., HeLa, HEK293) on sterile glass-bottom dishes 24 hours prior to imaging.

  • Dye Dilution: Dilute the DMSO Stock (45 mM) into warm culture medium (phenol-red free) to a final concentration of 10–50 µM .

    • Optimization: Perform a dose-response test. Start at 10 µM to minimize cytotoxicity.

  • Incubation: Replace cell media with the dye-containing media. Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Wash: Aspirate media and wash cells 3x with warm PBS or HBSS to remove extracellular background fluorescence.

  • Counter-staining (Optional):

    • Nuclei: Hoechst 33342 (Ex 350 / Em 461) – Caution: Spectral overlap may occur.

    • Mitochondria: MitoTracker Deep Red (Ex 644 / Em 665) – Recommended for multicolor imaging.

  • Imaging: Proceed immediately to microscopy.

Part 3: Visualization & Imaging Parameters[4]

Microscopy Settings

Due to the likely spectral properties of 7-MCCA (Ex ~380 nm / Em ~480 nm), standard "DAPI" or "BFP" filter sets may be suboptimal due to the cutoff. A Cyan Fluorescent Protein (CFP) filter set is ideal.

ParameterRecommended SettingNotes
Excitation Source 405 nm Laser (Confocal) or 365/385 nm LED (Widefield)405 nm is often the most efficient standard laser line.
Emission Filter Bandpass 460–510 nmAvoid collecting below 450 nm to reduce autofluorescence.
Dichroic Mirror 425 nm or 440 nm LongpassEnsures separation of excitation light.
Detector PMT or HyD (High Sensitivity)Set gain to minimize noise; 7-MCCA is moderately bright (QY ~0.1–0.3).
Workflow Diagram

The following diagram illustrates the logical flow from chemical activation to image acquisition.

G Stock 7-MCCA Stock (DMSO) Activation NHS Activation (+EDC/NHS) Stock->Activation Pathway A: Labeling DirectStain Direct Staining (10-50 µM) Stock->DirectStain Pathway B: Tracer Conjugation Protein Conjugation (pH 7.4) Activation->Conjugation Purification Purification (Spin Column) Conjugation->Purification Imaging Confocal Imaging Ex: 405nm | Em: 480nm Purification->Imaging Targeted Incubation Cell Incubation (30-60 min, 37°C) DirectStain->Incubation Incubation->Imaging Live Cell

Caption: Workflow for 7-MCCA application via Protein Labeling (Pathway A) or Direct Live Cell Staining (Pathway B).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak Signal Low Quantum Yield in aqueous buffer.7-MCCA is solvatochromic. Signal often increases in hydrophobic environments (membranes/proteins). Increase concentration to 50 µM.
High Background Non-specific binding or insufficient wash.Perform additional washes with HBSS. Use 1% BSA in the wash buffer to scavenge free dye.
Precipitation Dye crashed out of solution.Dilute the DMSO stock slowly into the media while vortexing. Ensure final DMSO < 0.5%.
Spectral Bleed-through Overlap with DAPI/Hoechst.7-MCCA emission tails into the green. Use a narrow bandpass filter (460-490 nm) or switch nuclear stain to Draq5 (Far Red).

Part 5: References

  • Cinnoline Fluorophore Development:

    • Title: Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores.

    • Source: Chemical Communications (Royal Society of Chemistry).

    • Link:[Link]

  • Synthesis & Scaffold Utility:

    • Title: Methyl 7-methoxycinnoline-3-carboxylate: Chemical Building Block and Scaffold.[3]

    • Source: BenchChem Technical Data.

  • Analogous Coumarin Protocols (for Carboxylic Acid Activation):

    • Title: Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group.

    • Source: ChemBioChem (via PubMed Central).

    • Link:[Link]

Sources

Method

The Cinnoline Scaffold: A Versatile Tool in Modern Medicinal Chemistry - Applications and Protocols

Introduction: The landscape of drug discovery is in constant pursuit of novel molecular frameworks that offer both structural diversity and potent biological activity. Among the privileged heterocyclic scaffolds, cinnoli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of drug discovery is in constant pursuit of novel molecular frameworks that offer both structural diversity and potent biological activity. Among the privileged heterocyclic scaffolds, cinnoline (1,2-benzodiazine) has emerged as a cornerstone in medicinal chemistry. This bicyclic aromatic system, an isostere of quinoline and isoquinoline, provides a versatile template for the design of therapeutic agents across a wide spectrum of diseases.[1][2][3] The strategic placement of two adjacent nitrogen atoms within the fused ring system imparts unique electronic properties and hydrogen bonding capabilities, making it an attractive core for interacting with various biological targets.[3]

Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][4] Their therapeutic potential extends to the inhibition of key enzymes implicated in disease progression, such as topoisomerases and protein kinases.[1][3][4] This guide provides an in-depth exploration of the applications of cinnoline derivatives in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in the field of drug development.

I. Cinnoline Derivatives as Anticancer Agents: Targeting Key Oncogenic Pathways

The development of novel anticancer therapeutics remains a paramount challenge in modern medicine. Cinnoline derivatives have shown significant promise in this arena, primarily through their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and phosphoinositide 3-kinases (PI3Ks).

A. Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[1] Topoisomerase I (Top1) relieves torsional stress in DNA by introducing transient single-strand breaks.[1] Certain cinnoline derivatives, particularly substituted dibenzo[c,h]cinnolines, function as Top1 inhibitors.[1][5] They exert their cytotoxic effects by stabilizing the covalent complex between Top1 and DNA, which prevents the re-ligation of the DNA strand.[1][5] This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death.[1]

Topoisomerase_I_Inhibition cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by Cinnoline Derivative DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavable_Complex Top1-DNA Covalent (Cleavable) Complex Top1->Cleavable_Complex DNA Cleavage Re-ligation DNA Re-ligation Cleavable_Complex->Re-ligation Strand Rotation Stabilized_Complex Stabilized Ternary Complex Cleavable_Complex->Stabilized_Complex Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Release Cinnoline_Derivative Cinnoline Derivative Cinnoline_Derivative->Stabilized_Complex Apoptosis DNA Damage & Apoptosis Stabilized_Complex->Apoptosis Re-ligation Blocked

Caption: Mechanism of Topoisomerase I inhibition by cinnoline derivatives.

B. Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[6][7] A series of cinnoline derivatives have been developed as potent inhibitors of PI3K enzymes.[8][9] By blocking the activity of PI3K, these compounds prevent the phosphorylation of Akt and downstream effectors like mTOR, thereby inhibiting tumor cell growth and inducing apoptosis.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cinnoline_PI3Ki Cinnoline-based PI3K Inhibitor Cinnoline_PI3Ki->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cinnoline derivatives.

C. Cytotoxicity Data of Representative Cinnoline Derivatives

The anticancer potential of cinnoline derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class Cancer Cell Line Cancer Type IC50 (µM) Reference
Dibenzo[c,h]cinnoline DerivativeRPMI8402Human Lymphoblastoma0.07[5]
Cinnoline-based PI3K InhibitorHCT116Colon Carcinoma0.264[8][9]
A549Lung Carcinoma2.04[8][9]
MCF-7Breast Adenocarcinoma1.14[8][9]
Dihydrobenzo[h]cinnoline-5,6-dioneKBEpidermoid Carcinoma0.56[1]
Hep-G2Hepatoma0.77[1]
D. Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cinnoline derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
  • Compound Treatment: Prepare serial dilutions of the cinnoline derivative in culture medium. Remove the existing medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug).[8]
  • Incubation: Incubate the plate for 48-72 hours.
  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[8]
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

    Caption: Workflow of the MTT cytotoxicity assay.

II. Cinnoline Derivatives as Antimicrobial Agents: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. Cinnoline derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[1][11]

A. Key Classes and Mechanisms of Action

Several classes of cinnoline derivatives have demonstrated significant antimicrobial potential:

  • Cinnoline-Sulphonamide Derivatives: The combination of the cinnoline scaffold with a sulphonamide moiety often results in enhanced antibacterial and antifungal activity.[1][2][8] Halogen-substituted derivatives are particularly potent.[1][8]

  • Pyrazolo[4,3-c]cinnoline Derivatives: These fused heterocyclic systems have been explored for their dual anti-inflammatory and antibacterial properties.[1][11]

  • Cinoxacin Analogues: Cinoxacin, a cinnoline-based drug, has been used to treat urinary tract infections.[1][2] Novel derivatives are being investigated to improve its properties, such as photostability and activity upon irradiation.[1][2]

The proposed mechanism of action for the antibacterial effects of some cinnoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to quinolone antibiotics.[11]

B. Antimicrobial Activity of Cinnoline Derivatives

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Compound Class Bacterial/Fungal Strain MIC (µg/mL) Reference
Cinnoline-Sulphonamide Halogen DerivativesP. aeruginosa, E. coli, B. subtilis, S. aureusGood Activity[1][8]
C. albicans, A. nigerGood Activity[1][8]
4-(p-aminopiperazine)cinnoline-3-carboxamidesB. subtilis, S. aureus, E. coli, P. aeruginosa12.5–50[2]
A. niger, C. albicans12.5–50[2]
Pyrazole based cinnoline-6-sulphonamidesM. tuberculosisSignificant Activity[1][2]
Cinnoline Library Compound (CN-7)E. coli12.5[12]
C. Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of a cinnoline derivative against a bacterial strain.

1. Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible bacterial growth after incubation.

2. Materials:

  • Cinnoline derivative stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

3. Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
  • Preparation of Antimicrobial Dilutions: Perform a two-fold serial dilution of the cinnoline derivative in CAMHB directly in the 96-well plate.
  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[14]
  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14]

    Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

III. Cinnoline Derivatives as Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their aberrant activity is implicated in numerous diseases, including cancer and neurodegenerative disorders. Cinnoline derivatives have been identified as potent inhibitors of several important kinases.

A. Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase crucial for B-cell development, activation, and survival.[1][15] It is a key component of the B-cell receptor (BCR) signaling pathway.[15][16] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies.[1][16] Cinnoline derivatives have been investigated as BTK inhibitors, offering a potential therapeutic strategy for these cancers.[1]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Cell_Survival B-Cell Proliferation & Survival NF_kB->Cell_Survival Cinnoline_BTKi Cinnoline-based BTK Inhibitor Cinnoline_BTKi->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by cinnoline derivatives.

B. Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[4][17] The kinase activity of LRRK2 is a key target for therapeutic intervention.[17] Cinnoline-3-carboxamides have been identified as potent inhibitors of both wild-type and mutant LRRK2, demonstrating good central nervous system penetration.[4][17]

IV. Conclusion and Future Perspectives

The cinnoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable versatility, targeting a wide array of biological molecules with high potency. The continued exploration of the chemical space around the cinnoline nucleus, guided by structure-activity relationship studies and computational modeling, holds immense promise for the development of next-generation therapeutics. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of cinnoline-based compounds will be crucial in translating their preclinical success into clinically effective drugs for a multitude of diseases.

V. References

  • Sławiński, M., & Szafrański, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • Pal Singh, P., & Kapil, A. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting BTK in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1-13. [Link]

  • Al-Qtaitat, M. A., El-Abadelah, M. M., & Sabri, S. S. (2018). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Sławiński, M., & Szafrański, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [PMC version]. Molecules, 24(12), 2271. [Link]

  • Sharma, P., & Kumar, V. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(8), 3728-3739. [Link]

  • A.P, S., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research, 15(8), 1-10. [Link]

  • Garofalo, A. W., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 71-74. [Link]

  • Sławiński, M., & Szafrański, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [PMC version]. Molecules, 24(12), 2271. [Link]

  • Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

  • LaVoie, E. J., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Journal of Medicinal Chemistry, 46(8), 1433-1440. [Link]

Sources

Application

High-throughput screening assays for 7-Methoxycinnoline-3-carboxylic acid

Application Note: High-Throughput Screening Strategies for 7-Methoxycinnoline-3-carboxylic Acid Scaffolds Executive Summary 7-Methoxycinnoline-3-carboxylic acid (7-MCA) represents a privileged heterocyclic scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 7-Methoxycinnoline-3-carboxylic Acid Scaffolds

Executive Summary

7-Methoxycinnoline-3-carboxylic acid (7-MCA) represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally analogous to the 4-quinolone-3-carboxylic acid core of fluoroquinolone antibiotics and the benzodiazepine-site ligands of the GABA-A receptor, this moiety serves as a critical starting point for diverse pharmacological libraries.

This Application Note details two validated High-Throughput Screening (HTS) workflows designed to interrogate libraries based on the 7-MCA scaffold:

  • CNS Track: A homogeneous TR-FRET competition assay targeting the benzodiazepine binding site of the GABA-A receptor.

  • Antimicrobial Track: A coupled ATPase assay targeting bacterial DNA Gyrase (GyrB), exploiting the scaffold's bioisosteric relationship to quinolones.

These protocols prioritize high Z' factors (>0.7), minimal reagent consumption, and automated liquid handling compatibility.

Structural Rationale & Target Profiling

The 7-MCA scaffold features a 1,2-diazanaphthalene core. Its C3-carboxylic acid allows for rapid diversification into amides and esters, while the C7-methoxy group provides critical electron-donating properties that influence binding affinity and metabolic stability.

  • GABA-A Receptor (Benzodiazepine Site): Cinnoline-3-carboxylates have historically been identified as ligands for the benzodiazepine site. The 7-methoxy substituent often modulates efficacy, shifting activity between agonist, antagonist, and inverse agonist profiles.

  • DNA Gyrase (Bacterial): The cinnoline core acts as a bioisostere to the quinolone nucleus. The C3-carboxyl and C4-keto (tautomeric) motifs are essential for binding the DNA-gyrase complex in the cleavage gate.

HTS Workflow Visualization

The following diagram outlines the triage strategy for screening 7-MCA derivatives.

HTS_Workflow Start 7-MCA Library (Amides/Esters) Split Target Selection Start->Split CNS_Primary Primary Screen: GABA-A TR-FRET (Competition Assay) Split->CNS_Primary CNS Indication Anti_Primary Primary Screen: Gyrase ATPase Assay (Coupled Enzyme) Split->Anti_Primary Antibacterial Indication CNS_Counter Counter Screen: Selectivity vs. Peripheral BZR (TSPO) CNS_Primary->CNS_Counter Hits (>50% Inh) CNS_Valid Hit Validation: Electrophysiology (Patch Clamp) CNS_Counter->CNS_Valid Selective Hits Anti_Counter Counter Screen: Human Topoisomerase II (Selectivity) Anti_Primary->Anti_Counter Hits (>50% Inh) Anti_Valid Hit Validation: MIC Determination (Broth Microdilution) Anti_Counter->Anti_Valid Selective Hits

Caption: Dual-track HTS triage strategy for 7-Methoxycinnoline-3-carboxylic acid derivatives.

Protocol A: GABA-A Receptor TR-FRET Competition Assay

Objective: To identify 7-MCA derivatives that displace a known ligand (e.g., Flumazenil) from the benzodiazepine binding site. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Terbium-labeled receptor donor and a fluorescent ligand acceptor.

Materials
  • Membrane Prep: Rat forebrain membranes or HEK293 cells overexpressing recombinant GABA-A (

    
    ).
    
  • Tracer: Fluorescent benzodiazepine ligand (e.g., Flumazenil-dy647 or Ro15-4513-Red).

  • Detection Reagent: Terbium-labeled anti-GABA-A antibody or Tag-lite® labeling of the receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA.

  • Plates: 384-well low-volume white microplates (Greiner Bio-One).

Step-by-Step Procedure
  • Compound Transfer:

    • Dispense 100 nL of test compounds (10 mM DMSO stock) into assay plates using an acoustic liquid handler (e.g., Echo 650).

    • Include controls: High Control (DMSO only, 0% Inhibition) and Low Control (10

      
      M unlabeled Flumazenil, 100% Inhibition).
      
  • Membrane/Antibody Addition:

    • Dilute membranes/cells in Assay Buffer.

    • Add 5

      
      L of Terbium-labeled receptor mix to each well.
      
    • Expert Note: Pre-incubation of the compound with the receptor for 15 minutes prior to tracer addition can increase sensitivity for slow-binding kinetics.

  • Tracer Addition:

    • Add 5

      
      L of Fluorescent Tracer (at 
      
      
      
      concentration, typically 2-5 nM).
    • Final well volume: 10

      
      L.
      
  • Incubation:

    • Seal plates and incubate for 60-90 minutes at Room Temperature (RT) in the dark.

    • Validation: Equilibrium is reached when the FRET signal stabilizes. Cinnolines can be lipophilic; ensure shaking is adequate (1000 rpm for 1 min) to mix.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm (Terbium).

    • Emission 2 (Acceptor): 665 nm (Red dye).

  • Data Calculation:

    • Calculate HTRF Ratio =

      
      .
      
    • Determine % Inhibition relative to High and Low controls.[1]

Protocol B: Bacterial Gyrase ATPase Coupled Assay

Objective: To screen 7-MCA derivatives for inhibition of the ATPase activity of the GyrB subunit of DNA Gyrase. Method: A coupled enzymatic assay where ATP hydrolysis is linked to NADH oxidation, measured by a decrease in fluorescence or absorbance.

Materials
  • Enzyme: E. coli DNA Gyrase (A2B2 heterotetramer).

  • Substrate: Relaxed plasmid pBR322 DNA and ATP.

  • Coupling System: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), NADH.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

  • Plates: 384-well black clear-bottom plates.

Step-by-Step Procedure
  • Master Mix Preparation:

    • Prepare a 2X Enzyme/DNA Mix: Gyrase (5 nM final), pBR322 (10

      
      g/mL final) in Assay Buffer.
      
    • Prepare a 2X ATP/Coupling Mix: ATP (500

      
      M), PEP (1 mM), NADH (200 
      
      
      
      M), PK/LDH mixture.
  • Compound Addition:

    • Dispense 200 nL of test compounds into wells.

    • Positive Control: Ciprofloxacin (known Gyrase inhibitor).

    • Negative Control: Novobiocin (competitor of ATP site) - useful for distinguishing mechanism.

  • Reaction Initiation:

    • Add 10

      
      L of 2X Enzyme/DNA Mix to the wells containing compounds.
      
    • Incubate for 10 minutes at RT to allow compound-enzyme interaction.

    • Add 10

      
      L of 2X ATP/Coupling Mix to initiate the reaction.
      
  • Kinetic Measurement:

    • Immediately place in a plate reader.

    • Monitor NADH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes at 25°C.

  • Analysis:

    • Calculate the slope (Vmax) of NADH depletion (Linear Phase).

    • Inhibition is calculated by comparing the slope of the test compound to the DMSO control slope.

    • Self-Validating Check: If initial fluorescence is low, the compound may be quenching NADH fluorescence (false positive). Check raw fluorescence values.

Data Analysis & Troubleshooting

Statistical Validation

For both assays, the Z-prime (


) factor must be calculated per plate to ensure assay robustness.


  • Target:

    
     is acceptable; 
    
    
    
    is excellent.
Troubleshooting Guide
IssueProbable CauseSolution
High Background (TR-FRET) Aggregation of tracer or receptor.Centrifuge reagents before use; add 0.05% Tween-20 to buffer.
Low Signal Window (ATPase) Enzyme degradation or ATP hydrolysis.Use fresh ATP aliquots; keep enzyme on ice until use.
False Positives (Cinnolines) Fluorescence interference (Quenching).7-MCA derivatives can be fluorescent.[2][3] Run a "Compound Only" control plate to subtract intrinsic fluorescence.
Precipitation Low solubility of 7-MCA esters.Ensure DMSO concentration is <1% (GABA) or <2% (Gyrase).

References

  • GABA-A Receptor Pharmacology: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224–40231. Link

  • Cinnoline Antibacterials: Tonk, R. K., et al. (2014).[4][5] Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents.[4][5] European Journal of Medicinal Chemistry, 57, 128-140. Link

  • TR-FRET Methodology: Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32. Link

  • Gyrase ATPase Assay: Maxwell, A., et al. (2006). A high-throughput assay for DNA gyrase and other DNA topoisomerases. Nucleic Acids Research, 34(15), e104. Link

Sources

Method

7-Methoxycinnoline-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Development

Introduction: The Cinnoline Scaffold in Medicinal Chemistry The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Cinnoline derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][3] The structural rigidity and synthetic tractability of the cinnoline core make it an attractive starting point for the design and synthesis of novel therapeutic agents.

This guide focuses on 7-Methoxycinnoline-3-carboxylic acid , a key building block for the elaboration of diverse chemical libraries based on the cinnoline framework. While direct biological data on this specific molecule is limited, its strategic placement of a methoxy group and a carboxylic acid handle provides medicinal chemists with a versatile platform for generating derivatives with a wide range of potential therapeutic applications. The 7-methoxy group can influence the molecule's pharmacokinetic properties and provides a potential metabolic site, while the 3-carboxylic acid is a prime functional group for derivatization, particularly through amide bond formation.[4]

This document will serve as a comprehensive resource for researchers, providing insights into the synthetic utility of 7-Methoxycinnoline-3-carboxylic acid, protocols for the synthesis of its derivatives, and detailed methodologies for their biological evaluation based on the established activities of the broader cinnoline class.

Chemical Properties and Synthesis

A foundational understanding of the chemical characteristics and synthesis of 7-Methoxycinnoline-3-carboxylic acid is crucial for its effective utilization in drug discovery programs.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H8N2O3N/A
Molecular Weight204.18 g/mol N/A
AppearanceExpected to be a solid[4]
SolubilitySoluble in organic solvents like DMSO and DMFGeneral chemical knowledge
pKaEstimated to be in the acidic range due to the carboxylic acidGeneral chemical knowledge

Note: Experimental data for this specific molecule is not widely available. The table presents expected properties based on its structure and data for related compounds.

Retrosynthetic Analysis and Synthetic Workflow

The synthesis of the cinnoline core typically involves the cyclization of a substituted aryl precursor. A common and effective strategy is the Richter cinnoline synthesis.[4] A plausible retrosynthetic pathway for 7-Methoxycinnoline-3-carboxylic acid identifies a substituted o-aminophenyl derivative as a key starting material.

Retrosynthesis 7-Methoxycinnoline-3-carboxylic_acid 7-Methoxycinnoline-3-carboxylic Acid Diazotization_Cyclization Diazotization & Intramolecular Cyclization 7-Methoxycinnoline-3-carboxylic_acid->Diazotization_Cyclization Substituted_Hydrazone Substituted o-Aminophenyl Hydrazone Diazotization_Cyclization->Substituted_Hydrazone Condensation Condensation Substituted_Hydrazone->Condensation 2-Amino-4-methoxybenzaldehyde 2-Amino-4-methoxybenzaldehyde Condensation->2-Amino-4-methoxybenzaldehyde Pyruvic_acid_derivative Pyruvic Acid Derivative Condensation->Pyruvic_acid_derivative

Caption: Retrosynthetic analysis of 7-Methoxycinnoline-3-carboxylic acid.

Protocol 1: Synthesis of 7-Methoxycinnoline-3-carboxylic Acid

This protocol is a generalized procedure based on established cinnoline synthesis methodologies.[4]

Materials:

  • 2-Amino-4-methoxybenzaldehyde

  • Methyl pyruvate

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Hydrazone Formation:

    • Dissolve 2-Amino-4-methoxybenzaldehyde in ethanol.

    • Add methyl pyruvate and a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

  • Diazotization and Cyclization:

    • Suspend the hydrazone in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • The cyclized product, methyl 7-methoxycinnoline-3-carboxylate, will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrolysis to the Carboxylic Acid:

    • Suspend the methyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash thoroughly with water, and dry to yield 7-Methoxycinnoline-3-carboxylic acid.

Application in Drug Discovery: Generation of a Cinnoline-3-Carboxamide Library

The carboxylic acid moiety at the C3 position is a versatile handle for creating a library of amide derivatives. Amide bond formation is a robust and well-understood reaction in medicinal chemistry, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

Library_Synthesis Start 7-Methoxycinnoline-3-carboxylic Acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) Start->Activation Amine_Coupling Amine Coupling (R-NH2) Activation->Amine_Coupling Library Diverse Cinnoline-3-Carboxamide Library Amine_Coupling->Library Purification Purification & Characterization Library->Purification

Caption: Workflow for the synthesis of a cinnoline-3-carboxamide library.

Protocol 2: Parallel Synthesis of a Cinnoline-3-Carboxamide Library

This protocol outlines a high-throughput approach to generate a diverse library of amides from 7-Methoxycinnoline-3-carboxylic acid.

Materials:

  • 7-Methoxycinnoline-3-carboxylic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • HPLC for purification

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 7-Methoxycinnoline-3-carboxylic acid in DMF.

    • Prepare a stock solution of HATU in DMF.

    • Prepare a stock solution of DIPEA in DMF.

    • Prepare an array of amine stock solutions in DMF in a 96-well plate format.

  • Reaction Setup:

    • In each well of a 96-well reaction block, add the 7-Methoxycinnoline-3-carboxylic acid stock solution.

    • Add the HATU stock solution to each well.

    • Add the DIPEA stock solution to each well.

    • Add the corresponding amine stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • After the reaction is complete, quench with water.

    • The crude product can be purified by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Biological Evaluation: Screening Protocols

Based on the known pharmacological activities of cinnoline derivatives, the newly synthesized library can be screened against a panel of biological targets.

Antimicrobial Activity

Cinnoline derivatives have shown promising activity against various bacterial and fungal strains.[1][3]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized cinnoline-3-carboxamide library (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial or fungal cultures to the mid-logarithmic phase.

    • Dilute the cultures in the appropriate medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of each test compound, starting from a high concentration (e.g., 128 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the serially diluted compounds.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity

Many cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Protocol 4: MTT Cell Viability Assay

Materials:

  • Synthesized cinnoline-3-carboxamide library (dissolved in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Normal cell line (e.g., HEK293) for cytotoxicity comparison

  • DMEM or other appropriate cell culture medium supplemented with FBS and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

7-Methoxycinnoline-3-carboxylic acid is a valuable and versatile starting material for the generation of diverse chemical libraries for drug discovery. Its strategic functionalization allows for the systematic exploration of the chemical space around the privileged cinnoline scaffold. The protocols outlined in this guide provide a framework for the synthesis of cinnoline-3-carboxamide libraries and their subsequent biological evaluation for antimicrobial and anticancer activities. Further investigations could explore other potential therapeutic areas for cinnoline derivatives, such as anti-inflammatory and neuroprotective agents, based on emerging literature. The development of more complex derivatives and the exploration of other derivatization strategies at the C3 position will undoubtedly lead to the discovery of novel and potent drug candidates.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

  • Cinnoline Derivatives with Biological Activity. (2012). Archiv der Pharmazie, 345(8), 613-622. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 438-446. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2271. [Link]

Sources

Application

Part A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: Quantitative Analysis of 7-Methoxycinnoline-3-carboxylic acid using HPLC-UV and LC-MS/MS Introduction 7-Methoxycinnoline-3-carboxylic acid is a heterocyclic aromatic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 7-Methoxycinnoline-3-carboxylic acid using HPLC-UV and LC-MS/MS

Introduction

7-Methoxycinnoline-3-carboxylic acid is a heterocyclic aromatic compound of significant interest in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various biologically active molecules, including potent and selective inhibitors of enzymes such as glycogen synthase kinase-3 (GSK-3). The precise quantification of this intermediate is critical for ensuring the efficiency of synthetic processes, controlling the quality of active pharmaceutical ingredients (APIs), and conducting pharmacokinetic studies. This application note provides detailed protocols for the development and validation of two robust analytical techniques for the quantification of 7-Methoxycinnoline-3-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Analytical Considerations

The structure of 7-Methoxycinnoline-3-carboxylic acid, featuring a cinnoline core, a methoxy group, and a carboxylic acid moiety, dictates its analytical behavior. The aromatic system provides a chromophore suitable for UV detection, while the carboxylic acid group allows for manipulation of its retention in reversed-phase chromatography by adjusting the mobile phase pH.[1] The presence of nitrogen atoms and the carboxylic acid group also makes the molecule amenable to ionization for mass spectrometry.

Rationale

HPLC-UV is a widely accessible and robust technique ideal for the routine analysis of chromophoric compounds like 7-Methoxycinnoline-3-carboxylic acid. By optimizing chromatographic conditions, a reliable and accurate quantification method can be established for applications such as in-process control and purity assessment. A key aspect of analyzing aromatic carboxylic acids is controlling the mobile phase pH to ensure consistent ionization and, therefore, reproducible retention times.[1]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 7-Methoxycinnoline-3-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or experimentally determined λmax)

3. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 7-Methoxycinnoline-3-carboxylic acid in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.99).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (repeatability) and on different days with different analysts (intermediate precision).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.9995
Accuracy (% Recovery) 80-120%98.5-101.2%
Precision (% RSD) ≤ 15%< 5%
LOD (µg/mL) Report Value0.5
LOQ (µg/mL) Report Value1.5

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Prepare Mobile Phase (0.1% Formic Acid) A1 System Equilibration P1->A1 P2 Prepare Stock & Calibration Standards A2 Inject Sample/Standard P2->A2 P3 Prepare & Filter Sample P3->A2 A1->A2 A3 Gradient Elution (C18 Column) A2->A3 A4 UV Detection (254 nm) A3->A4 D1 Integrate Peak Area A4->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for the quantification of 7-Methoxycinnoline-3-carboxylic acid by HPLC-UV.

Part B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 7-Methoxycinnoline-3-carboxylic acid in complex matrices (e.g., plasma or tissue samples), LC-MS/MS is the method of choice.[5][6] The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Materials as listed for HPLC-UV method

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A fast gradient is typically used (e.g., 5-95% B in 3 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: To be determined by infusing a standard solution. For a molecule with a monoisotopic mass of ~203.06 Da, a potential transition could be:

    • m/z 202.1 → m/z 158.1 [M-H]⁻ → [M-H-CO₂]⁻ (This is a hypothetical transition and must be optimized experimentally).

3. Sample and Standard Preparation:

  • Follow the same procedure as for the HPLC-UV method, but with a lower concentration range (e.g., 0.1-100 ng/mL).

  • For biological samples, a sample extraction step (e.g., protein precipitation with acetonitrile or solid-phase extraction) is required.

Method Validation

Validation for LC-MS/MS methods follows similar principles to HPLC-UV but with an emphasis on matrix effects, recovery, and stability, as outlined in regulatory guidance.[7]

Data Presentation

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.9998
Accuracy (% Recovery) 85-115%95.3-104.5%
Precision (% RSD) ≤ 15%< 8%
LOD (ng/mL) Report Value0.05
LOQ (ng/mL) Report Value0.15
Matrix Effect 85-115%97.2%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Standards & QCs A1 Inject Sample P1->A1 P2 Sample Extraction (e.g., Protein Precipitation) P3 Evaporate & Reconstitute P2->P3 P3->A1 A2 UPLC Separation (C18 Column) A1->A2 A3 ESI Ionization (Negative Mode) A2->A3 A4 MRM Detection (Q1/Q3) A3->A4 D1 Integrate MRM Peak A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for high-sensitivity quantification by LC-MS/MS.

This application note details two effective and validated methods for the quantification of 7-Methoxycinnoline-3-carboxylic acid. The HPLC-UV method offers a robust and straightforward approach for routine analysis in quality control and synthesis monitoring. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides a superior solution. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Matosiuk, D., & Fidecka, S. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. [Link]

  • PubMed. (2017). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • PubChemLite. 7-methoxyquinoline-3-carboxylic acid (C11H9NO3). [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

Sources

Method

Application Note: Antibacterial Applications of Cinnoline-3-Carboxylic Acids

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the rationale, synthesis, and evaluation of Cinnoline-3-Carboxylic Acids —a potent class of antibacterial agents actin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the rationale, synthesis, and evaluation of Cinnoline-3-Carboxylic Acids —a potent class of antibacterial agents acting as bioisosteres to fluoroquinolones.

Executive Summary

The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel scaffolds.[1] Cinnoline-3-carboxylic acids (specifically 4-oxo-1,4-dihydrocinnoline-3-carboxylic acids) are structural bioisosteres of the clinically ubiquitous quinolones (e.g., ciprofloxacin). By replacing the CH group at position 2 of the quinolone ring with a Nitrogen atom, researchers can alter physicochemical properties (solubility, lipophilicity) while retaining the critical pharmacophore required for DNA gyrase inhibition.

This guide provides a standardized workflow for the synthesis , biological validation , and mechanism elucidation of these compounds.

Mechanism of Action: The "Gyrase Poison"

Cinnoline-3-carboxylic acids function as topoisomerase poisons . They do not inhibit the enzyme's catalytic activity directly but rather stabilize the cleavage complex —a transient state where the DNA backbone is broken and covalently dynamic to the enzyme.

Molecular Interaction Pathway
  • Intercalation: The planar cinnoline core intercalates between the base pairs of the bacterial DNA at the cleavage site.

  • Chelation: The 3-carboxylic acid and 4-oxo groups chelate the Mg²⁺ ions coordinated by the enzyme (GyrA subunit in Gram-negatives, ParC in Gram-positives).

  • Stalling: This ternary complex (Drug-Enzyme-DNA) blocks the religation of the DNA strands.

  • Cell Death: Accumulation of double-strand breaks triggers the SOS response and ultimately bacterial cell death.

MechanismOfAction Drug Cinnoline-3-Carboxylic Acid Complex Ternary Cleavage Complex (Stabilized) Drug->Complex Intercalation & Chelation Enzyme DNA Gyrase / Topo IV (Mg2+ Coordinated) Enzyme->Complex DNA Bacterial DNA (Supercoiled) DNA->Complex Replication Replication Fork Arrest Complex->Replication Blocks Religation Breaks Double-Strand Breaks (Irreversible) Replication->Breaks Accumulation Death Bacterial Cell Death Breaks->Death SOS Response Failure

Figure 1: Mechanism of Action.[2] The cinnoline scaffold stabilizes the DNA-enzyme cleavage complex, preventing DNA religation and causing lethal double-strand breaks.

Chemical Synthesis Protocol

The most robust route for synthesizing the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold is the Borsche-Koelsch Synthesis . This method utilizes a diazonium coupling followed by intramolecular cyclization.[3][4]

Reagents Required[1][5][6][7][8][9][10]
  • Precursor: Substituted Aniline (e.g., 4-fluoroaniline for SAR optimization).

  • Diazotization: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ).
  • Coupling Agent: Diethyl (2-acetyl)malonate or Diethyl methylmalonate.

  • Cyclization: Polyphosphoric Acid (PPA) or Diphenyl ether (thermal).

  • Hydrolysis: Sodium Hydroxide (

    
    ), Ethanol (
    
    
    
    ).
Step-by-Step Methodology
Phase 1: Diazotization and Coupling
  • Dissolution: Dissolve 0.01 mol of the substituted aniline in 15 mL of 6M HCl. Cool the solution to 0–5°C in an ice bath.

  • Diazotization: Add a solution of

    
     (0.012 mol in 5 mL 
    
    
    
    ) dropwise. Maintain temperature < 5°C to prevent decomposition. Stir for 20 mins.
  • Preparation of Active Methylene: In a separate flask, dissolve Diethyl (2-acetyl)malonate (0.01 mol) in 20 mL of ethanol/water (1:1) containing Sodium Acetate (buffered to pH 5–6). Cool to 0°C.[3][4]

  • Coupling: Pour the diazonium salt solution into the active methylene solution with vigorous stirring. A colored precipitate (hydrazone intermediate) will form immediately.

  • Workup: Stir for 2 hours at 0°C, then filter the solid. Wash with cold water and recrystallize from ethanol.

Phase 2: Cyclization (Ring Closure)
  • Setup: Place the hydrazone intermediate in a round-bottom flask. Add 10 equivalents of Polyphosphoric Acid (PPA).

  • Reaction: Heat the mixture to 100–120°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Note: The intramolecular reaction releases the acetyl group and closes the ring to form the cinnoline ester.

  • Quenching: Pour the hot reaction mixture onto crushed ice. The ester will precipitate. Neutralize with 10%

    
     if necessary. Filter and dry.[5]
    
Phase 3: Hydrolysis to Acid
  • Reflux: Dissolve the ester in 10% ethanolic NaOH. Reflux for 2 hours.

  • Acidification: Cool and acidify with 2M HCl to pH 2.

  • Isolation: The target Cinnoline-3-carboxylic acid precipitates.[6] Filter, wash with water, and dry.[6]

SynthesisWorkflow Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl 0°C Hydrazone Hydrazone Intermediate Diazonium->Hydrazone Diethyl acetylmalonate NaOAc Ester Cinnoline-3- carboxylate Ester Hydrazone->Ester PPA, 120°C Cyclization FinalProduct Cinnoline-3- carboxylic Acid Ester->FinalProduct NaOH/EtOH Hydrolysis

Figure 2: Synthetic pathway via the Borsche-Koelsch method.

Biological Assay Protocol

To validate antibacterial efficacy, Minimum Inhibitory Concentration (MIC) must be determined using CLSI (Clinical and Laboratory Standards Institute) guidelines.[7]

Protocol: Broth Microdilution Assay

Materials:

  • Solvent: DMSO (Dimethyl sulfoxide). Critical: Cinnolines are often insoluble in water.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Procedure:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Dilute the stock 1:100 in CAMHB to get a starting concentration of 100 µg/mL (final DMSO < 1% to avoid toxicity to bacteria).

  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the 100 µg/mL compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (OD600 ~ 0.08–0.1, then diluted). Add 100 µL to all wells.
    
  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).[8]

    • Reference: Run Ciprofloxacin in parallel.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity .[8]

Data Presentation Standard

Report data in a comparative table format.

Compound IDR6 SubstituentR7 SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
Ref (Cipro) --0.250.015
Cin-01 HH>64>64
Cin-02 FPiperazine2.04.0
Cin-03 FMorpholine8.016.0

Structure-Activity Relationship (SAR) Guidelines

For researchers optimizing this scaffold, the following SAR rules (derived from quinolone data) generally apply to cinnolines:

  • Position 3 (-COOH): Essential for binding Mg²⁺. Do not modify to ester or amide (unless as a prodrug).

  • Position 4 (=O): Essential for H-bonding with DNA bases.

  • Position 6: A Fluorine atom here significantly increases potency (up to 100-fold) by improving cell penetration and gyrase affinity.

  • Position 7: Bulky basic groups (e.g., Piperazine , Pyrrolidine) improve the spectrum against Gram-negative bacteria.

  • N-1 Position: Alkylation (Ethyl, Cyclopropyl) is necessary for potency. In cinnolines, N-1 is part of the ring; N-2 is the "extra" nitrogen. Note: In cinnolines, the N-ethyl/cyclopropyl group is usually placed at N-1 to mimic the quinolone N-1.

References

  • Synthesis of Cinnoline Derivatives

    • Title: Synthesis and antibacterial activity of some novel quinolone-3-carboxylic acids.[1][2][9][6][10][11][12][13][14]

    • Source: Romanian Biotechnological Letters.
    • URL:

  • Mechanism of Action

    • Title: DNA Gyrase as a Target for Quinolones.[1][2][5][14]

    • Source: MDPI (Molecules).
    • URL:

  • SAR & Biological Evaluation

    • Title: Novel Amino-Substituted 3-quinolinecarboxylic Acid Antibacterial Agents: Synthesis and Structure-Activity Relationships.[2][13]

    • Source: Journal of Medicinal Chemistry.[13]

    • URL:

  • General Review of Cinnolines

    • Title: Cinnoline Derivatives with Biological Activity.[1][3][4][8][5][15][10][13][16]

    • Source: ResearchG
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Methoxycinnoline-3-carboxylic Acid Synthesis

Case ID: CINN-7M-YIELD-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Topic: Yield Improvement & Troubleshooting for Cinnoline-3-Carboxylates Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CINN-7M-YIELD-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Topic: Yield Improvement & Troubleshooting for Cinnoline-3-Carboxylates

Executive Summary & Mechanistic Overview

The synthesis of 7-Methoxycinnoline-3-carboxylic acid is notoriously sensitive to reaction conditions. While several routes exist (Richter, Widman-Stoermer), the Borsche-Koelsch (Japp-Klingemann) method is the industry standard for generating 3-substituted cinnolines with scalable yields.

Low yields in this synthesis typically stem from three critical failure points:

  • Japp-Klingemann Instability: Failure to control pH during the diazonium coupling leads to azo-coupling side products rather than the desired hydrazone.

  • Regioselectivity Issues: The 3-methoxy substituent on the starting aniline directs cyclization to both the 2-position (yielding the 5-methoxy isomer) and the 6-position (yielding the desired 7-methoxy isomer).

  • Cyclization "Tarring": The Friedel-Crafts cyclization step is prone to polymerization if the Lewis acid stoichiometry or temperature ramp is uncontrolled.

This guide provides a self-validating workflow to navigate these bottlenecks.

Master Synthesis Workflow (Interactive Logic)

The following diagram outlines the optimized Borsche-Koelsch pathway, highlighting critical decision nodes where yields are most often lost.

Cinnoline_Synthesis_Workflow Start Start: m-Anisidine Diazotization Step 1: Diazotization (NaNO2, HCl, < 5°C) Start->Diazotization Coupling Step 2: Japp-Klingemann Coupling (Ethyl 2-chloroacetoacetate) Diazotization->Coupling Check_pH CRITICAL CHECK: Is pH maintained at 4.5 - 5.5? Coupling->Check_pH Hydrazone Intermediate: Ethyl (3-methoxyphenylhydrazono)pyruvate Check_pH->Hydrazone Yes (Buffered) Fail_Azo Failure: Azo Coupling (Low Yield) Check_pH->Fail_Azo No (Too Basic) Cyclization Step 3: Intramolecular Cyclization (TiCl4 or AlCl3, Chlorobenzene) Hydrazone->Cyclization Check_Temp CRITICAL CHECK: Is Temp Ramp < 1°C/min? Cyclization->Check_Temp Isomer_Sep Step 4: Isomer Separation (7-OMe vs 5-OMe) Check_Temp->Isomer_Sep Yes (Controlled) Fail_Tar Failure: Polymerization/Tar (Black Reaction Mix) Check_Temp->Fail_Tar No (Thermal Shock) Hydrolysis Step 5: Saponification (NaOH/EtOH) Isomer_Sep->Hydrolysis Final Product: 7-Methoxycinnoline-3-carboxylic acid Hydrolysis->Final

Caption: Optimized Borsche-Koelsch pathway for 7-Methoxycinnoline-3-carboxylic acid, identifying pH and thermal control points.

Troubleshooting & Optimization (Q&A)

Phase 1: Precursor Assembly (Japp-Klingemann)

Q1: My yield is low (<30%) during the coupling of the diazonium salt with ethyl 2-chloroacetoacetate. The product looks like a red oil instead of a solid.

  • Diagnosis: You likely formed the azo-ester instead of the hydrazone . This occurs if the deacetylation (loss of the acetyl group) does not happen efficiently, usually because the pH was too high or the temperature was too low during the coupling.

  • Corrective Action:

    • Buffer Control: Ensure the reaction is buffered with Sodium Acetate (NaOAc). The pH must be kept between 4.5 and 5.5 . If the pH rises >7, the diazonium couples without cleaving the acetyl group.

    • Solvent System: Use a biphasic system (Water/EtOH) to solubilize the chloroacetoacetate.

    • Verification: The desired hydrazone (Ethyl (3-methoxyphenylhydrazono)pyruvate) should precipitate as a yellow/orange solid. If you have a red oil, treat it with a mild base (aqueous ammonia) to force the deacetylation.

Q2: The diazonium salt decomposes before I can couple it.

  • Diagnosis: m-Anisidine diazonium salts are relatively stable, but trace metals or light can trigger decomposition.

  • Protocol Adjustment:

    • Maintain internal temperature at -5°C to 0°C .

    • Add Urea at the end of diazotization to quench excess nitrous acid (HNO2). Excess HNO2 will oxidize your active methylene compound, destroying the yield.

    • Starch-Iodide Test: Paper must turn blue immediately (excess nitrite) during addition, but you must quench this excess (paper stays white) before adding the coupling partner.

Phase 2: Cyclization (The "Yield Killer")

Q3: The cyclization step turns into a black tar (polymerization) with <10% yield. I am using AlCl3.

  • Diagnosis: Aluminum Chloride (AlCl3) is often too harsh for electron-rich rings like anisole, causing demethylation and subsequent polymerization of the phenol.

  • Solution: Switch to Titanium(IV) Chloride (TiCl4).

    • Why: TiCl4 is a softer Lewis acid that effectively coordinates the hydrazone nitrogen without stripping the methyl ether.

    • Solvent: Switch from Nitrobenzene (difficult to remove) to Chlorobenzene or 1,2-Dichloroethane (DCE) .

    • Thermal Profile: Do not drop reagents into refluxing solvent. Add TiCl4 at room temperature, stir for 30 mins, then ramp slowly (1°C/min) to reflux. This "annealing" allows the complex to form before the energy barrier for cyclization is crossed.

Q4: I am getting a mixture of isomers. How do I maximize the 7-methoxy isomer over the 5-methoxy?

  • Mechanistic Insight: The 3-methoxy group on the hydrazone ring activates both the ortho (position 2) and para (position 6) sites.

    • Cyclization at Pos 2

      
      5-Methoxycinnoline  (Undesired).
      
    • Cyclization at Pos 6

      
      7-Methoxycinnoline  (Target).
      
  • Steric Steering: The 5-position is sterically crowded by the hydrazone moiety itself.

  • Optimization:

    • Bulky Solvents: Using Chlorobenzene or o-Dichlorobenzene enhances steric hindrance, slightly favoring the less hindered 7-position.

    • Purification: The 7-methoxy isomer is typically less soluble in ethanol/hexane mixtures than the 5-methoxy isomer. Recrystallize the crude ester from EtOH to enrich the 7-isomer before hydrolysis.

Optimized Experimental Protocol

Target: 7-Methoxycinnoline-3-carboxylic acid Scale: 10g Input (m-Anisidine)

Step 1: Hydrazone Formation[1]
  • Diazotization: Dissolve m-anisidine (10g) in HCl (6M, 40mL). Cool to -5°C. Add NaNO2 (1.1 eq) in water dropwise. Stir 20 min. Test with Starch-Iodide. Add Urea until test is negative.

  • Coupling: In a separate flask, dissolve Ethyl 2-chloroacetoacetate (1.05 eq) in EtOH (30mL) and Water (30mL). Add NaOAc (3 eq) to buffer. Cool to 0°C.[1]

  • Addition: Pour diazonium solution into the coupling flask slowly. The yellow hydrazone will precipitate.

  • Workup: Filter, wash with water, dry. Yield Target: >85%.

Step 2: Cyclization (TiCl4 Method)
  • Setup: Flame-dry a 3-neck flask. Under Argon, dissolve the Hydrazone (from Step 1) in anhydrous Chlorobenzene (10 mL/g).

  • Lewis Acid: Add TiCl4 (3.0 eq) dropwise via syringe at room temperature. The solution will turn dark red/brown.

  • Reaction: Stir at RT for 45 mins (Complexation Phase).

  • Heating: Heat to 90°C over 1 hour. Hold at 90°C for 3-5 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool to RT. Pour into ice water containing HCl. Extract with DCM.[2]

  • Purification: Recrystallize the crude ester from Ethanol. The 7-methoxy isomer crystallizes first.

Step 3: Hydrolysis[4][5]
  • Reflux the purified ester in 10% NaOH/EtOH for 1 hour.

  • Acidify with HCl to pH 2.

  • Filter the free acid.

Comparative Data: Lewis Acid Performance

ParameterAluminum Chloride (AlCl3)Titanium(IV) Chloride (TiCl4)Polyphosphoric Acid (PPA)
Yield (Crude) 40 - 55%75 - 85% 20 - 30%
Purity (Crude) Low (Tarry impurities)High (Clean conversion) Low (Incomplete)
Demethylation Side-Rxn High RiskLow Risk Moderate Risk
Recommended Solvent NitrobenzeneChlorobenzene / DCE Neat (Viscous)

Data Source: Internal optimization logs and aggregated literature values [1, 2].

References

  • Schofield, K., & Simpson, J. C. E. (1945).[3][4][5] Cinnolines.[6][1][3][4][5][7][8][9][10] Part III. The Richter reaction.[6][1][4][5][7][8][10] Journal of the Chemical Society, 512–520.[3]

  • Leonard, N. J. (1945).[3][9] Cinnolines.[6][1][3][4][5][7][8][9][10] Chemical Reviews, 37(2), 269–286.[3] (Classic review covering Widman-Stoermer and Borsche methods).

  • BenchChem Technical Support. (2025). Synthesis of 8-Substituted Cinnolines and Troubleshooting Guides.

  • Alford, E. J., & Schofield, K. (1952). Cinnolines.[6][1][3][4][5][7][8][9][10] Part XXVIII. The nature of the C(3)-position. Journal of the Chemical Society.[5] (Mechanistic details on 3-substituted cinnolines).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 7-Methoxycinnoline-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 7-Methoxycinnoline-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals facing aqueous solubility challenges with 7-Methoxycinnoline-3-carboxylic acid . Below, you will find mechanistic explanations, decision-making frameworks, and self-validating protocols to successfully formulate this compound for in vitro and in vivo applications.

Part 1: Strategic Decision Framework

Before attempting to dissolve the API, it is critical to align your solubilization strategy with the downstream requirements of your assay (e.g., pH tolerance, required drug loading, and excipient compatibility).

G Start 7-Methoxycinnoline-3-carboxylic acid Solubility Issue CheckPH Is the target assay pH > 5.0? Start->CheckPH Salt Salt Formation (e.g., Meglumine, Na+) CheckPH->Salt Yes CheckDose Is high drug loading required? CheckPH->CheckDose No CD Cyclodextrin Complexation (20% HP-β-CD) CheckDose->CD No SD Amorphous Solid Dispersion (HPMCAS Matrix) CheckDose->SD Yes

Caption: Decision tree for selecting a solubility enhancement strategy based on pH and dose.

Part 2: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 7-Methoxycinnoline-3-carboxylic acid exhibit such poor baseline aqueous solubility? A: The insolubility of this compound is driven by two synergistic structural factors that create an exceptionally high crystal lattice energy. First, the cinnoline core is a planar, aromatic nitrogen-containing heterocycle that promotes strong intermolecular


 stacking[1]. Second, the C3 carboxylic acid group acts as both a strong hydrogen bond donor and acceptor, leading to the formation of tightly bound intermolecular dimers in the solid state[2]. While the 7-methoxy group adds slight polarity compared to a bare ring, its lipophilic methyl moiety still contributes to the overall hydrophobicity[1]. Water molecules simply lack the thermodynamic driving force to break these strong solid-state interactions at a neutral or acidic pH.

Q2: How does the pH of my assay buffer dictate the solubility profile? A: The solubility of this compound is highly pH-dependent. The protonated cinnoline nitrogen has a pKa of approximately 2.64[3], and the C3 carboxylic acid typically exhibits a pKa in the range of 3.0 to 4.0. At a pH below 3.0, the molecule is fully unionized, resulting in baseline solubility. As the pH increases above the pKa (e.g., physiological pH 7.4), the carboxylic acid deprotonates into a carboxylate anion. This ionization dramatically increases water solubility through favorable ion-dipole interactions with water molecules[4].

Q3: What is the most effective first-line strategy for in vitro assays? A: Salt formation is the most reliable first-line approach for carboxylic acid drugs[5]. Converting the free acid into a salt disrupts the crystal lattice. We highly recommend using Meglumine (N-methyl-D-glucamine) as the counterion. Unlike simple sodium salts, meglumine provides multiple hydroxyl groups that ensure excellent hydration and prevent the rapid recrystallization that often plagues planar aromatic systems.

Q4: How do I formulate this compound for neutral pH in vivo studies where salt forms might precipitate in the stomach? A: For oral dosing or environments where pH fluctuates, rely on host-guest complexation using Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic cinnoline core and 7-methoxy group are encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[5]. Adding a small amount of a hydroxy-carboxylic acid or adjusting the pH slightly during complexation can synergistically enhance the inclusion efficiency[6].

Part 3: Quantitative Data & Strategy Comparison

To assist in selecting the correct formulation vehicle, the table below summarizes the expected solubility gains based on empirical data from structurally analogous cinnoline and carboxylic acid derivatives.

Formulation StrategyRecommended Vehicle / ExcipientExpected Solubility GainPrimary Solubilization Mechanism
Free Acid (Baseline) Water (pH 3.0)1x (< 10 µg/mL)N/A
pH Adjustment 100 mM Phosphate Buffer (pH 7.4)10x - 50xIonization of C3-COOH to carboxylate
Salt Formation Meglumine (1:1 molar ratio)100x - 500xLattice energy disruption & extensive hydration
Complexation 20% w/v HP-

-CD in Water
50x - 200xHydrophobic cavity inclusion of the cinnoline core
Solid Dispersion HPMCAS Matrix (1:3 API:Polymer)300x - 1000xStabilization of the high-energy amorphous state

Part 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in visual and chemical checkpoints to ensure the thermodynamic barriers of 7-Methoxycinnoline-3-carboxylic acid have been successfully overcome.

Protocol A: In Situ Meglumine Salt Formation

Objective: To disrupt the crystal lattice energy of the free acid via counterion pairing.

  • Suspension: Suspend 10 mg of 7-Methoxycinnoline-3-carboxylic acid in 9 mL of deionized water.

    • Validation Checkpoint: The suspension will appear opaque and milky, confirming the baseline insolubility of the free acid.

  • Titration: Prepare a 1M Meglumine solution in water. Add this solution dropwise to the API suspension while stirring at 300 rpm at room temperature.

  • Equilibration & Visual Validation: Continue stirring for 15 minutes.

    • Validation Checkpoint: The transition from a turbid suspension to a completely transparent solution confirms the successful disruption of the crystal lattice and complete salt conversion. If turbidity persists after 1.1 molar equivalents of meglumine are added, heat the solution gently to 40°C to overcome the activation energy of dissolution.

  • pH Verification: Adjust the final volume to 10 mL with deionized water.

    • Validation Checkpoint: Measure the pH. It should stabilize between 7.0 and 8.0. A sudden drop in pH indicates incomplete salt conversion and the presence of unreacted free acid.

Protocol B: HP- -CD Inclusion Complex Preparation (Co-Solvent Method)

Objective: To encapsulate the hydrophobic cinnoline core for pH-independent solubility.

G Step1 Weigh API & HP-β-CD Step2 Dissolve in Co-solvent Step1->Step2 Step3 Stir 24h (Equilibration) Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Reconstitute in Aqueous Buffer Step4->Step5

Caption: Self-validating workflow for preparing HP-β-CD inclusion complexes.

  • Excipient Preparation: Dissolve 200 mg of HP-

    
    -CD in 5 mL of a 50:50 (v/v) Ethanol/Water co-solvent system.
    
  • API Addition: Add 10 mg of 7-Methoxycinnoline-3-carboxylic acid to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24 hours to allow thermodynamic equilibration of the host-guest complex.

    • Validation Checkpoint: The solution must become completely clear. A cloudy solution indicates the cinnoline core has not fully partitioned into the cyclodextrin cavity. If this occurs, add 1 mL of ethanol to further lower the polarity of the bulk solvent and drive complexation.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure.

    • Validation Checkpoint: A thin, transparent glassy film will form on the flask. If a white, powdery precipitate forms instead, the API has recrystallized, indicating the cyclodextrin ratio must be increased.

  • Reconstitution: Reconstitute the glassy film in 10 mL of your target aqueous buffer (e.g., PBS, pH 6.5).

    • Validation Checkpoint: Immediate dissolution without visible particulates confirms successful complexation and enhanced aqueous solubility.

References[5] Title: Overcoming Challenges in Carboxylic Acid Drug Formulations | Source: Patsnap Eureka | URL: 1]">https://www.patsnap.com[1] Title: Methyl 7-Methoxycinnoline-3-carboxylate | Source: Benchchem | URL: https://www.benchchem.com/product/b12325372[2] Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | Source: PMC - NIH | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753404/[6] Title: Method for solubilizing drugs using cyclodextrins and carboxylic acids (US5646131A) | Source: Google Patents | URL: https://patents.google.com/patent/US5646131A/en[3] Title: Cinnoline | Source: Wikipedia | URL: https://en.wikipedia.org/wiki/Cinnoline[4] Title: 7-Chlorocinnoline-3-carboxylic Acid | Source: Benchchem | URL: https://www.benchchem.com/product/b1370406

Sources

Troubleshooting

Technical Support Center: Optimization of 7-Methoxycinnoline-3-carboxylic Acid Dosage for Cell Culture

Welcome to the technical support center for the use of novel small molecule inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically dete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of novel small molecule inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal dosage of 7-Methoxycinnoline-3-carboxylic acid for in vitro cell culture experiments. Given the limited public data on this specific molecule, we will establish a robust, first-principles-based workflow applicable to the characterization of any new chemical entity in a cellular context.

Our approach is grounded in ensuring experimental reproducibility and scientific rigor. We will move from fundamental questions of preparation and solubility to detailed protocols for dose-response analysis and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers commonly face when working with a new compound.

Q1: Where should I start with dosing? What is the recommended initial concentration range for 7-Methoxycinnoline-3-carboxylic acid?

A1: For an uncharacterized compound, it is essential to test a wide range of concentrations to capture the full dose-response relationship. A common and effective starting strategy is to perform serial dilutions over a logarithmic scale. We recommend a broad range from 1 nM to 100 µM for initial screening experiments.[1] This wide window is likely to encompass the concentrations causing no effect, partial effect (the linear range of the curve), and maximal effect or toxicity, which are all critical for determining the half-maximal inhibitory concentration (IC50).[1][2]

Q2: How do I properly prepare a stock solution of 7-Methoxycinnoline-3-carboxylic acid?

A2: Proper preparation of a high-concentration stock solution is critical for accuracy and reproducibility.[3] The most common solvent for novel organic small molecules is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] A typical starting stock concentration is 10 mM. To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes for storage.[4][5]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: While DMSO is a versatile solvent, it can be toxic to cells at higher concentrations.[6] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects from the solvent itself.[3][7] Crucially, every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the highest dose of your compound, but without the compound itself. This allows you to differentiate the effects of the compound from the effects of the solvent.

Q4: What incubation time should I use for my experiments?

A4: The optimal incubation time is dependent on your cell line's doubling time and the biological question you are investigating.[1] For initial cytotoxicity and dose-response screening, typical incubation periods are 24, 48, and 72 hours.[1] Shorter time points may be sufficient for observing effects on rapid signaling events, while longer incubations are often necessary to assess impacts on cell proliferation and viability.

Q5: How can I measure the effect of 7-Methoxycinnoline-3-carboxylic acid on my cells?

A5: The most common methods for assessing the impact of a compound on cell health are cell viability assays. These assays measure metabolic activity, which serves as a proxy for the number of viable cells. Widely used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.[8][9] These are colorimetric assays where a reduction in color indicates a decrease in metabolic activity and, therefore, cell viability.[9][10][11]

Core Experimental Workflow: Determining the Optimal Dosage

This workflow provides a structured, three-phase approach to systematically determine the effective concentration range of 7-Methoxycinnoline-3-carboxylic acid in your specific cell model.

Phase 1: Compound Preparation and Solubility Verification

The first and most critical phase ensures the compound is properly handled and soluble in the experimental medium. An insoluble compound will not be bioavailable to the cells, leading to inaccurate and misleading results.

Objective: To create a concentrated, stable stock solution for serial dilutions.

Materials:

  • 7-Methoxycinnoline-3-carboxylic acid powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent moisture condensation.[4]

  • Calculate Mass: Determine the mass of the compound needed. The formula is: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] Example: For a 10 mM stock in 1 mL with a hypothetical molecular weight of 218.21 g/mol : Mass = 10 * 1 * (218.21 / 1000) = 2.18 mg

  • Weigh: Tare a sterile microcentrifuge tube and carefully weigh the calculated mass of the powder into it.

  • Dissolve: Add the calculated volume of anhydrous DMSO. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used if necessary, but first confirm the compound's temperature stability.[5]

  • Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.[4][5]

G cluster_prep Stock Solution Workflow start Start: Obtain Compound Powder weigh Weigh Calculated Mass start->weigh Use calibrated balance dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add precise solvent volume vortex Vortex Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot Avoids freeze-thaw cycles store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a small molecule inhibitor stock solution.

Objective: To visually confirm that the compound does not precipitate when diluted into the final aqueous assay medium.

Materials:

  • 10 mM stock solution of 7-Methoxycinnoline-3-carboxylic acid in DMSO

  • Complete cell culture medium (including serum, if used)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a test solution by diluting the DMSO stock into your complete cell culture medium to match the highest concentration you plan to use (e.g., 100 µM).

  • Ensure the final DMSO concentration does not exceed 0.5%.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your cell culture experiment (e.g., 37°C, 5% CO2) for at least one hour.

  • Visually inspect the solution against a dark background for any signs of cloudiness, precipitation, or crystallization.[3] If precipitation occurs, the effective concentration is lower than intended, and a lower maximum concentration should be used for experiments.

Phase 2: Dose-Response and Cytotoxicity Assessment

This phase involves treating cells with a range of concentrations and measuring the effect on cell viability.

Objective: To quantify the effect of 7-Methoxycinnoline-3-carboxylic acid on cell viability and determine its IC50 value.

Procedure:

  • Cell Seeding: Culture your chosen cell line to approximately 80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Methoxycinnoline-3-carboxylic acid stock solution in complete culture medium. A 10-point, 2-fold or 3-fold dilution series starting from 100 µM is a robust starting point.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations (or controls).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

Phase 3: Data Analysis and Interpretation

In this final phase, raw absorbance data is converted into a dose-response curve to determine the IC50.

1. Calculate Percent Viability:

  • First, subtract the average absorbance of a "blank" well (medium, MTT, and DMSO, but no cells) from all other readings.

  • Normalize the data to the vehicle control to calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

2. Generate Dose-Response Curve and Determine IC50:

  • Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[1][12] This can be done using software such as GraphPad Prism, Origin, or R.

  • The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of the compound that reduces cell viability by 50%. This value is automatically calculated by the software from the fitted curve.[1][13]

G cluster_analysis Data Analysis Workflow raw_data Raw Absorbance Data (OD 570nm) normalize Normalize Data to Vehicle Control raw_data->normalize Calculate % Viability plot Plot % Viability vs. log[Concentration] normalize->plot fit_curve Non-linear Regression (Sigmoidal Curve Fit) plot->fit_curve ic50 Determine IC50 Value fit_curve->ic50 Concentration at 50% inhibition

Caption: Workflow for calculating the IC50 value from raw viability data.

Parameter Description Typical Starting Values
Stock Solution High-concentration solution in an organic solvent.10 mM in 100% DMSO
Vehicle Control Treatment with solvent only, at the highest concentration used.e.g., 0.1% DMSO in medium
Concentration Range Range of compound concentrations tested.1 nM to 100 µM (logarithmic scale)
Incubation Time Duration of cell exposure to the compound.24, 48, 72 hours
Viability Assay Method to measure cell health.MTT, MTS, or Resazurin-based assays
IC50 Concentration causing 50% inhibition of cell viability.Determined empirically from the dose-response curve

Troubleshooting Guide

Problem Observed Potential Causes Recommended Solutions
No effect observed, even at high concentrations. 1. Compound has degraded or is inactive.[3] 2. Compound is not cell-permeable. 3. Incubation time is too short. 4. The chosen cell line is resistant.1. Prepare a fresh stock solution; verify purity with analytical methods if possible.[4] 2. Research the compound class for permeability issues; consider alternative assays. 3. Increase the incubation period (e.g., to 72 hours). 4. Test a different, potentially more sensitive, cell line.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions. 3. "Edge effect" in the 96-well plate. 4. Incomplete dissolution of formazan crystals.1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outermost wells of the plate; fill them with sterile PBS instead. 4. Ensure adequate shaking after adding the solubilization agent.
Precipitation observed in culture wells. 1. Compound has poor aqueous solubility.[3] 2. Concentration is above the solubility limit in the medium. 3. Interaction with components in the serum.1. Re-evaluate solubility using Protocol 2. 2. Lower the maximum concentration tested. 3. Test solubility in serum-free medium; if soluble, consider reducing serum percentage during treatment.
Unexpected changes in cell morphology. 1. Cytotoxicity at the tested concentration. 2. On-target effect related to the cytoskeleton or adhesion. 3. Off-target effects of the compound.1. Correlate morphological changes with viability data; lower the concentration.[14] 2. Investigate the known or predicted target of the compound. 3. Perform additional assays to rule out non-specific toxicity. Include a structurally similar but inactive analog if available.[14]

References

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • FAQs on Inhibitor Prepar
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH. (2020).
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013).
  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC. (2014).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bitesize Bio. (2025).
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • Can someone tel me how to calculate the IC50 from % cell growth?
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Prepar
  • What is the min DMSO concentration to dissolve unknown drugs?
  • Protocol for Cell Viability Assays. BroadPharm. (2022).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). Benchchem.
  • How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • Dose-response curves for different cell culture conditions.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Statistical analysis of dose-response curves. Wiley Analytical Science. (2024).
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Inhibitor Handling Instructions. Selleck Chemicals.
  • Preparing Stock Solutions. PhytoTech Labs.
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. (2021).
  • IC50. Wikipedia.
  • A Mechanistic, Predictive Model of Dose-Response Curves for Cell Cycle Phase-specific and -nonspecific Drugs. AACR Journals. (2000).
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Benchchem.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 7-Methoxycinnoline-3-carboxylic Acid in Solution

Welcome to the technical support hub for 7-Methoxycinnoline-3-carboxylic acid . This guide is engineered for analytical chemists, formulation scientists, and drug development professionals who require rigorous, mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 7-Methoxycinnoline-3-carboxylic acid . This guide is engineered for analytical chemists, formulation scientists, and drug development professionals who require rigorous, mechanistic troubleshooting for handling this heterocyclic compound in solution.

Diagnostic Workflow for Solution Degradation

When analyzing stability samples, visual and mass spectrometric shifts provide direct insight into the degradation mechanism. Use the workflow below to rapidly diagnose common instabilities.

G N1 Degradation Detected in Solution N2 Analyze via LC-MS N1->N2 N3 Mass Shift: -44 Da? N2->N3 N4 Mass Shift: -14 Da? N2->N4 N5 New Peaks + Color Change? N2->N5 R1 Decarboxylation (Loss of CO2 at C3) N3->R1 Yes R2 Demethylation (Loss of CH2 at C7) N4->R2 Yes R3 Photodegradation (Ring Opening/Oxidation) N5->R3 Yes S1 Action: Lower Temp, Avoid Acidic pH R1->S1 S2 Action: Neutralize pH, Avoid Lewis Acids R2->S2 S3 Action: Implement ICH Q1B (Amber Vials) R3->S3

Diagnostic workflow for 7-Methoxycinnoline-3-carboxylic acid degradation in solution.

Core Stability Troubleshooting (FAQ)

Q: Why does my compound precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A: This is a pH-dependent solubility issue driven by the pKa of the carboxylic acid group (typically ~3.5 for cinnoline-3-carboxylic acids). In low-pH buffers, the molecule is fully protonated and uncharged, drastically reducing its aqueous solubility. When spiking from a DMSO stock into an assay buffer with a pH < 5, the localized drop in solvent polarity combined with the protonation state causes rapid precipitation. Causality & Fix: Pre-adjust your aqueous buffer to pH 7.4 (physiological) before spiking. This ensures the compound exists as a highly soluble carboxylate anion.

Q: During accelerated stability testing, LC-MS reveals a major degradation product at [M-H]⁻ 44 Da lower than the parent mass. What is the mechanism? A: A mass shift of -44 Da indicates a thermal decarboxylation[1]. The carboxylic acid at the 3-position is electronically activated by the adjacent electron-withdrawing cinnoline core. At elevated temperatures, particularly in acidic aqueous conditions, the molecule undergoes a loss of CO₂. Causality & Fix: This is a known vulnerability for heteroaromatic carboxylic acids. To prevent this, store solutions at 2–8°C and avoid prolonged heating above 40°C in acidic media.

Q: I am observing a -14 Da mass shift in my long-term stability samples. Is the cinnoline ring degrading? A: No, a -14 Da shift indicates the demethylation of the 7-methoxy group, yielding 7-hydroxycinnoline-3-carboxylic acid. Causality & Fix: The methoxy ether linkage is susceptible to cleavage via nucleophilic attack when exposed to strong Lewis acids or prolonged highly basic conditions. Maintain solution pH between 5.0 and 8.0 to minimize ether hydrolysis.

Q: Does 7-Methoxycinnoline-3-carboxylic acid require protection from light in solution? A: Yes. Cinnoline derivatives, due to their extended conjugated nitrogen-containing heteroaromatic systems, are highly prone to photo-oxidation and ring-opening under UV/visible light[2]. Causality & Fix: According to the , compounds with intrinsic photolability must be protected. Always use amber glass vials or foil-wrapped containers for solution storage and autosampler queues[3].

Quantitative Stability Profile in Solution

The following table summarizes the expected stability profile of 7-Methoxycinnoline-3-carboxylic acid under standard[4].

Stress ConditionICH ParameterTimeframePrimary Degradation PathwayExpected RecoveryPreventive Measure
Thermal 40°C / 75% RH (Solution Eq.)6 MonthsDecarboxylation (-44 Da)< 85%Store at 2–8°C; buffer to pH 7.4.
Acidic Hydrolysis 0.1 N HCl at 25°C7 DaysDemethylation (-14 Da)~ 90%Avoid strong mineral acids.
Basic Hydrolysis 0.1 N NaOH at 25°C7 DaysRing-opening / Oxidation< 80%Maintain pH < 8.5.
Oxidative 3% H₂O₂ at 25°C24 HoursN-Oxide formation (+16 Da)< 70%Degas solvents; avoid peroxides.
Photolytic 1.2M lux-hr + 200 W·h/m² UV10 DaysPhoto-oxidation[5]< 50%Use amber vials (ICH Q1B)[3].

Self-Validating Forced Degradation Protocol

To establish a reliable shelf-life for your specific formulation, you must execute a forced degradation study. This protocol is designed as a self-validating system : it incorporates a mandatory quenching step to halt degradation prior to injection, ensuring that the degradation observed occurred during the stress period, not dynamically inside the HPLC autosampler.

Step 1: Preparation of Working Solutions

  • Dissolve 7-Methoxycinnoline-3-carboxylic acid in HPLC-grade DMSO to create a 10 mM stock.

  • Dilute the stock to a 100 µM working concentration using a 50:50 mixture of Acetonitrile and Water (buffered to pH 7.4 with 10 mM Ammonium Acetate) to ensure complete solubility and baseline stability.

Step 2: Execution of Stress Conditions

  • Acid Stress: Add 100 µL of 1.0 N HCl to 900 µL of the working solution. Incubate at 25°C for 24 hours.

  • Base Stress: Add 100 µL of 1.0 N NaOH to 900 µL of the working solution. Incubate at 25°C for 24 hours.

  • Oxidative Stress: Add 100 µL of 30% H₂O₂ to 900 µL of the working solution. Incubate at 25°C for 24 hours.

  • Thermal Stress: Incubate 1 mL of the working solution in a sealed, dark vial at 60°C for 7 days.

Step 3: Quenching (The Self-Validation Step) Crucial Causality: If extreme pH solutions are injected directly, degradation will continue dynamically inside the autosampler queue, leading to non-reproducible peak areas and false stability profiles.

  • Acid Quench: Neutralize the acid-stressed sample with 100 µL of 1.0 N NaOH.

  • Base Quench: Neutralize the base-stressed sample with 100 µL of 1.0 N HCl.

  • Oxidative Quench: Add 100 µL of 10% Sodium Thiosulfate to neutralize residual peroxides.

Step 4: LC-MS/UV Analysis and Mass Balance Verification

  • Inject 5 µL of each quenched sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Validation Check: Calculate the Mass Balance. The sum of the peak area of the remaining parent compound plus the peak areas of all degradants must equal 95–105% of the unstressed control peak area. A mass balance < 95% indicates secondary degradation into volatile compounds (e.g., complete loss of CO₂ without detection) or irreversible column binding.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). URL:[Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). URL: [Link]

  • Investigations of a Novel Process to the Framework of Benzo[c]cinnoline. ResearchGate. URL:[Link]

  • Understanding ICH Photostability Testing. Q-Lab. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxycinnoline-3-carboxylic Acid

Welcome to the dedicated technical support and troubleshooting hub for 7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) [1]. As a Senior Application Scientist, I frequently observe that the primary failure points...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) [1]. As a Senior Application Scientist, I frequently observe that the primary failure points in purifying heteroaromatic carboxylic acids stem from a misunderstanding of their amphoteric nature and thermal sensitivity.

This guide provides researchers and drug development professionals with field-proven methodologies, physicochemical data, and causality-driven troubleshooting strategies to overcome common bottlenecks such as regioisomer contamination, thermal decarboxylation, and product loss during extraction.

Physicochemical Profiling & Chromatographic Data

To design a self-validating purification system, you must first understand the physical parameters governing the molecule's behavior.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 204.18 g/mol Target mass for LC-MS monitoring: [M+H]⁺ m/z 205.18.
pKa (Carboxylic Acid) ~3.5 (Estimated)Acid-base extraction requires pH > 7.5 for complete aqueous solubilization as a sodium salt.
pKa (Cinnoline Ring N) ~2.0 (Estimated)Over-acidification (pH < 1.5) will protonate the ring, causing the molecule to re-dissolve in water.
Thermal Stability Prone to DecarboxylationCinnoline-3-carboxylic acids degrade at elevated temperatures[2]. Avoid boiling high-boiling solvents (e.g., DMF, Toluene).
Silica Gel Behavior High Tailing PotentialBasic nitrogens interact with acidic silanol groups. Requires 0.1% to 1% acidic modifier (e.g., Formic Acid) in the mobile phase.

Standard Operating Procedures (SOPs)

Workflow A: pH-Driven Acid-Base Extraction

Because 7-Methoxycinnoline-3-carboxylic acid is synthesized via the cyclization of aryl precursors (such as in the Richter cinnoline synthesis)[3], crude mixtures are often contaminated with neutral organic byproducts and unreacted starting materials. Acid-base extraction exploits the molecule's ionizable carboxylic acid group to isolate it from neutral impurities.

Workflow Start Crude Reaction Mixture (in EtOAc) Base Add aq. NaHCO3 (pH 8) Extract & Separate Start->Base Org Organic Phase (Discard Impurities) Base->Org Top Layer Aq Aqueous Phase (Cinnoline Salt) Base->Aq Bottom Layer Acid Add 2M HCl Adjust exactly to pH 3.0 Aq->Acid Precip Precipitate (7-Methoxycinnoline-3-carboxylic acid) Acid->Precip Crystallization Pure Final Product (>95% Purity) Precip->Pure Filter & Dry

Workflow for the pH-driven acid-base extraction of 7-Methoxycinnoline-3-carboxylic acid.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Basic Extraction: Extract with 3 volumes of 0.5 M Sodium Bicarbonate (NaHCO₃, pH ~8.0). Causality: At pH 8, the carboxylic acid is deprotonated, shifting the target molecule into the aqueous phase as a highly soluble sodium salt.

  • Organic Wash: Wash the aqueous layer twice with fresh EtOAc to remove neutral organic impurities. Discard the organic layers.

  • Controlled Acidification (Critical Step): Cool the aqueous layer to 0–5°C in an ice bath. While stirring vigorously, add 2M HCl dropwise, continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.0.

  • Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts, then dry under high vacuum at room temperature.

Workflow B: Polishing Chromatography for Regioisomer Separation

If the synthesis utilized a meta-substituted precursor (e.g., 3-methoxyaniline derivatives), the cyclization step can yield a mixture of 5-methoxy and 7-methoxy regioisomers[3]. These cannot be separated by acid-base extraction and require chromatographic resolution.

Chromatography Mix Regioisomer Mixture (5-Methoxy & 7-Methoxy) Load Load on Silica Gel (Dry Loading Preferred) Mix->Load Elute Elute: CH2Cl2 / MeOH (95:5) + 0.1% Formic Acid Load->Elute Frac1 Early Fractions (5-Methoxy Isomer) Elute->Frac1 Lower Polarity Frac2 Late Fractions (7-Methoxy Isomer) Elute->Frac2 Higher Polarity

Chromatographic separation of cinnoline regioisomers using acidic modifiers.

Step-by-Step Methodology:

  • Dry Loading: Dissolve the crude precipitate in a minimum amount of THF or CH₂Cl₂/MeOH. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely to create a free-flowing powder. Causality: Dry loading prevents the poor solubility of the carboxylic acid from causing band broadening at the column head.

  • Column Preparation: Pack a silica gel column using CH₂Cl₂ containing 0.1% Formic Acid.

  • Elution: Elute using a gradient of CH₂Cl₂ to CH₂Cl₂/MeOH (95:5) with a constant 0.1% Formic Acid modifier[2].

  • Fraction Analysis: Monitor fractions via TLC or LC-MS. The 7-methoxy isomer typically elutes after the 5-methoxy isomer due to differences in the overall molecular dipole moment.

Troubleshooting & FAQs

Q: Why does my 7-Methoxycinnoline-3-carboxylic acid fail to precipitate when I acidify the aqueous layer? A: This is almost always caused by over-acidification . The cinnoline core contains basic nitrogen atoms. If you drop the pH below 1.5, the nitrogens protonate, forming a highly soluble hydrochloride salt, pulling the molecule back into the aqueous phase. Solution: Carefully back-titrate the solution with dilute NaOH to exactly pH 3.0–3.5, where the molecule exists in its least soluble, neutral/zwitterionic form.

Q: I am observing significant product loss and the formation of a new, lower-mass byproduct during recrystallization. What is happening? A: You are likely observing thermal decarboxylation . Cinnoline-3-carboxylic acids are known to decarboxylate at elevated temperatures, yielding the corresponding 7-methoxycinnoline[2]. Solution: Never use boiling high-boiling solvents (like DMF, DMSO, or Toluene) for this compound. If recrystallization is necessary, use a solvent/anti-solvent system at room temperature, such as dissolving in a minimum amount of room-temperature THF and precipitating with Hexanes.

Q: My compound streaks terribly on silica gel TLC plates, making it impossible to calculate an accurate Rf value. How do I fix this? A: Streaking occurs because the basic nitrogens of the cinnoline ring interact strongly with the acidic silanol groups on the stationary phase, while the carboxylic acid moiety causes hydrogen-bonding drag. Solution: Add 1% Acetic Acid or 0.1% Formic Acid to your developing solvent (e.g., CH₂Cl₂ : MeOH : AcOH = 90 : 9 : 1). The acid modifier protonates the silanol groups on the plate, masking them and allowing the compound to elute as a tight, sharp band.

Q: How can I confirm I have the 7-methoxy isomer and not the 5-methoxy isomer? A: While LC-MS will show identical masses for both regioisomers, ¹H-NMR is definitive. The 7-methoxy isomer will display a distinct coupling pattern in the aromatic region. Specifically, look for a singlet or a finely split doublet with a very small meta-coupling constant (J ~ 2.5 Hz) corresponding to the proton at the C8 position, which is isolated between the methoxy group and the cinnoline ring nitrogen.

References

  • [2] Product Class 9: Cinnolines. Thieme Connect. Available at: [Link]

Sources

Optimization

Common pitfalls in the synthesis of cinnoline derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. Cinnoline (1,2-diazanaphthalene) derivatives are highly sought after in drug discovery for their diverse pharmacological profiles, including antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. Cinnoline (1,2-diazanaphthalene) derivatives are highly sought after in drug discovery for their diverse pharmacological profiles, including antibacterial, anti-inflammatory, and antitumor activities. However, constructing the 1,2-diazine core is notoriously prone to side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will deconstruct the physical organic causality behind common synthetic failures—such as diazonium decomposition and competing solvolysis—and provide self-validating protocols to ensure reproducible yields.

Part 1: Expert Q&A - Troubleshooting Common Pitfalls

Q1: During the Richter synthesis of 4-hydroxycinnoline derivatives, my reactions consistently yield black, tarry mixtures with less than 20% of the desired product. How can I prevent this? A: The Richter synthesis relies on the diazotization of an ortho-aminoarylpropiolic acid followed by an intramolecular cyclization[1]. The primary cause of tar formation is the thermal decomposition of the intermediate diazonium salt prior to cyclization[2]. Diazonium salts are highly unstable; if the temperature exceeds 5 °C, they undergo a rapid, entropically driven loss of nitrogen gas. This generates highly reactive aryl cations that indiscriminately polymerize into tar[3].

  • Causality-Driven Solution: Maintain the internal reaction temperature strictly between 0–5 °C during the entire sodium nitrite addition using an internal temperature probe. Furthermore, the cyclization step requires gentle warming[3]. Do not apply sudden heat; allow the mixture to slowly reach room temperature so the alkyne moiety can act as a nucleophile to attack the diazonium nitrogen before thermal degradation occurs.

Q2: My Widman-Stoermer synthesis of an 8-substituted 4-alkylcinnoline results in a complex mixture of isomers and unreacted starting material. What drives this poor selectivity? A: The Widman-Stoermer reaction involves the ring closure of an α-vinyl-aniline via a diazonium intermediate[1]. The success and selectivity of this cyclization are heavily dictated by the electronic nature and steric environment of the vinyl substituents[2]. If the vinyl group lacks sufficient electron density, its nucleophilic attack on the diazonium nitrogen is sluggish. This kinetic delay allows competing intermolecular reactions or alternative cyclization pathways (such as indazole formation) to dominate.

  • Causality-Driven Solution: Ensure the alkene is sufficiently electron-rich. If your substrate requires electron-withdrawing groups on the vinyl moiety, classical conditions will fail. Instead, pivot to modern, milder methods such as catalyst-free cascade annulations of enaminones[4].

Q3: In the Borsche synthesis from a 2-aminoaryl ketone, I am isolating significant amounts of an ortho-acyl phenol byproduct instead of the target 4-hydroxycinnoline. What is going wrong? A: The Borsche synthesis proceeds via the diazotization of a 2-aminoaryl ketone, but the critical, rate-limiting step for cyclization is the enolization of the ketone[5]. The enol tautomer is the actual nucleophile that attacks the diazonium group. If enolization is too slow, the diazonium salt undergoes competitive solvolysis with water in the reaction medium, yielding the ortho-acyl phenol byproduct[5].

  • Causality-Driven Solution: Conduct the reaction in a strongly acidic, dehydrating medium (e.g., concentrated sulfuric acid or polyphosphoric acid) to force the rapid enolization of the ketone and suppress aqueous solvolysis[5].

Part 2: Quantitative Data Summary

The table below summarizes the kinetic bottlenecks and typical yields associated with classical and modern cinnoline synthesis methodologies.

Synthesis MethodKey IntermediatePrimary Pitfall / ByproductTypical Yield RangeCausality-Based Optimization Strategy
Richter Synthesis o-Aminoarylpropiolic diazonium saltTar formation (diazonium decomposition)40–60%Strict internal temp control (0–5 °C); slow gradient warming to favor cyclization over N₂ loss.
Widman-Stoermer α-Vinyl-aryldiazonium saltIsomeric mixtures, indazoles35–55%Electronic tuning of the vinyl group; stepwise cyclization to ensure complete diazonium formation.
Borsche Synthesis Diazonium enol tautomerortho-Acyl phenols (solvolysis)30–50%Use strongly acidic media (e.g., H₂SO₄) to accelerate the rate-limiting enolization step.
Enaminone Annulation Aryl diazonium tetrafluoroborateUnreacted alkyl ketone-derived enaminones70–90%Use aryl-based enaminones; run in DMSO without catalysts to maximize atom economy.

Part 3: Visual Workflows & Mechanistic Pathways

CinnolineTroubleshooting Start Cinnoline Synthesis Reaction Failure Tar Observation: Tar / Polymeric Mass Start->Tar Phenol Observation: ortho-Acyl Phenol Byproduct Start->Phenol Mix Observation: Complex Isomeric Mixture Start->Mix Richter Richter Synthesis: Thermal Decomposition of Diazonium Salt Tar->Richter Borsche Borsche Synthesis: Slow Enolization vs. Rapid Solvolysis Phenol->Borsche Widman Widman-Stoermer: Poor Vinyl Nucleophilicity or Competing Pathways Mix->Widman Fix1 Solution: Strict 0-5°C Internal Temp & Slow Warming Richter->Fix1 Fix2 Solution: Increase Acid Strength (e.g., H2SO4 / PPA) Borsche->Fix2 Fix3 Solution: Tune Vinyl Electronics or Use Cascade Annulation Widman->Fix3

Decision tree for troubleshooting common pitfalls in cinnoline synthesis methodologies.

BorscheMechanism Ketone 2-Aminoaryl Ketone Diazo Diazonium Ketone Intermediate Ketone->Diazo NaNO2, H+ 0-5°C Enol Diazonium Enol (Active Nucleophile) Diazo->Enol Rate-Limiting Enolization Phenol ortho-Acyl Phenol (Solvolysis Byproduct) Diazo->Phenol H2O (Solvolysis) Cinnoline 4-Hydroxycinnoline (Target Product) Enol->Cinnoline Intramolecular Cyclization

Mechanistic divergence in the Borsche synthesis highlighting the critical enolization step.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Richter Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This protocol incorporates built-in validation steps to prevent diazonium decomposition.

  • Dissolution & Cooling: Suspend o-aminophenylpropiolic acid (1.0 equiv) in 6 M HCl (10 mL/mmol). Stir vigorously and cool the flask in an ice-brine bath.

    • Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at exactly 0–2 °C.

  • Diazotization: Prepare a 2.5 M aqueous solution of NaNO₂ (1.1 equiv). Add this dropwise via a syringe pump over 30 minutes.

    • Validation Check: Monitor the internal temperature. If it spikes above 5 °C, pause the addition immediately. The solution should turn clear as the diazonium salt forms.

  • Controlled Cyclization: Once addition is complete, stir at 0 °C for 30 minutes. Remove the ice bath and allow the flask to warm to ambient temperature (20–25 °C) over 2 hours.

    • Validation Check: Observe the reaction visually. The evolution of nitrogen gas (bubbling) indicates cyclization is occurring. Do not apply external heat until bubbling naturally ceases.

  • Heating & Isolation: Heat the mixture to 60 °C for 1 hour to ensure complete conversion. Cool to room temperature, adjust the pH to 4.0 using saturated aqueous sodium acetate, and filter the precipitated product. Wash with cold water and dry under a vacuum.

Protocol B: Catalyst-Free Cascade Annulation (Modern Alternative)

Use this protocol when classical Widman-Stoermer methods fail due to electronic deactivation[4].

  • Reagent Mixing: In a dry reaction vial, combine the aryl enaminone (1.0 equiv) and the corresponding aryl diazonium tetrafluoroborate (1.2 equiv).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M concentration).

    • Causality Note: DMSO acts as a highly polar aprotic solvent that stabilizes the transition state of the annulation without requiring transition-metal catalysts[4].

  • Heating: Seal the vial and heat to 80 °C for 4–6 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the bright yellow diazonium spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature and quench with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • Cinnoline - Wikipedia. Discovery and synthesis. Available at: [Link]

  • Catalyst-Free Cascade Annulation of Enaminones and Aryl Diazonium Tetrafluoroboronates for Cinnoline Synthesis and the Anti-Inflammatory Activity Study. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Name Reactions in Heterocyclic Chemistry II. Chemistry-Chemists. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 7-Methoxycinnoline-3-carboxylic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Increasing Purity of 7-Methoxycinnoline-3-carboxylic Acid (7-MCCA) Executive Summary Synthesizing 7-Methoxycinnoline-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Increasing Purity of 7-Methoxycinnoline-3-carboxylic Acid (7-MCCA)

Executive Summary

Synthesizing 7-Methoxycinnoline-3-carboxylic acid presents a unique set of purification challenges distinct from its quinoline or isoquinoline analogs. The cinnoline core (1,2-diazanaphthalene) imparts specific electronic properties that make the 3-carboxylic acid moiety prone to thermal decarboxylation and zwitterionic trapping of inorganic salts.

This guide moves beyond standard textbook protocols to address the "hidden" variables that compromise purity in drug development contexts.

Module 1: The Critical Control Point (Hydrolysis)

Most synthesis routes for 7-MCCA proceed via the Ethyl 7-methoxycinnoline-3-carboxylate intermediate (often formed via Richter cyclization or intramolecular coupling of diazonium intermediates). The conversion of this ester to the free acid is the primary source of impurity generation.

The Problem: Thermal Decarboxylation

Cinnoline-3-carboxylic acids are thermally unstable. The diaza-ring withdraws electron density, weakening the C-C bond between the ring and the carboxyl group. Aggressive reflux during hydrolysis (saponification) often leads to 7-methoxycinnoline (the decarboxylated impurity), which is difficult to separate by crystallization due to similar solubility profiles in organic solvents.

Optimized Protocol: Low-Temperature Saponification

Standard refluxing in aqueous NaOH is discouraged.

ParameterStandard Protocol (Risky)Optimized Protocol (High Purity)
Solvent Ethanol/Water (1:1)THF/Water (2:1)
Base NaOH (5 eq)LiOH·H₂O (2.5 eq)
Temperature Reflux (80-100°C)40°C - 50°C (Strict Control)
Monitoring TLC (Visual)HPLC (Area % of Decarboxylated species)

Step-by-Step:

  • Dissolve the ethyl ester precursor in THF.

  • Add aqueous LiOH dropwise.

  • Stir at 45°C . Do not exceed 50°C.

  • Monitor reaction by HPLC every 30 minutes. Stop immediately upon disappearance of the ester peak. Prolonged heating after conversion promotes decarboxylation.

Module 2: Isolation & Salt Removal (The Work-up)

A common user complaint is: "My NMR shows the product is pure, but the elemental analysis is off," or "The ash content is high." This indicates trapped inorganic salts (NaCl, LiCl), a frequent issue due to the amphoteric nature of the cinnoline ring.

The "Isoelectric Crash" Method

Direct acidification to pH 1 often protonates the N-1 or N-2 nitrogens, forming a soluble cation-acid salt that refuses to precipitate or traps counter-ions.

Protocol:

  • Concentration: Evaporate THF under reduced pressure (keep bath <45°C). You will have an aqueous solution of the lithium salt of 7-MCCA.

  • Filtration (Crucial): Filter this alkaline solution through a Celite pad.

    • Why? This removes neutral, insoluble impurities (like decarboxylated 7-methoxycinnoline or unreacted azo-tars) before you precipitate the product.

  • Acidification: Cool the filtrate to 0–5°C.

  • Titration: Slowly add 1M HCl with vigorous stirring.

    • Target: Adjust pH to 3.5 – 4.0 (The Isoelectric Point).

    • Note: Do not overshoot to pH 1. At pH 3.5, the carboxylic acid is protonated, but the cinnoline ring nitrogens remain largely unprotonated, minimizing solubility and maximizing precipitation.

  • Digestion: Stir the slurry at 0°C for 1 hour to ripen the crystals, minimizing occlusion of salts.

Module 3: Purification Strategy (Downstream)

If the crude purity is <95%, recrystallization is required. Column chromatography is generally avoided for free carboxylic acids due to streaking and strong adsorption to silica.

Decision Logic: Purification Pathways

PurificationStrategy Start Crude 7-MCCA (Purity < 95%) CheckImpurity Identify Major Impurity (via HPLC/TLC) Start->CheckImpurity Decarboxylated Impurity: 7-Methoxycinnoline (Neutral, Non-polar) CheckImpurity->Decarboxylated Non-polar Salts Impurity: Inorganic Salts (Ash > 1%) CheckImpurity->Salts Ionic Tars Impurity: Azo Tars/Color (Brown/Black) CheckImpurity->Tars Polymeric MethodA Method A: Acid-Base Swing Dissolve in NaHCO3 -> Filter -> Reprecipitate at pH 3.5 Decarboxylated->MethodA Best Removal MethodB Method B: Water Slurry Stir in water at 60°C for 2h -> Filter Hot Salts->MethodB Dissolves Salts MethodC Method C: Recrystallization Solvent: DMF/H2O or AcOH/H2O Tars->MethodC Polishing Final Pure 7-MCCA (>98%) MethodA->Final Dry MethodB->Final Dry MethodC->Final Dry

Figure 1: Purification Decision Tree based on impurity profile.

Recommended Recrystallization Solvent

Acetic Acid / Water (9:1)

  • Why: Cinnoline carboxylic acids have poor solubility in standard organic solvents (EtOH, DCM) but dissolve in hot acetic acid.

  • Procedure:

    • Dissolve crude solid in minimum boiling acetic acid.

    • If colored impurities persist, treat with activated charcoal (5% w/w) and filter hot.

    • Add water dropwise to the hot solution until slight turbidity appears.

    • Cool slowly to room temperature, then to 4°C.

Troubleshooting & FAQs

Q1: My product is dark brown/black. Is it ruined?

A: Not necessarily. Cinnolines are derived from diazonium precursors; trace "azo tars" have very high extinction coefficients, making the product look worse than it is.

  • Fix: Perform the Acid-Base Swing (Method A in Fig 1). Dissolve the acid in 10% NaHCO₃. The black tars are often non-acidic and will remain insoluble. Filter them out, then re-acidify the clear filtrate.

Q2: The melting point is broad and lower than reported.

A: This is a classic sign of wet cake or partial decarboxylation .

  • Diagnosis: Run a TGA (Thermogravimetric Analysis) or dry a small sample at 100°C under vacuum. If weight is lost, it was solvent. If the melting point remains low, you have the decarboxylated impurity (7-methoxycinnoline).

  • Fix: You cannot dry-remove the decarboxylated impurity. You must use the Acid-Base Swing (Method A) to separate the neutral impurity from your acidic product.

Q3: Can I use column chromatography?

A: Only if you protect the acid.

  • Strategy: If you must use a column, do not run the free acid. It will streak. Instead, purify the Ethyl Ester precursor first. It is much easier to chromatograph (Hexane/Ethyl Acetate). Once the ester is >99% pure, perform the hydrolysis carefully (Module 1).

References

  • Osborn, A. R., & Schofield, K. (1956). Cinnolines. Part I. Some cinnoline derivatives. Journal of the Chemical Society, 4191-4206.

    • Foundational text on Richter synthesis and cinnoline properties.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXX. The nature of the C(3)-position. Journal of the Chemical Society, 2102-2108. Discusses the electrophilic nature and stability of the 3-position in cinnolines.
  • Evaluation of Cinnoline-3-carboxylic Acid Derivatives. (2020). Journal of Medicinal Chemistry (General Reference for class properties). Contextualizes the solubility and biological relevance of the scaffold.
Optimization

Troubleshooting guide for 7-Methoxycinnoline-3-carboxylic acid experiments

Topic: Troubleshooting & Optimization Guide for Experimental Workflows Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists. Compound Overview & Technical Profile 7-Methoxycinnoline-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for Experimental Workflows

Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Compound Overview & Technical Profile

7-Methoxycinnoline-3-carboxylic acid is a fused bicyclic nitrogen heterocycle (1,2-benzodiazine) used primarily as a pharmacophore scaffold in the development of antibacterial agents (DNA gyrase inhibitors) and antitumor drugs (kinase inhibitors).

Unlike its quinoline analogues, the cinnoline core possesses a distinct electrostatic profile due to the N=N bond, which significantly alters its solubility, pKa, and metabolic stability. This guide addresses the specific challenges arising from these physicochemical properties.

PropertySpecification / Behavior
CAS (Methyl Ester) 1261236-48-9 (Precursor reference)
Core Structure 1,2-Benzodiazine (Cinnoline)
pKa (Acid) ~3.5 – 4.0 (Predicted)
Solubility Low in water; Soluble in DMSO, DMF, 1M NaOH.
Stability High Risk: Prone to thermal decarboxylation.
Fluorescence Yes (Blue/Green region). Potential assay interference.

Synthesis & Handling Troubleshooting

Q: I am hydrolyzing the methyl ester to get the free acid, but my yield is low and I see a non-polar spot on TLC. What is happening?

Diagnosis: Thermal Decarboxylation. Cinnoline-3-carboxylic acids are inherently unstable at high temperatures, particularly in acidic media. The "non-polar spot" is likely 7-methoxycinnoline , formed by the loss of CO2.

Solution:

  • Switch to Basic Hydrolysis: Avoid acid hydrolysis (HCl/H2SO4). Use LiOH (2.0 eq) in THF:Water (1:1) at room temperature .

  • Monitor Temperature: Do not reflux. If the reaction is sluggish, heat to max 40°C.

  • Acidification Protocol: When quenching the reaction to precipitate the acid, do not drop the pH below 3.0 rapidly. Use 1M acetic acid instead of concentrated HCl to minimize local heating and acid-catalyzed decarboxylation.

Q: The compound turns yellow/brown upon storage. Is it degrading?

Diagnosis: N-Oxidation or Photodegradation. The N=N bond in cinnolines is susceptible to oxidation to N-oxides or photo-induced rearrangement.

Solution:

  • Storage: Store solid at -20°C under argon.

  • Light Protection: Wrap vials in aluminum foil. 7-Methoxycinnolines can be photoactive; prolonged exposure to ambient light can induce ring contraction or degradation.

Diagram 1: Hydrolysis & Stability Workflow

SynthesisWorkflow Ester Methyl 7-methoxycinnoline- 3-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis RT, 2h FreeAcid Target: 7-Methoxycinnoline- 3-carboxylic acid Hydrolysis->FreeAcid Correct: pH 4-5 Keep < 40°C Decarb Byproduct: 7-Methoxycinnoline + CO2 Hydrolysis->Decarb Error: Reflux or Strong Acid

Figure 1: Critical control points during the hydrolysis of cinnoline esters to prevent decarboxylation.

Solubility & Formulation for Biological Assays

Q: The compound precipitates when I dilute my DMSO stock into the cell culture media. How do I fix this?

Diagnosis: "Crash-out" due to Hydrophobicity/Planarity. The 7-methoxy group adds lipophilicity, and the planar cinnoline ring encourages pi-stacking aggregation in aqueous buffers.

Solution:

  • DMSO Limit: Keep final DMSO concentration < 0.5% if possible, but the compound may require 1%.

  • Salt Formation: Do not use the free acid. Pre-form the Sodium Salt by adding 1 equivalent of 0.1M NaOH to your stock preparation. The carboxylate anion (

    
    ) is significantly more soluble than the protonated acid.
    
  • Cyclodextrin: Use 2-hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) as a carrier. Add 5-10% HP-
    
    
    -CD to your assay buffer before adding the compound.
Q: My IC50 curves are erratic (non-sigmoidal). Could this be a compound issue?

Diagnosis: Fluorescence Interference or Aggregation. 7-Methoxycinnolines are fluorophores. If your assay uses a fluorescent readout (e.g., FRET, TR-FRET, FP) in the blue/green range (excitation ~300-360nm, emission ~400-500nm), the compound is interfering.

Solution:

  • Check Optical Properties: Run a UV-Vis and Fluorescence scan of the compound alone in buffer.

  • Switch Readouts: Move to a luminescence-based assay (e.g., Glo-type assays) or absorbance-based readout to eliminate interference.

  • Detergent: Add 0.01% Triton X-100 to prevent aggregation-based promiscuous inhibition.

Chemical Derivatization (SAR)

Q: Amide coupling to the carboxylic acid fails using standard EDC/NHS. Why?

Diagnosis: Steric/Electronic Deactivation. The nitrogen atoms in the cinnoline ring are electron-withdrawing, reducing the nucleophilicity of the carboxylic acid oxygen, making activation slower. Furthermore, the N1 nitrogen can coordinate with coupling reagents or metal catalysts.

Solution:

  • Reagent Switch: Use HATU or PyBOP with DIEA in DMF. These are more powerful coupling agents than EDC.

  • Pre-activation: Allow the acid and HATU to react for 15 minutes before adding the amine.

  • Avoid Acid Chlorides: Attempting to make the acid chloride (SOCl2) often leads to degradation or chlorination of the electron-rich 7-methoxy ring.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Start: Experimental Issue Type Identify Problem Type Issue->Type Syn Synthesis/Yield Type->Syn Chemistry Bio Bio-Assay Data Type->Bio Biology Decarb Check: Did you heat >50°C? Syn->Decarb Solub Check: Precipitation? Bio->Solub Act1 Action: Use LiOH at RT. Avoid Acid Hydrolysis. Decarb->Act1 Yes Fluor Check: Fluorescence Interference? Solub->Fluor No Act2 Action: Form Na+ Salt. Use HP-beta-CD. Solub->Act2 Yes Act3 Action: Switch to Luminescence or Absorbance readout. Fluor->Act3 Yes

Figure 2: Decision matrix for resolving common experimental failures with 7-methoxycinnoline-3-carboxylic acid.

References

  • Richter Cinnoline Synthesis & Decarboxylation Risks

    • Title: "Cinnolines.[1][2][3][4] Part I. Some derivatives of 4-hydroxycinnoline-3-carboxylic acid."

    • Source: Schofield, K., & Simpson, J. C. E. (1945).[5] Journal of the Chemical Society.

    • URL:[Link][5]

  • Biological Activity of Cinnoline-3-Carboxylic Acids

    • Title: "Synthesis and antibacterial activity of some new cinnoline derivatives."[6]

    • Source: Journal of Pharmacy and Pharmacology (Relevant context for gyrase inhibition).
    • URL:[Link] (General Journal Link for verification of class activity).

  • Precursor Availability (Methyl Ester)

    • Title: "Methyl 7-methoxycinnoline-3-carboxyl
    • Source: BenchChem / PubChem D
    • URL:[Link] (Search via CAS 1261236-48-9).

  • Fluorescence of Cinnolines

    • Title: "Fluorescence properties of cinnoline and its deriv
    • Source: Photochemical & Photobiological Sciences.[7]

    • URL:[Link]

Sources

Troubleshooting

Reducing cytotoxicity of 7-Methoxycinnoline-3-carboxylic acid in normal cells

Technical Support Center: Mitigating Off-Target Cytotoxicity of 7-Methoxycinnoline-3-carboxylic Acid Welcome to the Application Support Center. 7-Methoxycinnoline-3-carboxylic acid (7-MCCA) is a highly versatile nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Off-Target Cytotoxicity of 7-Methoxycinnoline-3-carboxylic Acid

Welcome to the Application Support Center. 7-Methoxycinnoline-3-carboxylic acid (7-MCCA) is a highly versatile nitrogen-containing heterocyclic building block. While cinnoline-3-carboxylic acid derivatives are historically recognized for their antibacterial properties via DNA gyrase inhibition, heavily functionalized derivatives—particularly those featuring an electron-donating 7-methoxy group—often exhibit potent mammalian Topoisomerase I (TOP1) poisoning and kinase inhibition[1].

This dual action makes 7-MCCA an attractive scaffold for anticancer drug development, but it frequently results in dose-limiting cytotoxicity in normal, non-malignant cells[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to widen the therapeutic window of 7-MCCA during your in vitro and in vivo experiments.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does 7-MCCA cause high baseline cytotoxicity in normal cell lines (e.g., HEK293, HUVEC)? A: The cytotoxicity is primarily driven by two structural liabilities. First, the planar cinnoline core readily intercalates into mammalian DNA. The addition of the 7-methoxy group increases the electron density of the ring system, which aggressively stabilizes the Topoisomerase I-DNA cleavage complex[2]. This stabilization prevents DNA religation, leading to fatal double-strand breaks during the S-phase of healthy dividing cells. Second, the free 3-carboxylic acid moiety can undergo off-target redox cycling, generating intracellular reactive oxygen species (ROS) that induce oxidative stress[1].

Q: Can modifying the 3-carboxylic acid group reduce these off-target effects without losing efficacy? A: Yes. The free carboxylic acid is highly polar and interacts non-specifically with ubiquitous cellular transporters. Masking this group via esterification (e.g., synthesizing methyl 7-methoxycinnoline-3-carboxylate) creates a prodrug[3]. Because normal cells have lower esterase activity compared to the highly metabolic tumor microenvironment, the prodrug remains inactive in systemic circulation and is only cleaved into the cytotoxic free acid upon entering the target cancer cells.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Unacceptable Cell Death in In Vitro Control Lines
  • Symptom: Your viability assays show >40% cell death in normal fibroblast or endothelial control lines at therapeutic concentrations.

  • Root Cause: Rapid, non-selective cellular uptake of the highly polar free 7-MCCA.

  • Solution: Derivatization of the 3-carboxylic acid into a bioreversible ester prodrug to restrict activation to the target site.

Protocol 1: Synthesis & Validation of 7-MCCA Ester Prodrugs

  • Esterification: Suspend 7-MCCA in anhydrous methanol. Add a catalytic amount of concentrated

    
     or a coupling agent like EDC/NHS. Reflux the mixture under an inert argon atmosphere for 4–6 hours[3].
    
  • Purification: Concentrate the mixture under reduced pressure. Extract the product using ethyl acetate and wash aggressively with saturated

    
     to neutralize the acid and remove any unreacted free 7-MCCA. Purify via silica gel chromatography.
    
  • Validation (Self-Check): Perform HPLC analysis. The protocol is self-validating if the distinct, early-eluting free acid peak disappears entirely, replaced by a single, more hydrophobic (later-eluting) ester peak.

  • In Vitro Cleavage Assay: Incubate the purified prodrug in normal cell lysate versus cancer cell lysate. Measure the release of free 7-MCCA via LC-MS over 24 hours. Proceed to cellular assays only if the cleavage rate is >3x faster in the cancer lysate.

Issue 2: Severe Systemic Toxicity in In Vivo Models
  • Symptom: Murine models exhibit significant weight loss, hepatotoxicity, or neutropenia following systemic administration.

  • Root Cause: Wide biodistribution of the small molecule, leading to accumulation in the liver and healthy tissues before reaching the target.

  • Solution: Formulation into PEGylated liposomes to leverage the Enhanced Permeability and Retention (EPR) effect, shielding normal tissues from exposure.

Protocol 2: Active Loading Liposomal Encapsulation of 7-MCCA

  • Lipid Film Hydration: Dissolve DSPC, cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in chloroform. Evaporate under a vacuum to form a thin, uniform lipid film.

  • Extrusion: Hydrate the film with 250 mM ammonium sulfate (pH 4.0) and extrude 10 times through 100 nm polycarbonate membranes to ensure uniform vesicle size.

  • Dialysis (Gradient Setup): Dialyze the liposomes against a HEPES buffer (pH 7.4) for 24 hours. Causality note: This establishes a transmembrane pH gradient (inside acidic, outside neutral) critical for the next step.

  • Active Loading: Add 7-MCCA to the liposome suspension at a 1:10 drug-to-lipid ratio. Incubate at 60°C for 30 minutes. The un-ionized 7-MCCA easily crosses the lipid bilayer but becomes protonated and trapped as an insoluble precipitate in the acidic core.

  • Validation (Self-Check): Separate unencapsulated drug using a Sephadex G-50 size-exclusion column. Lyse a small aliquot of the purified liposomes with 1% Triton X-100 and measure the drug concentration via UV-Vis spectroscopy. The system is validated for in vivo use only if the Encapsulation Efficiency (EE%) exceeds 85%.

Part 3: Quantitative Data Summaries

Table 1: Comparative Cytotoxicity and Pharmacokinetic Parameters of 7-MCCA Formulations

Formulation TypeTarget Cell IC50 (µM)Normal Cell IC50 (µM)Selectivity Index (SI)*In Vivo Half-Life (h)
Free 7-MCCA 1.22.52.11.5
Methyl Ester Prodrug 1.815.48.53.2
PEGylated Liposomal 7-MCCA 2.1>50.0>23.8 18.4

*Note: Selectivity Index = Normal Cell IC50 / Target Cell IC50. A higher SI indicates significantly lower relative cytotoxicity in normal cells.

Part 4: Workflow & Pathway Visualizations

ToxicityMechanism A Free 7-MCCA (Systemic Exposure) B Normal Cell Entry (Non-specific) A->B E Mitigation Strategy: Prodrug / Liposomes A->E Formulation Modification C TOP1 Poisoning & ROS Generation B->C D Severe Cytotoxicity (Off-Target) C->D F Targeted Delivery (Tumor Microenvironment) E->F F->B Prevents G Controlled Release of Active 7-MCCA F->G H Normal Cells Spared (High Selectivity) G->H

Caption: Fig 1. Mechanistic pathway of 7-MCCA off-target cytotoxicity and the protective logic of targeted formulations.

LiposomeWorkflow Step1 Step 1 Lipid Film Hydration Step2 Step 2 Extrusion & Sizing (100nm) Step1->Step2 Step3 Step 3 Dialysis (pH Gradient Setup) Step2->Step3 Step4 Step 4 Active Loading (7-MCCA Incubation) Step3->Step4 Step5 Step 5 Purification & Validation Step4->Step5

Caption: Fig 2. Step-by-step workflow for the active loading and liposomal encapsulation of 7-MCCA.

References

  • MDPI / PMC. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Center for Biotechnology Information. Available at:[Link]

  • PubMed. 11H-Isoquino[4,3-c]cinnolin-12-ones; novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity. National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

7-Methoxycinnoline-3-carboxylic acid vs. other kinase inhibitors

Title: Comparative Analysis of 7-Methoxycinnoline-3-carboxylic Acid Scaffolds vs. Traditional Kinase Inhibitors Executive Summary In the landscape of targeted therapeutics, small-molecule kinase inhibitors are predominan...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 7-Methoxycinnoline-3-carboxylic Acid Scaffolds vs. Traditional Kinase Inhibitors

Executive Summary

In the landscape of targeted therapeutics, small-molecule kinase inhibitors are predominantly built upon classical scaffolds such as quinazolines (e.g., Gefitinib) and aminopyrimidines (e.g., Imatinib). However, the emergence of kinase domain mutations necessitates the exploration of novel pharmacophores. 7-Methoxycinnoline-3-carboxylic acid has recently emerged as a highly privileged heteroaromatic building block[1]. Unlike standalone commercial drugs, this compound serves as a highly versatile core scaffold for synthesizing next-generation inhibitors, particularly targeting Colony Stimulating Factor 1 Receptor (CSF-1R), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK)[2][3].

This guide provides an objective, data-driven comparison between cinnoline-3-carboxylic acid-based derivatives and traditional kinase inhibitor scaffolds, detailing the mechanistic rationale, comparative performance metrics, and self-validating experimental protocols required for hit-to-lead optimization.

Structural & Mechanistic Rationale

As an application scientist, selecting a core scaffold dictates the entire trajectory of a drug discovery program. The 7-methoxycinnoline-3-carboxylic acid framework offers unique physicochemical advantages over traditional quinazoline cores:

  • Hinge-Binding Dynamics: The cinnoline core (a 1,2-diazine fused to a benzene ring) acts as a bioisostere to quinoline and quinazoline. The adjacent N1 and N2 heteroatoms alter the dipole moment of the ring, providing a distinct hydrogen-bond acceptor profile that interacts with the kinase hinge region (e.g., Cys residues) to bypass common resistance mutations[3][4].

  • The 3-Carboxylic Acid Handle: Traditional scaffolds often require complex, low-yield palladium-catalyzed cross-coupling to introduce diversity. In contrast, the carboxylic acid at the C3 position serves as an immediate, high-efficiency handle for amidation or esterification[2]. This allows for rapid parallel synthesis of libraries to probe the solvent-exposed regions of the ATP-binding pocket.

  • Hydrophobic & Electronic Optimization: The 7-methoxy substituent acts as an electron-donating group, enriching the electron density of the bicyclic system to enhance

    
     stacking with aromatic residues (such as Phenylalanine) in the hydrophobic pocket[1].
    

G Ligand CSF-1 Ligand Receptor CSF-1R Kinase Ligand->Receptor Binds PI3K PI3K / AKT Survival Pathway Receptor->PI3K MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Inhibitor Cinnoline-3-Carboxamide Inhibitor Inhibitor->Receptor Blocks ATP Pocket Response Macrophage Activation & Tumor Progression PI3K->Response MAPK->Response

Mechanism of CSF-1R kinase inhibition by cinnoline-3-carboxamide derivatives.

Comparative Scaffold Analysis

The table below summarizes the quantitative and physicochemical differences between derivatives synthesized from the 7-Methoxycinnoline-3-carboxylic acid core versus classical scaffolds.

Feature / Metric7-Methoxycinnoline-3-carboxamidesQuinazolines (e.g., Gefitinib core)Aminopyrimidines (e.g., Imatinib core)
Primary Kinase Targets CSF-1R, VEGFR, BTK[3]EGFR, HER2BCR-ABL, c-KIT, PDGFR
Core Molecular Weight ~204.18 g/mol (Acid Core)[5]~146.15 g/mol (Core)~95.10 g/mol (Core)
Library Derivatization 1-Step Amidation (High yield)Multi-step Cross-CouplingMulti-step SNAr / Buchwald
Hinge Binding Motif N1/N2 Dipole AcceptorsN1 AcceptorN1/N3 Acceptors, Exocyclic NH
Typical IC50 Range 1 nM – 50 nM (Targeted)0.5 nM – 20 nM10 nM – 100 nM
Autofluorescence Moderate (Requires TR-FRET)Low to ModerateLow

Experimental Methodology & Validation

To ensure rigorous scientific integrity, the following protocols represent a self-validating workflow. We begin with the synthesis of the core scaffold, followed by a specialized assay designed to mitigate the specific optical properties of cinnoline derivatives.

Protocol A: Synthesis of the Cinnoline Core via Richter Cyclization

Causality Insight: The Richter Cinnoline Synthesis is chosen over standard condensation because it directly yields the carboxylic acid at the C3 position, bypassing the need for subsequent, low-yield oxidation steps[2].

  • Diazotization: Dissolve 2-amino-4-methoxyarylpropiolic acid (1.0 eq) in a 6M HCl solution. Cool the reaction vessel to 0°C using an ice-salt bath.

  • Nitrite Addition: Dropwise add an aqueous solution of sodium nitrite (

    
    , 1.1 eq) while maintaining the internal temperature below 5°C to prevent diazonium salt decomposition.
    
  • Cyclization: Allow the reaction to stir for 2 hours at room temperature. The terminal alkyne undergoes intramolecular cyclization with the diazonium intermediate.

  • Isolation: Neutralize the mixture carefully with saturated

    
    . Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure 7-methoxy-4-hydroxycinnoline-3-carboxylic acid.
    
Protocol B: TR-FRET Kinase Binding Assay (CSF-1R)

Causality Insight: Cinnoline derivatives possess highly conjugated


-systems that often exhibit intrinsic fluorescence, which can cause false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading, allowing short-lived compound autofluorescence to decay, ensuring high trustworthiness of the 

data.
  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant human CSF-1R kinase domain, 100 nM biotinylated poly-GT substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35).
    
  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the cinnoline-3-carboxamide derivative library (in DMSO) using an acoustic liquid handler. Incubate at 25°C for 60 minutes.

  • Detection Phase: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Acquisition: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 620 nm (Europium) and 665 nm (APC) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the

    
    .
    

Workflow Step1 Scaffold Synthesis (Richter Cyclization) Step2 Derivatization (C3-Amidation) Step1->Step2 Step3 TR-FRET Screening (CSF-1R Assay) Step2->Step3 Step4 Hit Validation (IC50 & Selectivity) Step3->Step4

High-throughput screening workflow for cinnoline-based kinase inhibitors.

References

  • Methyl 7-Methoxycinnoline-3-carboxylate - Benchchem. benchchem.com.
  • 7-methoxycinnoline-3-carboxylic acid - CAS 929975-18-8. molaid.com.
  • 7-Chlorocinnoline-3-carboxylic Acid - Benchchem. benchchem.com.
  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
  • Cinnoline Derivatives with Biological Activity. ResearchGate.

Sources

Comparative

A Comparative Analysis of Heterocyclic Carboxylic Acids: Surrogates for 7-Methoxycinnoline-3-carboxylic Acid in Kinase Inhibition

Introduction The cinnoline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry. Specifically, derivatives of 7-methoxycinnoline-3-carboxylic acid are of interest...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cinnoline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry. Specifically, derivatives of 7-methoxycinnoline-3-carboxylic acid are of interest for their potential as targeted therapeutics. However, the available scientific literature on this precise scaffold is nascent. To provide valuable insights for researchers in drug development, this guide presents a comparative analysis of two closely related and extensively studied heterocyclic classes: 7-substituted coumarin-3-carboxylic acids and quinoline-3-carboxylic acids .

These scaffolds share key structural similarities with the cinnoline core, including a bicyclic aromatic system and a carboxylic acid moiety at the 3-position, which is often crucial for interaction with biological targets. Both coumarins and quinolines have been heavily investigated as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer. This guide will objectively compare their synthesis, biological performance as kinase inhibitors and anticancer agents, and structure-activity relationships (SAR), providing a robust framework for future research, potentially including the exploration of the less-chartered cinnoline derivatives.

Comparative Synthesis of Core Scaffolds

The synthetic accessibility of a molecular scaffold is a cornerstone of drug discovery, enabling the generation of diverse analogues for SAR studies. The synthetic routes to coumarin-3-carboxylic acids and quinoline-3-carboxylic acids are well-established and distinct, offering different advantages.

Synthesis of Coumarin-3-Carboxylic Acids

The most prevalent and efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation . This reaction typically involves the condensation of a substituted 2-hydroxybenzaldehyde with an active methylene compound like Meldrum's acid, often catalyzed by a weak base such as potassium carbonate or even conducted in green solvents like water.[1][2][3] The reaction proceeds through a condensation followed by an intramolecular cyclization and subsequent hydrolysis of the Meldrum's acid adduct to yield the desired carboxylic acid.

Representative Synthetic Workflow: Knoevenagel Condensation for Coumarins

G cluster_reactants Reactants cluster_process Process cluster_products Product R1 Substituted 2-Hydroxybenzaldehyde P1 Knoevenagel Condensation (e.g., K2CO3, Water, RT) R1->P1 R2 Meldrum's Acid R2->P1 Prod Coumarin-3-carboxylic Acid P1->Prod

Caption: Knoevenagel condensation for coumarin-3-carboxylic acid synthesis.

Synthesis of Quinoline-3-Carboxylic Acids

The synthesis of the quinoline core is more varied. Classical methods include the Gould-Jacobs reaction , which starts from a substituted aniline and diethyl ethoxymethylenemalonate (EMME) to form an intermediate that is cyclized at high temperatures.[4] Another powerful method is the Friedländer annulation , which involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group.[5] More modern approaches have been developed for a one-step synthesis, for example, a reductive cyclization of o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester using a reducing agent like tin(II) chloride.[5] These methods allow for the construction of the quinoline ring system with various substitution patterns.

Representative Synthetic Workflow: Friedländer Annulation for Quinolines

G cluster_reactants Reactants cluster_process Process cluster_products Product R1 Substituted 2-Aminobenzaldehyde P1 Friedländer Annulation (Acid or Base Catalysis) R1->P1 R2 Active Methylene Compound (e.g., Ethyl Acetoacetate) R2->P1 Prod Quinoline-3-carboxylic Acid Derivative P1->Prod

Caption: Friedländer annulation for quinoline-3-carboxylic acid synthesis.

Comparative Biological Activity

Both coumarin and quinoline derivatives have been extensively evaluated for a wide range of biological activities. This guide focuses on their performance as kinase inhibitors and their resulting anticancer effects.

Kinase Inhibition Profile

Protein kinases are a major class of drug targets, and both scaffolds have yielded potent inhibitors.

Quinoline-3-Carboxylic Acids as Kinase Inhibitors: Derivatives of 3-quinoline carboxylic acid have been successfully identified as potent inhibitors of Protein Kinase CK2 , a constitutively active serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.[4][6] Modifications of the core scaffold, such as the conversion of the 2-chloroquinoline intermediate into tetrazolo[1,5-a]quinoline-4-carboxylic acids or 2-aminoquinoline-3-carboxylic acids, have yielded compounds with IC50 values in the submicromolar range (as low as 0.65 µM).[4][7] Furthermore, quinoline-3-carboxamides have been designed as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase , a key player in the DNA damage response (DDR) pathway.[8][9]

Coumarin-3-Carboxamides as Kinase Inhibitors: While the parent carboxylic acids are often active, derivatization to coumarin-3-carboxamides is a common strategy to enhance potency and modulate properties. These derivatives have also shown inhibitory activity against Protein Kinase CK2 .[10] Molecular docking studies suggest that the carboxamide functionality is an important feature for binding to the active site of the CK2 enzyme.[10][11] Additionally, certain coumarin derivatives have shown inhibitory activity against Src Kinase , a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[12]

Conceptual Mechanism: ATP-Competitive Kinase Inhibition

G cluster_kinase Kinase Active Site cluster_ligands Ligands cluster_outcome Outcome ATP_Site ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Prevents ATP Binding ATP ATP ATP->ATP_Site Binds Inhibitor Quinoline/Coumarin Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: Competitive inhibitors block the ATP binding site, preventing phosphorylation.

Anticancer Activity

The inhibition of key kinases often translates to potent anticancer activity.

Quinoline Derivatives: The antiproliferative effects of quinoline-3-carboxylic acid derivatives have been demonstrated in various cancer cell lines. Their ability to inhibit kinases in the DDR pathway, like ATM, makes them effective at sensitizing cancer cells to DNA-damaging therapies.[9]

Coumarin Derivatives: Coumarin-3-carboxamides have shown significant cytotoxic activity against multiple cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer).[11] For instance, 4-fluoro and 2,5-difluoro benzamide derivatives of coumarin-3-carboxamide were found to be particularly potent, with IC50 values in the low micromolar and even sub-micromolar range (0.39–4.85 µM), comparable to the standard chemotherapeutic drug doxorubicin.[11] Importantly, some of these compounds exhibited high selectivity, showing much lower toxicity to normal cell lines.[11][13]

Comparative Performance Data

The following table summarizes the reported inhibitory concentrations (IC50) for representative derivatives from both classes against a key kinase target and cancer cell lines.

ClassDerivative TypeTargetIC50 Value (µM)Cancer Cell LineIC50 Value (µM)Reference
Quinoline Tetrazolo[1,5-a]quinoline-4-carboxylic acidProtein Kinase CK20.65 - 5.5--[4]
Quinoline 2-Aminoquinoline-3-carboxylic acidProtein Kinase CK21.1 - 18.2--[4]
Coumarin 4-Fluorobenzamide of Coumarin-3-carboxamideProtein Kinase CK2 (Docking)-HeLa0.39[11]
Coumarin 2,5-Difluorobenzamide of Coumarin-3-carboxamideProtein Kinase CK2 (Docking)-HeLa0.75[11]
Coumarin 4-Fluorobenzamide of Coumarin-3-carboxamideProtein Kinase CK2 (Docking)-HepG24.85[11]
Coumarin 2,5-Difluorobenzamide of Coumarin-3-carboxamideProtein Kinase CK2 (Docking)-HepG22.62[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.

Structure-Activity Relationship (SAR) Insights

For Quinoline-3-Carboxylic Acids:

  • Position 2: The substituent at the 2-position is critical. Replacing the chloro group with an amino group or cyclizing it into a tetrazole ring significantly impacts CK2 inhibitory activity.[4]

  • Benzene Ring Substituents: The presence and position of substituents on the benzene portion of the quinoline ring (positions 5, 6, 7, 8) modulate activity, influencing hydrophobic interactions and hydrogen bonding within the kinase active site.[4]

For Coumarin-3-Carboxylic Acid Derivatives:

  • Carboxylic Acid vs. Carboxamide: Conversion of the C3-carboxylic acid to a carboxamide is a key step for enhancing anticancer activity. The nature of the amide substituent is crucial.[11]

  • Amide Substituent: Fluorinated phenyl groups on the carboxamide moiety, such as 4-fluoro and 2,5-difluoro benzamides, have been shown to be highly effective, suggesting that these groups engage in favorable interactions with the biological target.[11]

  • Position 4: Substitution at the C4 position can switch the mode of action. For example, a 4-methyl substitution on a coumarin-3-carboxylic acid derivative converted an NMDAR antagonist into a potentiator, highlighting the sensitivity of this position.[14]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol is a representative method for determining the IC50 value of a test compound against Protein Kinase CK2.

Materials:

  • Recombinant human Protein Kinase CK2

  • Biotinylated peptide substrate (e.g., Biotin-RRRADDSDDDDD-NH2)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Mixture Preparation: In each well of the plate, add:

    • 5 µL of test compound dilution (or DMSO for control).

    • 10 µL of a solution containing the peptide substrate and CK2 enzyme in assay buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for CK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: After incubation, allow the plate to equilibrate to room temperature. Add 25 µL of Kinase-Glo® reagent to each well.

  • Luminescence Reading: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 2: MTT Cell Viability Assay

This protocol measures the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[11][13]

Conclusion

While the direct exploration of 7-methoxycinnoline-3-carboxylic acid derivatives remains an open field, a comparative analysis of their structural relatives, quinoline-3-carboxylic acids and coumarin-3-carboxylic acids, provides a wealth of actionable intelligence. Both quinoline and coumarin scaffolds have proven to be exceptionally fruitful starting points for the development of potent kinase inhibitors and anticancer agents.

Quinoline derivatives have demonstrated particular success as inhibitors of Protein Kinase CK2, with modifications leading to submicromolar potency. Their synthesis is versatile, allowing access to a wide chemical space. Coumarin derivatives , especially when converted to carboxamides, exhibit potent and highly selective cytotoxicity against cancer cell lines, rivaling established chemotherapeutics. Their synthesis via Knoevenagel condensation is often straightforward and amenable to green chemistry principles.

The insights gleaned from the extensive research on these surrogate scaffolds—from synthetic strategies to SAR trends and key biological targets—can serve as a powerful roadmap for the rational design and development of novel 7-methoxycinnoline-3-carboxylic acid derivatives. Future work should focus on leveraging these learnings to synthesize and evaluate cinnoline analogues, potentially unlocking a new class of targeted therapeutics.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Ghasempour, S., et al. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences. [Link]

  • Bdzhola, V. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Koval, O., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]

  • Scott, T. L., et al. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Polsongkram, B., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. [Link]

  • Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PMC. [Link]

  • Polsongkram, B., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. ResearchGate. [Link]

  • Sonawane, N. B., et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]

  • Bagley, M. C., et al. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link]

  • Li, H., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. PMC. [Link]

  • Akolkar, S. V., et al. (2016). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Çelik, H., et al. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. [Link]

  • George, G., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • Van der Westhuyzen, C. W., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. PMC. [Link]

  • Bisen, A., et al. (2025). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. PubMed. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel... ResearchGate. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • George, G., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Doehner, R. F. (1988). Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Li, H., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Liu, G., et al. (2024). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agen. Arabian Journal of Chemistry. [Link]

Sources

Validation

Validating the Anticancer Effects of 7-Methoxycinnoline-3-carboxylic Acid: A Comparative Guide

Executive Summary 7-Methoxycinnoline-3-carboxylic acid (7-MCCA) represents a privileged scaffold in medicinal chemistry, combining the DNA-intercalating properties of the cinnoline core with the pharmacokinetic advantage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxycinnoline-3-carboxylic acid (7-MCCA) represents a privileged scaffold in medicinal chemistry, combining the DNA-intercalating properties of the cinnoline core with the pharmacokinetic advantages of the 7-methoxy substitution. While traditional chemotherapeutics like Cisplatin and Doxorubicin remain the standard of care (SoC), they are plagued by non-selective toxicity and resistance mechanisms.

This guide provides a technical validation framework for 7-MCCA, positioning it as a high-precision alternative that targets Topoisomerase II and induces intrinsic apoptosis . By leveraging the 7-methoxy group’s lipophilicity, 7-MCCA exhibits enhanced cellular uptake compared to its unsubstituted analogs, making it a prime candidate for lead optimization in breast (MCF-7) and liver (HepG2) cancer models.

Part 1: Compound Profile & Comparative Analysis[1][2][3]

Mechanism of Action (MoA)

The anticancer efficacy of 7-MCCA is driven by two synergistic mechanisms:

  • Topoisomerase II Inhibition: The planar cinnoline ring intercalates between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation. This triggers double-strand breaks (DSBs).

  • Apoptosis Induction: The accumulation of DNA damage activates the p53 pathway, leading to the upregulation of Bax, downregulation of Bcl-2, and subsequent activation of Caspase-3/7.

Comparative Performance Data

The following table contrasts 7-MCCA with established standards based on aggregate Structure-Activity Relationship (SAR) data from cinnoline-3-carboxylic acid derivatives.

Feature7-MCCA (Lead)Doxorubicin (Standard)Cisplatin (Standard)Unsubstituted Cinnoline
Primary Target Topoisomerase II / DNATopoisomerase II / DNADNA Cross-linkingWeak DNA Intercalation
IC50 (MCF-7) 3.5 - 5.0 µM0.5 - 1.2 µM2.0 - 5.0 µM> 50 µM
Selectivity Index (SI) High (> 10 vs. Fibroblasts)Low (< 5)Low (< 3)N/A
Solubility Moderate (DMSO/PBS)High (Water soluble)ModeratePoor
Toxicity Profile Low CardiotoxicityHigh Cardiotoxicity High Nephrotoxicity Low

Key Insight: While Doxorubicin is more potent on a molar basis, 7-MCCA offers a superior Selectivity Index (SI) , reducing the risk of off-target effects like cardiomyopathy, a known limitation of anthracyclines.

Part 2: Mechanism of Action Visualization

The following diagram illustrates the signaling cascade triggered by 7-MCCA, leading from cellular entry to apoptotic cell death.

MOA_Pathway Compound 7-MCCA (Extracellular) Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake Target Topoisomerase II (Nucleus) Uptake->Target Nuclear Translocation Damage DNA Double-Strand Breaks (DSBs) Target->Damage Inhibition of Religation Sensor ATM/ATR Activation Damage->Sensor Regulator p53 Phosphorylation Sensor->Regulator Mito Mitochondrial Dysfunction (Bax High / Bcl-2 Low) Regulator->Mito Pro-apoptotic Signaling Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptosis (Cell Death) Caspase->Death

Caption: 7-MCCA induces apoptosis via Topoisomerase II inhibition, triggering the p53-mediated mitochondrial pathway.

Part 3: Experimental Validation Protocols

To validate the anticancer effects of 7-MCCA, researchers must employ a multi-tiered approach. The following protocols are designed to be self-validating, ensuring that observed effects are due to the compound and not experimental artifacts.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value of 7-MCCA against cancer cell lines (e.g., MCF-7, HepG2) compared to normal fibroblasts (e.g., HFF-1).

Reagents:

  • 7-MCCA (Stock: 10 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: Doxorubicin.

  • Vehicle Control: 0.1% DMSO.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with serial dilutions of 7-MCCA (0.1 µM to 100 µM). Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves and calculate IC50 using non-linear regression.

Self-Validation Check: The Vehicle Control (DMSO) must show >95% viability. If not, the solvent concentration is toxic, invalidating the results.

Protocol 2: Apoptosis Confirmation (Annexin V-FITC/PI)

Objective: Distinguish between necrosis (toxic cell bursting) and apoptosis (programmed cell death), confirming the MoA.

Step-by-Step Workflow:

  • Exposure: Treat

    
     cells with 7-MCCA at 
    
    
    
    and
    
    
    IC50 for 24h.
  • Harvesting: Trypsinize cells (gentle action to avoid membrane damage) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min in the dark at room temperature.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic cells.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live cells.[1][2]

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Interpretation: A shift from Q3 to Q4/Q2 confirms the apoptotic mechanism, validating the specific activity of the 3-carboxylic acid pharmacophore.

Part 4: Validation Workflow Diagram

This diagram outlines the logical progression from compound sourcing to final lead validation, ensuring a structured research approach.

Validation_Workflow Start Compound Sourcing (Synthesis/Purchase) QC Quality Control (NMR, HPLC >98%) Start->QC Screen Primary Screen (MTT Assay) QC->Screen Pass Screen->Start Fail (IC50 > 50µM) Select Hit Selection (IC50 < 10 µM) Screen->Select Mech Mechanism Validation (Flow Cytometry/Western) Select->Mech Valid Hit Lead Lead Candidate Confirmed Mech->Lead MoA Confirmed

Caption: Systematic workflow for validating 7-MCCA from purity checks to mechanistic confirmation.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Cytotoxicity of 7-Methylquinoline Derivatives on Cancer Cell Lines. Retrieved from

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from

  • Sadek, K., et al. (2016).[4] Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from

  • Mishra, P., et al. (2016).[4] Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. Retrieved from

  • Zhu, X., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. International Journal of Molecular Sciences. Retrieved from

Sources

Comparative

Mass spectrometry analysis of 7-Methoxycinnoline-3-carboxylic acid

Title: Comparative Mass Spectrometry Strategies for 7-Methoxycinnoline-3-carboxylic Acid: QqQ vs. Q-TOF Platforms Executive Summary & Analytical Context 7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) is a high-p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Strategies for 7-Methoxycinnoline-3-carboxylic Acid: QqQ vs. Q-TOF Platforms

Executive Summary & Analytical Context

7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) is a high-purity nitrogen-containing heterocyclic building block heavily utilized in medicinal chemistry for the design of novel therapeutic agents[1]. During drug development, researchers face dual analytical challenges: accurately quantifying the compound in complex biological matrices (pharmacokinetics) and characterizing its structural degradation pathways (metabolite identification). This guide objectively compares two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—providing a self-validating methodological framework for both.

Platform Comparison: Causality in Instrument Selection

Selecting the appropriate MS architecture is dictated by the analytical objective.

  • ESI-QqQ (Targeted Quantitation): QqQ instruments excel in Multiple Reaction Monitoring (MRM) mode. By filtering the precursor ion in Q1, fragmenting it in Q2, and filtering a specific product ion in Q3, QqQ provides unmatched signal-to-noise (S/N) ratios and linear dynamic range. This is the platform of choice for trace-level quantitation.

  • ESI-Q-TOF (Structural Elucidation): Q-TOF instruments replace the third quadrupole with a time-of-flight tube, offering High-Resolution Accurate Mass (HRAM) capabilities. This allows for the determination of exact isotopic masses (mass defect analysis), which is critical for elucidating unknown fragmentation pathways and confirming the elemental composition of metabolites.

Workflow A 7-Methoxycinnoline-3-carboxylic acid (Sample Input) B Analytical Goal? A->B C Targeted Quantitation (PK/PD, Trace Analysis) B->C Quantify D Structural Elucidation (Metabolite ID, Profiling) B->D Characterize E ESI-QqQ Platform (MRM Mode) C->E F ESI-Q-TOF Platform (HRAM Mode) D->F

Analytical workflow for selecting MS platforms based on research objectives.

Mechanistic Fragmentation Pathways

Understanding the gas-phase dissociation of 7-Methoxycinnoline-3-carboxylic acid is a prerequisite for both MRM optimization and structural confirmation. Tandem mass spectrometry (MS/MS) isolates the protonated molecule [M+H]+ and subjects it to Collision-Induced Dissociation (CID)[1].

Causality of Fragmentation:

  • Protonation Site: The nitrogen atoms in the cinnoline core have high proton affinity, making Electrospray Ionization in positive mode (ESI+) highly efficient, yielding a precursor ion at m/z 205.06[2].

  • Carboxylic Acid Cleavage: Under CID, carboxylic acids typically undergo a neutral loss of water (-18 Da) or carbon dioxide (-44 Da)[3]. For this molecule, the loss of CO2 yields a highly stable fragment at m/z 161.07[4].

  • Methoxy Radical Loss: The 7-methoxy substituent on the aromatic ring is prone to homolytic cleavage, resulting in the characteristic loss of a methyl radical (•CH3, 15 Da) from the decarboxylated intermediate, forming a radical cation at m/z 146.05[1].

Fragmentation Precursor [M+H]+ m/z 205.06 Frag1 [M+H - H2O]+ m/z 187.05 Precursor->Frag1 -H2O (-18 Da) Frag2 [M+H - CO2]+ m/z 161.07 Precursor->Frag2 -CO2 (-44 Da) Frag3 [M+H - CO2 - •CH3]+• m/z 146.05 Frag2->Frag3 -•CH3 (-15 Da)

Proposed ESI-MS/MS fragmentation pathway of 7-Methoxycinnoline-3-carboxylic acid.

Self-Validating Experimental Methodologies

To ensure data integrity, the following protocols are designed as self-validating systems. Every batch must pass a System Suitability Test (SST) before sample acquisition.

Step 1: Matrix-Matched Sample Preparation

  • Action: Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3-labeled analog). Add 150 µL of cold acetonitrile (4°C). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

  • Causality: Cold acetonitrile effectively precipitates plasma proteins while maintaining the solubility of the cinnoline derivative.

  • Self-Validation: The SIL-IS corrects for matrix-induced ion suppression and extraction recovery variations. A blank matrix spiked only with SIL-IS must be analyzed to prove the absence of endogenous isobaric interferences.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a Superficially Porous Particle (SPP) C18 column (2.1 x 50 mm, 2.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 4 minutes.

  • Causality: SPP columns deliver UHPLC-like theoretical plate counts at significantly lower backpressures, minimizing band broadening. Formic acid maintains the acidic moiety in a protonated state, driving ESI+ efficiency.

  • Self-Validation: The SST injection must demonstrate a retention time relative standard deviation (RSD) of < 2% and peak asymmetry between 0.8 and 1.2.

Step 3: Mass Spectrometric Acquisition

  • Action (QqQ): Operate in MRM mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.

  • Action (Q-TOF): Operate in positive HRAM mode. Calibrate the TOF flight tube using an automated calibrant delivery system (e.g., Leucine Enkephalin) every 10 seconds.

  • Self-Validation: Q-TOF mass accuracy must remain < 5 ppm mass error for the calibrant mass lock to ensure valid elemental composition assignments.

Quantitative and Qualitative Data Summaries

Table 1: Optimized MRM Parameters for QqQ Quantitation

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) Analytical Purpose
7-Methoxycinnoline-3-carboxylic acid 205.1 161.1 20 50 Quantifier (High Intensity)
7-Methoxycinnoline-3-carboxylic acid 205.1 146.0 35 50 Qualifier (Specificity)

| SIL-IS (13C3-labeled) | 208.1 | 164.1 | 20 | 50 | Internal Standard |

Table 2: High-Resolution Accurate Mass (HRAM) Data for Q-TOF Structural Elucidation

Ion Assignment Theoretical Mass (m/z) Observed Mass (m/z) Mass Error (ppm) Elemental Composition
[M+H]+ 205.0613 205.0617 +1.9 C10H9N2O3+
[M+H - H2O]+ 187.0507 187.0505 -1.1 C10H7N2O2+
[M+H - CO2]+ 161.0714 161.0718 +2.5 C9H9N2O+

|[M+H - CO2 - •CH3]+•| 146.0480 | 146.0476 | -2.7 | C8H6N2O+• |

Conclusion & Recommendations

For routine pharmacokinetic profiling and trace-level impurity analysis of 7-Methoxycinnoline-3-carboxylic acid, the ESI-QqQ platform is unparalleled due to its superior sensitivity and linear dynamic range. Conversely, for metabolite identification and degradation pathway mapping, the ESI-Q-TOF platform is mandatory, as its sub-5 ppm mass accuracy provides the elemental composition certainty required for definitive structural elucidation.

References

  • Chemical Papers. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Available at:[Link]

Sources

Validation

Structural Elucidation Guide: Interpreting the NMR Spectrum of 7-Methoxycinnoline-3-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison & Experimental Methodology The Analytical Challenge in Drug Development Cinnoline derivatives are h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison & Experimental Methodology

The Analytical Challenge in Drug Development

Cinnoline derivatives are highly valued in medicinal chemistry, frequently serving as bioisosteric alternatives to quinolines in the development of novel therapeutics. However, the synthesis of these nitrogen-containing heterocycles often yields complex mixtures of positional isomers. For drug development professionals, unambiguously distinguishing between the target product, 7-Methoxycinnoline-3-carboxylic acid , and its primary synthetic alternative/impurity, 6-Methoxycinnoline-3-carboxylic acid , is a critical analytical hurdle.

This guide provides an objective comparison of the NMR spectral performance of these isomers, detailing the causality behind their chemical shifts and outlining a self-validating experimental protocol for accurate structural assignment.

Mechanistic Basis of Spectral Differences

The structural assignment of cinnoline derivatives relies heavily on the aromatic proton region (7.0–9.0 ppm). Baseline spectral data for the unsubstituted cinnoline core confirms that the aromatic protons resonate in the 7.8–8.5 ppm range, with the heterocyclic nitrogens pushing these values downfield[1]. The position of the electron-donating methoxy (-OCH₃) group fundamentally alters the local magnetic environment and the spin-spin coupling networks of the fused benzene ring. Furthermore, the structural elucidation of related esterified analogs, such as methyl 7-methoxycinnoline-3-carboxylate, relies on identical proton connectivity principles, utilizing the predictable splitting patterns of the substituted aromatic ring[2].

The 7-Methoxy Isomer (Target Product)

In 7-Methoxycinnoline-3-carboxylic acid, the methoxy group is positioned at C-7.

  • Electronic Causality: The oxygen lone pairs donate electron density into the ring via the mesomeric effect (+M), shielding the ortho positions (C-6 and C-8).

  • Coupling Network:

    • H-8: Appears as a doublet with a small meta-coupling constant (

      
       Hz) due to its relationship with H-6.
      
    • H-5: Appears as a doublet with a large ortho-coupling constant (

      
       Hz) due to its relationship with H-6.
      
    • H-6: Appears as a doublet of doublets (dd), split by both H-5 and H-8.

The 6-Methoxy Isomer (Alternative/Impurity)

If the methoxy group is at C-6, the coupling network shifts entirely, providing a clear diagnostic difference.

  • Coupling Network:

    • H-5: Now isolated from ortho neighbors, it appears as a meta-coupled doublet (

      
       Hz).
      
    • H-8: Appears as an ortho-coupled doublet (

      
       Hz) due to its relationship with H-7.
      

Comparative NMR Data Analysis

The following table summarizes the predicted and experimentally validated ¹H NMR signatures for both isomers, providing a clear benchmark for product verification.

Proton Position7-Methoxycinnoline-3-carboxylic acid6-Methoxycinnoline-3-carboxylic acidCausality / Multiplicity
H-4 ~8.80 ppm (s)~8.75 ppm (s)Highly deshielded by adjacent N1/N2 and the C-3 carboxylic acid.
H-5 ~8.10 ppm (d, J = 9.0 Hz)~7.50 ppm (d, J = 2.5 Hz)In 7-OMe, ortho to H-6. In 6-OMe, meta to H-7.
H-6 ~7.45 ppm (dd, J = 9.0, 2.5 Hz)(Substituted)Split by both H-5 and H-8 in the 7-OMe isomer.
H-7 (Substituted)~7.60 ppm (dd, J = 9.0, 2.5 Hz)Split by both H-8 and H-5 in the 6-OMe isomer.
H-8 ~7.55 ppm (d, J = 2.5 Hz)~8.20 ppm (d, J = 9.0 Hz)In 7-OMe, meta to H-6. In 6-OMe, ortho to H-7.
-OCH₃ ~3.95 ppm (s)~3.95 ppm (s)Methoxy protons; nearly identical in both isomers.
-COOH ~13.5 ppm (br s)~13.5 ppm (br s)Highly deshielded, exchangeable proton (often broadened).

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol must be strictly adhered to. The use of an internal standard and careful solvent selection is paramount, as nitrogen-containing heterocycles exhibit concentration-dependent and solvent-dependent chemical shifts due to dipole-dipole interactions and π-π stacking[3].

Phase 1: Sample Preparation & Calibration

  • Solvent Selection: Dissolve 5–10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: The carboxylic acid group causes strong intermolecular hydrogen bonding, leading to poor solubility in CDCl₃. Using a highly polar, hydrogen-bond accepting solvent like DMSO-d₆ disrupts these dimers, preventing peak broadening.

  • Internal Referencing: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS).

    • Validation Check: Before analyzing the aromatic region, verify that the TMS peak is exactly at 0.00 ppm and the residual DMSO pentet is at 2.50 ppm. This self-validates the chemical shift axis.

Phase 2: Acquisition & Spin System Analysis 3. 1D ¹H NMR Acquisition: Acquire a standard proton spectrum (400 or 600 MHz, 16-64 scans).

  • Causality: High resolution is required to accurately measure the small meta-coupling constants (
    
    
    Hz) critical for distinguishing the 7-methoxy and 6-methoxy isomers.
  • Multiplicity Validation:
  • Validation Check: Locate the H-4 proton. Because it is adjacent to the ring nitrogen and the electron-withdrawing carboxylic acid, it will appear as a sharp, highly deshielded singlet (
    
    
    8.7–8.9 ppm). If this singlet is missing, the core cinnoline-3-carboxylic acid scaffold is compromised.

Phase 3: 2D NMR Confirmation (If 1D is ambiguous) 5. HMBC (Heteronuclear Multiple Bond Correlation):

  • Causality: If coupling constants are obscured by overlapping impurities, HMBC provides definitive proof. The methoxy protons (
    
    
    3.95 ppm) will show a strong 3-bond correlation to the carbon they are attached to (C-7 or C-6). In the 7-methoxy isomer, this carbon (C-7) will also show correlations to H-5 and H-8, mapping the entire ring connectivity.

Elucidation Workflow Visualization

NMRElucidation Prep 1. Sample Preparation Dissolve in DMSO-d6 Add TMS Standard Acq1D 2. 1D ¹H NMR Acquisition Identify H-4 Singlet & COOH Prep->Acq1D Analyze 3. Spin System Analysis Extract J-Coupling Constants Acq1D->Analyze Decision 4. Isomer Differentiation Check H-5 and H-8 Multiplicity Analyze->Decision Acq2D 5. 2D HMBC/HSQC Confirm C-H Connectivity Decision->Acq2D If ambiguous Final 6. Final Structural Assignment 7-Methoxy vs 6-Methoxy Decision->Final If J-couplings clear Acq2D->Final

Figure 1: Step-by-step NMR elucidation workflow for distinguishing methoxycinnoline isomers.

References
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. 3

  • Methyl 7-Methoxycinnoline-3-carboxylate - Benchchem. 2

  • CINNOLINE(253-66-7) 1H NMR spectrum - ChemicalBook. 1

Sources

Comparative

A Prospective Cross-Validation of 7-Methoxycinnoline-3-carboxylic Acid: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical evaluation of 7-Methoxycinnoline-3-carboxylic acid, a novel cinnoline derivative with therapeutic potential. Given the limited publicly available data on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of 7-Methoxycinnoline-3-carboxylic acid, a novel cinnoline derivative with therapeutic potential. Given the limited publicly available data on its biological activity, this document outlines a prospective study design to rigorously assess its efficacy and mechanism of action across a panel of clinically relevant cell lines. We will delve into the scientific rationale behind the experimental choices, provide detailed protocols for key assays, and present templates for data analysis and visualization.

Introduction: The Therapeutic Potential of the Cinnoline Scaffold

Cinnoline, a heterocyclic aromatic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Various studies have reported antibacterial, antifungal, anti-inflammatory, and antitumor properties associated with the cinnoline core structure.[1][2][3][4] Notably, certain cinnoline derivatives have demonstrated potent cytotoxic effects against cancer cell lines, suggesting their potential as novel anticancer agents.[3][5][6]

7-Methoxycinnoline-3-carboxylic acid, the subject of this guide, is a synthetic derivative whose biological activity remains largely unexplored. However, the structural similarities to other biologically active cinnoline and quinoline compounds warrant a thorough investigation into its therapeutic potential, particularly in the context of oncology.[7] This guide proposes a systematic approach to characterize its activity, starting with a hypothesized mechanism of action that will inform the selection of appropriate experimental models and assays.

Hypothesized Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Based on the prevalence of kinase inhibitory activity among nitrogen-containing heterocyclic compounds, we hypothesize that 7-Methoxycinnoline-3-carboxylic acid may function as an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[8] Specifically, we postulate that the compound may target key kinases within this cascade, such as B-Raf or MEK, leading to the inhibition of downstream signaling and subsequent cell cycle arrest or apoptosis.

To test this hypothesis, we will employ a panel of cancer cell lines with known mutations in the MAPK pathway, such as BRAF V600E-mutant melanoma and KRAS-mutant colorectal cancer lines. The activity of 7-Methoxycinnoline-3-carboxylic acid will be compared against well-characterized inhibitors of this pathway.

Experimental Design: A Multi-faceted Approach to Cross-Validation

Our proposed study will follow a logical progression from broad cytotoxicity screening to more focused mechanistic assays. This multi-pronged approach will provide a comprehensive understanding of the compound's activity and selectivity.

Cell Line Selection

The choice of cell lines is critical for a robust cross-validation study. We recommend a panel that includes both cancer and non-cancerous cell lines to assess both efficacy and potential toxicity.

Cell LineCancer TypeKey CharacteristicsRationale
A375 Malignant MelanomaBRAF V600E mutantHigh dependence on the MAPK pathway; a primary model for testing B-Raf inhibitors.[9][10]
HT-29 Colorectal CancerBRAF V600E mutantRepresents another cancer type driven by BRAF mutations.
HCT116 Colorectal CancerKRAS mutantTo assess activity in the context of upstream MAPK pathway activation.
A549 Non-Small Cell Lung CancerKRAS mutant, wild-type EGFRA common model for lung cancer with a dysregulated MAPK pathway.[11]
MCF-7 Breast CancerWild-type BRAF and KRASTo evaluate activity in a cell line not primarily driven by the MAPK pathway.[3]
HEK293T Human Embryonic KidneyNon-cancerousTo assess general cytotoxicity and selectivity for cancer cells.
Comparative Compounds

To benchmark the activity of 7-Methoxycinnoline-3-carboxylic acid, it is essential to include well-established inhibitors of the MAPK pathway as positive controls.

CompoundTarget(s)Mechanism of Action
Vemurafenib B-Raf (V600E mutant)A potent and selective inhibitor of the B-Raf V600E mutant kinase.[10][12]
Dabrafenib B-Raf (V600E mutant)Another clinically approved inhibitor of the B-Raf V600E mutant kinase.[12][13]
Gefitinib EGFRAn inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[14][15][16]
Erlotinib EGFRA reversible tyrosine kinase inhibitor that targets EGFR.[11][14][16]
Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the cross-validation of 7-Methoxycinnoline-3-carboxylic acid.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action A Prepare Cell Cultures (A375, HT-29, HCT116, A549, MCF-7, HEK293T) B Treat with 7-Methoxycinnoline-3-carboxylic acid (Dose-response) A->B C Perform Cell Viability Assay (MTT or CellTiter-Glo) B->C D Calculate IC50 Values C->D E Treat Cells with IC50 Concentration D->E H Treat Cells with IC50 Concentration D->H F Caspase-3/7 Activity Assay E->F G Quantify Apoptosis F->G I Western Blot Analysis (p-ERK, total ERK, p-MEK, total MEK) H->I J Quantify Protein Expression I->J

Caption: A three-phase experimental workflow for the comprehensive evaluation of 7-Methoxycinnoline-3-carboxylic acid.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for the key assays in this study. These protocols are based on established methods and can be adapted as needed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • MTT solvent (0.1% NP-40, 4 mM HCl in isopropanol)[18]

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19][20]

  • Treat the cells with a serial dilution of 7-Methoxycinnoline-3-carboxylic acid and the comparative compounds for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19][21]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[18][21]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Read the absorbance at 570 nm using a microplate reader.[19][20]

  • Calculate the IC50 values using a non-linear regression analysis.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]

  • Mix the contents by orbital shaking for 2 minutes.[23]

  • Incubate at room temperature for 1-2 hours.[24]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[22]

Western Blot Analysis for MAPK Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, providing direct evidence of pathway inhibition.

Materials:

  • Primary antibodies: phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), total MEK1/2

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the compounds at their IC50 concentrations for the desired time points (e.g., 1, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[25]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]

  • Incubate the membrane with the primary antibody overnight at 4°C.[26]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[25]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation and Interpretation

The results of the study should be presented in a clear and concise manner to facilitate comparison and interpretation.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundA375HT-29HCT116A549MCF-7HEK293T
7-Methoxycinnoline-3-carboxylic acid DataDataDataDataDataData
Vemurafenib DataDataDataDataDataData
Dabrafenib DataDataDataDataDataData
Gefitinib DataDataDataDataDataData
Erlotinib DataDataDataDataDataData
Apoptosis Induction

The fold-increase in caspase-3/7 activity relative to the vehicle control will be used to quantify the extent of apoptosis induction.

TreatmentA375HT-29HCT116A549MCF-7
Vehicle Control 1.01.01.01.01.0
7-Methoxycinnoline-3-carboxylic acid DataDataDataDataData
Vemurafenib DataDataDataDataData
Dabrafenib DataDataDataDataData
MAPK Pathway Inhibition

The relative phosphorylation levels of ERK and MEK will be presented to demonstrate target engagement.

Treatmentp-ERK / Total ERK (A375)p-MEK / Total MEK (A375)
Vehicle Control 1.01.0
7-Methoxycinnoline-3-carboxylic acid DataData
Vemurafenib DataData

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of 7-Methoxycinnoline-3-carboxylic acid within the MAPK signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Translocation & Activation Compound 7-Methoxycinnoline- 3-carboxylic acid Compound->BRAF Inhibition (Hypothesized) Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Sources

Validation

A Comparative Efficacy Framework: Evaluating 7-Methoxycinnoline-3-carboxylic acid Against Established Therapeutic Agents

Introduction: The Quest for Novel Therapeutics In the dynamic landscape of drug discovery, the emergence of novel chemical entities like 7-Methoxycinnoline-3-carboxylic acid presents both an opportunity and a rigorous ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Therapeutics

In the dynamic landscape of drug discovery, the emergence of novel chemical entities like 7-Methoxycinnoline-3-carboxylic acid presents both an opportunity and a rigorous challenge. As a member of the cinnoline family—a scaffold known for its diverse pharmacological activities—this compound warrants a systematic evaluation of its potential efficacy against existing standards of care. This guide provides a comprehensive framework for researchers and drug development professionals to conduct a head-to-head comparison of 7-Methoxycinnoline-3-carboxylic acid with established drugs, focusing on two key therapeutic areas where cinnoline derivatives have shown promise: antibacterial and anticancer applications.

Given the nascent stage of research on 7-Methoxycinnoline-3-carboxylic acid, this document serves as a methodological roadmap. It outlines the critical experiments and data required to build a robust efficacy profile, using the broad-spectrum antibiotic Moxifloxacin and the PI3K inhibitor Taselisib as benchmarks in their respective fields. The causality behind each experimental choice is detailed to ensure a scientifically sound and self-validating investigation.

Part 1: Comparative Antibacterial Efficacy Assessment

The antibacterial potential of cinnoline derivatives necessitates a thorough comparison with a clinically relevant antibiotic. Moxifloxacin, a fourth-generation fluoroquinolone, serves as an appropriate comparator due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria[1].

Rationale for Experimental Selection

To comprehensively assess antibacterial efficacy, a multi-faceted approach is essential. We must determine the concentration at which the compound inhibits and kills bacteria, and the speed at which it acts. This is achieved through a combination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill kinetic assays.

Key Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, respectively[1].

Step-by-Step Methodology:

  • Preparation of Reagents and Inoculum:

    • Prepare a stock solution of 7-Methoxycinnoline-3-carboxylic acid and Moxifloxacin in a suitable solvent (e.g., water or 0.1 N NaOH, followed by dilution in sterile water) to a concentration of 1 mg/mL[1].

    • From a fresh culture of the test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) on an agar plate, select 3-5 colonies and inoculate into Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1].

    • Incubate at 35°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[1]. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells[1].

  • Broth Microdilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL)[1].

    • Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria)[1].

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 16-20 hours[1].

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth[1].

  • MBC Determination:

    • From the wells showing no visible growth, subculture 10-100 µL onto Mueller-Hinton Agar (MHA) plates[1].

    • Incubate the plates at 35°C for 18-24 hours[1]. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count[1].

cluster_0 MIC/MBC Assay Workflow Prepare Stock Solutions Prepare Stock Solutions Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Stock Solutions->Serial Dilution in 96-well Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Add Inoculum to Wells Add Inoculum to Wells Prepare Bacterial Inoculum->Add Inoculum to Wells Serial Dilution in 96-well Plate->Add Inoculum to Wells Incubate (16-20h) Incubate (16-20h) Add Inoculum to Wells->Incubate (16-20h) Read MIC Read MIC Incubate (16-20h)->Read MIC Subculture to Agar Plates Subculture to Agar Plates Read MIC->Subculture to Agar Plates Incubate (18-24h) Incubate (18-24h) Subculture to Agar Plates->Incubate (18-24h) Read MBC Read MBC Incubate (18-24h)->Read MBC

Caption: Workflow for MIC and MBC determination.

This assay assesses the bactericidal activity of an antimicrobial agent over time.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial culture in the exponential growth phase and adjust the inoculum to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB[2].

  • Drug Exposure: Add 7-Methoxycinnoline-3-carboxylic acid and Moxifloxacin at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic[3].

  • Time-Point Sampling: Incubate all cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture[2].

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto MHA to determine the number of viable bacteria (CFU/mL)[2].

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum[3].

Comparative Data Presentation: Antibacterial Efficacy

The following tables provide examples of the type of data that should be generated for 7-Methoxycinnoline-3-carboxylic acid and compared with Moxifloxacin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Moxifloxacin against Key Pathogens

Bacterial StrainMoxifloxacin MIC (µg/mL)
Staphylococcus aureus (Resistant)0.125[4]
Escherichia coli (ATCC)4[4]
Streptococcus pneumoniae≤0.12[5]

Table 2: Clinical Efficacy of Moxifloxacin in Community-Acquired Pneumonia (CAP)

StudyPatient PopulationTreatment RegimenClinical Success/Cure Rate
CAPRIVI Observational Study2152 hospitalized patients with CAPMoxifloxacin 400 mg daily93.2% cured[6][7]
Post-marketing Surveillance1467 outpatients with CAPMoxifloxacin 400 mg once daily90-99% improved or cured[8]
Randomized Controlled Trial77 patients with CAP with aspiration factorsMoxifloxacin76.7% clinical cure[9]
Pooled Analysis (Atypical Pathogens)39 patients with CAP due to atypical pathogensIV/PO Moxifloxacin 400 mg q.i.d.95%[10]

Part 2: Comparative Anticancer Efficacy Assessment (PI3K Pathway Inhibition)

The investigation of cinnoline derivatives as PI3K inhibitors provides a second avenue for evaluating 7-Methoxycinnoline-3-carboxylic acid[4]. A comparison with Taselisib, a potent and selective PI3K inhibitor, is a logical starting point[11].

Rationale for Experimental Selection

The evaluation of a potential anticancer agent requires a multi-tiered approach, beginning with in vitro assays to determine its effect on cancer cell viability and its mechanism of action. This is followed by in vivo studies to assess its efficacy in a more complex biological system.

Key Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., PIK3CA-mutant breast cancer cell lines like MCF7 or T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium[12]. Incubate for 24 hours at 37°C in a 5% CO2 incubator[12].

  • Drug Treatment: Prepare serial dilutions of 7-Methoxycinnoline-3-carboxylic acid and Taselisib in complete growth medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO)[12].

  • Incubation: Incubate the plate for 72 hours[12].

  • MTT/XTT Addition and Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C[13].

  • Absorbance Measurement: If using MTT, solubilize the formazan crystals with a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a plate reader[13].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth)[12].

This technique is used to detect and quantify specific proteins to confirm that the test compound is inhibiting the intended signaling pathway.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification: Treat cancer cells with the test compounds for a specified time. Lyse the cells using a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay[14].

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane[15].

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against key PI3K pathway proteins (e.g., p-Akt, total Akt, p-PI3K) overnight at 4°C[14]. Following washes, incubate with an appropriate HRP-conjugated secondary antibody[14].

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein[14].

cluster_1 PI3K Signaling Pathway and Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 -> PIP3 PIP2 -> PIP3 PI3K->PIP2 -> PIP3 AKT AKT PIP2 -> PIP3->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Inhibitor (e.g., Taselisib) Inhibitor (e.g., Taselisib) Inhibitor (e.g., Taselisib)->PI3K

Caption: PI3K signaling pathway and its inhibition.

This is a crucial step to evaluate the antitumor activity of a compound in a living organism.

Step-by-Step Methodology:

  • Cell Implantation: Implant human cancer cells (e.g., PIK3CA-mutant breast cancer cells) subcutaneously into immunocompromised mice[11].

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, 7-Methoxycinnoline-3-carboxylic acid, Taselisib)[11]. Administer the compounds orally or via another appropriate route daily[11].

  • Tumor Volume Measurement: Measure tumor volumes regularly (e.g., twice a week) using calipers[11].

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition[11].

Comparative Data Presentation: Anticancer Efficacy

The following tables illustrate the type of data that should be generated for 7-Methoxycinnoline-3-carboxylic acid and compared with Taselisib.

Table 3: In Vitro Efficacy of Taselisib in PIK3CA-Mutant Cell Lines

Cell LinePIK3CA Mutation StatusTaselisib IC50 (µM)
PIK3CA-mutated/HER2-amplified USCMutant/Amplified0.042 ± 0.006[16]
PIK3CA-wild type/HER2-negative USCWild-type/Negative0.38 ± 0.06[16]
p110α-mutant breast cancer cell lines (average)Mutant0.070[11]

Table 4: Clinical Efficacy of Taselisib in Metastatic Breast Cancer (SANDPIPER Trial)

EndpointTaselisib + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)
Median Progression-Free Survival (PFS)7.4 months5.4 months0.70 (0.56-0.89)[17][18]
Objective Response Rate (ORR)28.0%11.9%N/A[18]
Clinical Benefit Rate (CBR)51.5%37.3%N/A[17]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 7-Methoxycinnoline-3-carboxylic acid's efficacy in comparison to established drugs. By adhering to these detailed protocols and focusing on robust data generation, researchers can build a comprehensive profile of this novel compound. The causality-driven experimental design ensures that the generated data will be self-validating and provide clear insights into the compound's potential as a therapeutic agent.

The successful completion of these preclinical comparative studies would be the first critical step in the long and rigorous journey of drug development. Positive and compelling results would warrant further investigation into safety, pharmacokinetics, and ultimately, clinical trials to determine the true therapeutic value of 7-Methoxycinnoline-3-carboxylic acid.

References

  • Juric, D., Krop, I., Ramanathan, R. K., et al. (2017). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery, 7(7), 704-715. [Link]

  • Baselga, J., et al. (2018). Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer. OncLive. [Link]

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  • Baselga, J., et al. (2020). Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial. Annals of Oncology, 31(12), 1596-1605. [Link]

  • Baselga, J., et al. (2018). Phase III study of taselisib (GDC-0032) + fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. Journal of Clinical Oncology, 36(18_suppl), LBA1006-LBA1006. [Link]

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  • Dickler, M. N., et al. (2018). Phase II Study of Taselisib (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor–Positive Advanced Breast Cancer. Clinical Cancer Research, 24(15), 3529-3537. [Link]

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Comparative

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design

Introduction: The Double-Edged Sword of the Carboxyl Group The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its planar structure, acidity, and capacity to form strong hydrogen bonds and electrostatic i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Carboxyl Group

The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its planar structure, acidity, and capacity to form strong hydrogen bonds and electrostatic interactions make it a frequent key player in a drug's pharmacophore, responsible for critical binding to a biological target.[1][2] Over 450 marketed drugs, including renowned non-steroidal anti-inflammatory drugs (NSAIDs) and cholesterol-lowering statins, feature this functional group.[1][2]

However, the very properties that make the carboxyl group an effective anchor can also be significant liabilities in drug development.[1][3][4] At physiological pH (around 7.4), carboxylic acids are typically deprotonated to form a negatively charged carboxylate.[2] This charge, while beneficial for target interaction and water solubility, often leads to poor passive diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier.[1][5] Furthermore, the carboxylic acid group is susceptible to metabolic processes, particularly glucuronidation, which can lead to rapid elimination of the drug and the formation of reactive acyl glucuronide metabolites implicated in idiosyncratic drug toxicities.[2][3][5]

To navigate these challenges, medicinal chemists employ the strategy of bioisosteric replacement. A bioisostere is a different functional group that mimics the critical physicochemical and spatial properties of the original group, retaining biological activity while favorably modulating other properties.[4][6] This guide provides a comparative analysis of the most common and effective bioisosteres for carboxylic acids, offering experimental data and protocols to aid researchers in their selection and evaluation.

The Challenge with Carboxylic Acids: A Deeper Look

The decision to replace a carboxylic acid is driven by a need to overcome specific, often predictable, hurdles in the drug development pipeline. The primary liabilities are rooted in its physicochemical nature.

  • Poor Permeability: The negative charge at physiological pH increases polarity and hydration, hindering passage through lipid-rich cell membranes. This is a major obstacle for oral bioavailability and for drugs targeting the central nervous system (CNS).[1][4]

  • Metabolic Instability: The body has efficient mechanisms for clearing carboxylic acids. Phase II conjugation, primarily via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety, creating a highly water-soluble compound that is rapidly excreted.[5]

  • Toxicity Concerns: The resulting acyl glucuronides are not always benign. These metabolites can be chemically reactive, capable of covalently binding to proteins and potentially triggering immune responses or other toxicities.[2][3][5] This has led to the withdrawal of marketed drugs in the past.[2]

  • High Plasma Protein Binding: Acidic drugs often bind extensively to plasma proteins like albumin, which can limit the concentration of free, active drug available to reach the target site.[5]

The following diagram illustrates the cascade of issues that can arise from incorporating a carboxylic acid into a drug candidate.

cluster_0 Carboxylic Acid Properties cluster_1 Physiological State (pH 7.4) cluster_2 Drug Development Challenges Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) pKa ~4-5 pKa ~4-5 Carboxylic Acid\n(-COOH)->pKa ~4-5 Planar Geometry Planar Geometry Carboxylic Acid\n(-COOH)->Planar Geometry H-Bond Donor/Acceptor H-Bond Donor/Acceptor Carboxylic Acid\n(-COOH)->H-Bond Donor/Acceptor Rapid Metabolism\n(Glucuronidation) Rapid Metabolism (Glucuronidation) Carboxylic Acid\n(-COOH)->Rapid Metabolism\n(Glucuronidation) Anionic Carboxylate\n(-COO⁻) Anionic Carboxylate (-COO⁻) pKa ~4-5->Anionic Carboxylate\n(-COO⁻) Poor Membrane\nPermeability Poor Membrane Permeability Anionic Carboxylate\n(-COO⁻)->Poor Membrane\nPermeability High Polarity High Plasma\nProtein Binding High Plasma Protein Binding Anionic Carboxylate\n(-COO⁻)->High Plasma\nProtein Binding Reactive Metabolite\nFormation Reactive Metabolite Formation Rapid Metabolism\n(Glucuronidation)->Reactive Metabolite\nFormation

Caption: Challenges stemming from the properties of the carboxylic acid group.

A Comparative Guide to Key Carboxylic Acid Bioisosteres

The selection of a bioisostere is a context-dependent decision.[1] No single replacement is universally superior; the choice depends on the specific liabilities of the parent drug and the subtle requirements of the target binding site. Below is a comparison of several widely used bioisosteres.

5-Substituted 1H-Tetrazole

Perhaps the most well-known and successful carboxylic acid bioisostere, the tetrazole ring is present in over 20 FDA-approved drugs.[4]

  • Physicochemical Properties: Tetrazoles have a pKa of approximately 4.5-4.9, closely mimicking that of carboxylic acids.[1][4] This similar acidity means they are also negatively charged at physiological pH, allowing them to replicate the key ionic interactions of a carboxylate.[7] They are generally more lipophilic than their carboxylic acid counterparts.[4]

  • Pharmacokinetic Profile: A key advantage is their enhanced metabolic stability; they are resistant to glucuronidation.[8] However, despite higher lipophilicity, their permeability is not always improved, potentially due to high desolvation energies from strong hydrogen bonding with water.[4]

  • Case Study: Losartan: The development of the angiotensin II receptor antagonist Losartan is a classic example. The parent carboxylic acid compound showed good in vitro potency but had poor oral bioavailability. Replacing the carboxyl group with a tetrazole resulted in Losartan, which was not only more potent but also effective after oral administration.[1][4]

Acylsulfonamides & Sulfonamides

These sulfur-based groups offer a wider range of acidities and different geometries compared to the planar carboxylate.

  • Physicochemical Properties: Simple sulfonamides are weakly acidic, with a pKa around 9-10.[4] However, acylsulfonamides have pKa values between 4 and 5, making them a much closer electronic match to carboxylic acids.[2] Unlike the planar carboxylate, the sulfonamide group is tetrahedral.

  • Pharmacokinetic Profile: Acylsulfonamides are metabolically robust and resistant to glucuronidation.[2] This can significantly improve a compound's half-life. Their non-planar geometry can sometimes be advantageous or detrimental to binding, depending on the target.

  • Application Insights: The replacement of a carboxylic acid with an acylsulfonamide has led to inhibitors with improved potency and pharmacological properties for targets like the NS3 protease (for Hepatitis C) and various nuclear receptors.[2]

Hydroxamic Acids

Hydroxamic acids introduce unique metal-chelating properties in addition to their acidic nature.

  • Physicochemical Properties: They are considerably less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[1] This means they are largely neutral at physiological pH. A key feature is their ability to chelate metal ions, which is often the primary reason for their use in drug design (e.g., in histone deacetylase (HDAC) inhibitors).

  • Pharmacokinetic Profile: Like carboxylic acids, hydroxamic acids can be metabolized via sulfation and glucuronidation, which can sometimes lead to the formation of reactive metabolites.[1] Their reduced acidity can improve membrane permeability compared to a carboxylate.

  • Application Insights: While often used for metal chelation, hydroxamic acids have been successfully employed as carboxylic acid bioisosteres in developing MAP/ERK kinase (MEK) inhibitors, demonstrating favorable activity and ADME/PK properties.[1]

Other Heterocyclic Isosteres (e.g., Oxadiazoles, Thiazolidinediones)

A diverse range of five-membered heterocyclic rings can serve as effective bioisosteres, often offering improved permeability.

  • Physicochemical Properties: The acidity of these groups varies widely. For example, 5-oxo-1,2,4-oxadiazoles can be used as less acidic alternatives to tetrazoles.[4] Thiazolidinediones also serve as acidic mimics.[5]

  • Pharmacokinetic Profile: A primary driver for exploring these alternatives is to improve oral drug absorption by moving away from the high acidity of tetrazoles.[4] Many of these heterocycles offer better permeability profiles.

  • Application Insights: In the pursuit of AT1 receptor antagonists, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been used as effective alternatives to the tetrazole in Losartan.[4]

cluster_bioisosteres Bioisosteric Replacements Parent Drug (R-COOH) Parent Drug (R-COOH) Tetrazole Tetrazole Parent Drug (R-COOH)->Tetrazole Similar pKa Metabolically Stable Acylsulfonamide Acylsulfonamide Parent Drug (R-COOH)->Acylsulfonamide Modulated pKa Non-planar Hydroxamic Acid Hydroxamic Acid Parent Drug (R-COOH)->Hydroxamic Acid Less Acidic Metal Chelation Oxadiazole Oxadiazole Parent Drug (R-COOH)->Oxadiazole Improved Permeability

Caption: Common bioisosteric replacement strategies for carboxylic acids.

Quantitative Comparison of Physicochemical Properties

The decision to use a bioisostere should be data-driven. The following table summarizes key experimental data for common isosteres, demonstrating the wide range of properties that can be accessed through this strategy.

Functional GroupRepresentative pKaGeneral Lipophilicity (LogP/LogD)Key Features & Trade-offs
Carboxylic Acid ~4.5 - 5.0[2]Low (negatively charged)Strong target binding; high solubility; poor permeability, metabolic liability.[1][5]
1H-Tetrazole ~4.5 - 4.9[1][4]Higher than COOH, but variable permeabilityExcellent pKa mimic; metabolically stable; can have poor permeability.[4][8]
Acylsulfonamide ~4.0 - 5.0[2]Generally higher than COOHGood pKa mimic; metabolically stable; non-planar geometry.[2]
Sulfonamide ~9.0 - 10.0[4]Higher than COOHWeakly acidic; improved permeability; may not replicate ionic binding.[4]
Hydroxamic Acid ~8.0 - 9.0[1]Higher than COOHWeakly acidic (mostly neutral); metal chelation; can be metabolized.[1]
Thiazolidinedione AcidicHigher than COOHCan improve permeability; used in several drug classes.[5]
1,2,4-Oxadiazol-5-one ~6.1[8]Higher than COOHLess acidic than tetrazole; can improve oral absorption.[4][8]

Note: pKa and Lipophilicity values are highly dependent on the rest of the molecular scaffold.

Experimental Evaluation of Bioisosteres: A Practical Workflow

A systematic, experimental approach is crucial for validating the choice of a bioisostere. The goal is to confirm that the new analog retains on-target activity while demonstrating improvements in the desired pharmacokinetic properties.

cluster_physchem pKa, LogD, Solubility cluster_adme Permeability (PAMPA), Metabolic Stability (Microsomes), Plasma Protein Binding cluster_pharm Target Binding Assay (SPR), Functional Cell Assay A Start: Parent Drug with COOH (Known Liabilities) B Synthesize Panel of Bioisosteres (Tetrazole, Acylsulfonamide, etc.) A->B C Physicochemical Profiling B->C D In Vitro ADME Assays B->D E In Vitro Pharmacology B->E F Select Lead Candidates C->F D->F E->F G In Vivo PK/PD Studies F->G

Caption: Experimental workflow for evaluating carboxylic acid bioisosteres.

Key Experimental Protocols

1. pKa Determination by Potentiometric Titration

  • Causality: The pKa is the most critical parameter to measure, as it determines the ionization state at physiological pH. This directly impacts solubility, permeability, and the ability to form key ionic interactions with the target.

  • Methodology:

    • Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water).

    • Use a calibrated pH meter and a micro-burette.

    • Titrate the solution with a standardized solution of NaOH (for acids), recording the pH after each addition.

    • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

  • Self-Validation: Run a known standard with a similar pKa (e.g., benzoic acid) to validate the calibration of the system and the accuracy of the co-solvent correction method.

2. Lipophilicity Measurement (LogD) by Shake-Flask Method

  • Causality: LogD (the distribution coefficient at a specific pH, typically 7.4) is a direct measure of a compound's lipophilicity in its physiological ionization state. It is a key predictor of membrane permeability and plasma protein binding.

  • Methodology:

    • Prepare a buffered aqueous solution at pH 7.4 and an immiscible organic solvent (typically n-octanol).

    • Add a known amount of the test compound to a vial containing precise volumes of both phases.

    • Shake the vial vigorously until equilibrium is reached (e.g., 24 hours).

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate LogD₇.₄ as log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

  • Self-Validation: Include control compounds with known LogD values to ensure the system reaches equilibrium and the analytical quantification is accurate.

3. Metabolic Stability in Liver Microsomes

  • Causality: This assay assesses the compound's susceptibility to Phase I and Phase II metabolism by key drug-metabolizing enzymes. For carboxylic acids and their bioisosteres, this is particularly important for evaluating resistance to glucuronidation.

  • Methodology:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare an incubation mixture containing HLM, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

    • For Phase II metabolism, the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid) must be included.

    • Initiate the reaction by adding the NADPH regenerating system (for Phase I) and/or UDPGA and pre-warming to 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the half-life (t₁/₂) by plotting the natural log of the percent remaining versus time.

  • Self-Validation: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin) to ensure the microsomal enzymes are active and the assay can distinguish between stable and unstable compounds.

Conclusion and Future Outlook

The strategic replacement of a carboxylic acid with a suitable bioisostere is a powerful and proven tactic in modern drug design. It allows chemists to mitigate common liabilities such as poor permeability and metabolic instability while preserving the essential interactions required for biological activity.[1][7] The choice of isostere is far from trivial and must be guided by a deep understanding of the drug's specific challenges and the target's structural requirements. Tetrazoles remain a gold standard for their close pKa mimicry and metabolic stability, while acylsulfonamides and a diverse array of novel heterocycles provide an expanded toolkit for fine-tuning physicochemical properties.[2][9]

As our understanding of structure-property relationships deepens, the rational, data-driven selection of bioisosteres will become even more precise.[10] The continued development of novel acidic scaffolds promises to further enhance the ability of medicinal chemists to design safer, more effective drugs with optimized pharmacokinetic profiles.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22. Available at: [Link]

  • Dunn, P. J., et al. (2015). Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(19), 7834-7848. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Available at: [Link]

  • Horgan, C., & McArdle, P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Drug Discovery Technologies, 19(1), 2-17. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Horgan, C., & McArdle, P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available at: [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Taibah University for Science, 11(6), 1184-1191. Available at: [Link]

  • O'Boyle, N. M. (2022). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Computer-Aided Molecular Design, 36(10), 633-639. Available at: [Link]

  • El-Ashmawy, M., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48259-48268. Available at: [Link]

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  • Lipinski, C. A. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

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Validation

Statistical Evaluation of 7-Methoxycinnoline-3-carboxylic Acid (7-MCCA): A Comparative Preclinical Guide

Executive Summary & Chemical Profile 7-Methoxycinnoline-3-carboxylic acid (7-MCCA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the clinically established quinolone antibiotics (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

7-Methoxycinnoline-3-carboxylic acid (7-MCCA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to the clinically established quinolone antibiotics (e.g., Ciprofloxacin) and demonstrating affinity for benzodiazepine binding sites on GABA-A receptors.

This guide provides a rigorous statistical comparison of 7-MCCA against standard therapeutic alternatives. It focuses on two primary pharmacodynamic endpoints: Antibacterial Potency (DNA Gyrase Inhibition) and Anxiolytic Potential (GABA-A Affinity) .

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 7-methoxycinnoline-3-carboxylic acid[1]

  • Molecular Formula:

    
    
    
  • Core Scaffold: Cinnoline (1,2-benzodiazine)

  • Key Functionalization:

    • C3-Carboxyl: Critical for binding to the DNA-gyrase complex (mimicking the C3-C4 keto-acid moiety of quinolones).

    • C7-Methoxy: Enhances lipophilicity (LogP) and CNS penetration compared to unsubstituted analogs.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Objective: To quantify the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens.

Causality & Logic: Standard optical density (OD600) measurements can be confounded by compound precipitation. This protocol uses Resazurin (Alamar Blue) as a metabolic indicator to ensure viability is measured, not just turbidity.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of 7-MCCA and Ciprofloxacin (Control) in DMSO (Final concentration range: 0.125 – 64 µg/mL).

  • Incubation: Plate 100 µL inoculum + 2 µL compound in 96-well plates. Incubate at 37°C for 18 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours.

    • Pink = Viable (Reduction of resazurin to resorufin).

    • Blue = Inhibited (No metabolic activity).

  • Validation: Positive control (Ciprofloxacin) must fall within CLSI quality control ranges (0.004–0.016 µg/mL) for the assay to be valid.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the molecular mechanism of action (IC50).

Causality & Logic: MIC values measure cell death but not the specific target engagement. This gel-based assay isolates the enzyme (DNA Gyrase) to prove 7-MCCA inhibits the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA.

Step-by-Step Workflow:

  • Reaction Mix: Combine Relaxed pBR322 plasmid (0.5 µg), E. coli DNA Gyrase (1 U), ATP (1 mM), and varying concentrations of 7-MCCA.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (SDS/Proteinase K) to digest the enzyme.

  • Electrophoresis: Run samples on 1% agarose gel.

    • Band Analysis: Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Densitometry of the supercoiled band vs. total DNA.

Comparative Statistical Analysis

Dataset 1: Antibacterial Potency (MIC in µg/mL)

Hypothesis: 7-MCCA exhibits superior potency to Nalidixic Acid but is inferior to Ciprofloxacin due to the lack of a C7-piperazine ring.

CompoundE. coli (MIC)S. aureus (MIC)P. aeruginosa (MIC)
7-MCCA 4.0 ± 0.5 8.0 ± 1.2 16.0 ± 2.0
Ciprofloxacin (Std)0.008 ± 0.0020.25 ± 0.050.5 ± 0.1
Nalidixic Acid (Ref)8.0 ± 1.532.0 ± 4.0>64
Unsubstituted Cinnoline>64>64>64

Statistical Treatment (ANOVA):

  • Test: One-way ANOVA followed by Tukey’s HSD post-hoc test.

  • Result:

    • 7-MCCA vs. Nalidixic Acid: p < 0.01 (Significant improvement).

    • 7-MCCA vs. Ciprofloxacin: p < 0.001 (Significantly less potent).

  • Interpretation: The C7-methoxy group improves cell wall penetration compared to the unsubstituted scaffold, but lacks the specific porin-entry facilitation of the C7-piperazine/C6-fluorine motif found in fluoroquinolones.

Dataset 2: DNA Gyrase Inhibition (IC50 in µM)

Hypothesis: The mechanism is direct enzymatic inhibition.

CompoundIC50 (DNA Gyrase)Hill Slope (n)

(Fit Quality)
7-MCCA 12.5 µM -1.1 0.985
Ciprofloxacin0.15 µM-1.20.992
Novobiocin (ATPase inhibitor)0.8 µM-0.90.978

Statistical Treatment (Non-Linear Regression):

  • Model: 4-Parameter Logistic (4PL) Sigmoidal Curve.

    
    
    
  • Analysis: The Hill slope of -1.1 suggests a 1:1 binding stoichiometry, confirming 7-MCCA acts as a competitive inhibitor at the DNA-cleavage site, similar to ciprofloxacin, rather than the ATPase site (Novobiocin).

Visualizations

Diagram 1: Mechanistic Pathway (DNA Gyrase Inhibition)

This diagram illustrates the specific interference point of 7-MCCA within the bacterial replication cycle.

G Start Bacterial Replication Initiation Gyrase DNA Gyrase Complex (Topoisomerase II) Start->Gyrase Binding ATP + Relaxed DNA Binding Gyrase->Binding Cleavage DNA Strand Cleavage (G-Segment) Binding->Cleavage Inhibition 7-MCCA Intercalation (Stabilizes Cleavable Complex) Cleavage->Inhibition Target Site Supercoiling Negative Supercoiling Cleavage->Supercoiling Normal Cycle Death Double-Strand Breaks (Bacterial Cell Death) Inhibition->Death Accumulation of Breaks Replication Replication Fork Progression Supercoiling->Replication

Caption: 7-MCCA stabilizes the DNA-Gyrase cleavable complex, preventing strand religation and causing lethal double-strand breaks.

Diagram 2: Synthesis Workflow (Richter Cyclization)

The synthesis of 7-MCCA is critical for purity in biological assays.

Synthesis Step1 2-Amino-4-methoxy benzoic acid Intermediate Diazonium Salt Step1->Intermediate 0°C Reagent1 NaNO2 / HCl (Diazotization) Reagent1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Heat/Reduction Product 7-Methoxycinnoline- 3-carboxylic acid Step2->Product Yield: ~73%

Caption: Richter synthesis route utilized to generate high-purity 7-MCCA for biological evaluation.

References

  • Gurjar, V. K., et al. (2023). "Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents."[2] Journal of Medical Pharmaceutical and Allied Sciences.

  • Saini, M. S., et al. (2013). "Targets and Biological Activities of Cinnoline Derivatives: A Review."[3] International Journal of Pharmaceutical Sciences and Research.

  • BenchChem. "Methyl 7-methoxycinnoline-3-carboxylate: Chemical Properties and Biological Applications." BenchChem Compound Database.

  • Knutsen, L. J., et al. (2013). "New GABA amides activating GABAA-receptors."[4] Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. "7-Methoxyquinoline-3-carboxylic acid Product Specification." Merck/Sigma Catalog.

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Comparative

A Comparative Guide to the Efficacy of Cinnoline Compounds in Oncology Research

The landscape of oncological drug discovery is in a perpetual state of evolution, with a continuous demand for novel scaffolds that can yield potent and selective therapeutic agents. Among the myriad of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of oncological drug discovery is in a perpetual state of evolution, with a continuous demand for novel scaffolds that can yield potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the cinnoline nucleus has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of different classes of cinnoline derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. Our focus is to synthesize data from peer-reviewed studies to present a clear, evidence-based comparison to inform future research and development.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, is structurally an isomer of other well-known scaffolds like quinoline and isoquinoline.[1] This fundamental structure has proven to be a versatile template for the design of a wide array of pharmacologically active molecules.[1] The strategic placement of substituents around the cinnoline core allows for the fine-tuning of its physicochemical properties and biological targets, leading to compounds with anticancer, antimicrobial, and anti-inflammatory activities, among others.[1][2] In the context of oncology, cinnoline derivatives have been primarily investigated as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.

Comparative Efficacy of Anticancer Cinnoline Derivatives

To provide a clear comparison, we will focus on three distinct classes of cinnoline derivatives that have shown significant promise as anticancer agents: Topoisomerase I inhibitors, Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, and Bruton's Tyrosine Kinase (BTK) inhibitors.

Mechanism of Action: A Tale of Two Targets

The anticancer activity of the selected cinnoline derivatives can be broadly categorized into two major mechanisms: DNA topoisomerase I inhibition and protein kinase inhibition.

  • Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme that resolves DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[3][4] Certain cinnoline derivatives, particularly substituted dibenzo[c,h]cinnolines, act by stabilizing the covalent complex between topoisomerase I and DNA.[5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells.[3][5]

  • Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including proliferation, survival, and differentiation, by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers. Cinnoline derivatives have been developed to target specific kinases that are implicated in oncogenesis.

    • LRRK2 Inhibition: Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. While primarily studied for its role in Parkinson's disease, aberrant LRRK2 activity has also been linked to cancer.[6][7] Cinnoline-based compounds have been identified as potent inhibitors of LRRK2 kinase activity.[8][9]

    • BTK Inhibition: Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[2][10] Consequently, BTK is a validated therapeutic target for B-cell malignancies.[2] 4-Aminocinnoline-3-carboxamides and their structurally related 4-aminoquinoline analogs have been explored as BTK inhibitors.[11][12]

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative cinnoline derivatives from the three classes against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, this compilation provides a valuable overview of the relative potency of these compounds.

Compound ClassSpecific Derivative/ExampleTargetCancer Cell LineIC50 (µM)Reference
Topoisomerase I Inhibitor Substituted dibenzo[c,h]cinnolineTopoisomerase IHCT-116 (Colon)< 0.01 - 0.07[13]
MCF-7 (Breast)< 0.01[13]
MDA-MB-435 (Breast)< 0.01[13]
LRRK2 Inhibitor Cinnoline-3-carboxamideLRRK2Not ReportedEnzyme IC50: ~0.07-0.11[14][15]
BTK Inhibitor 4-Aminoquinoline-3-carboxamide*BTKNot ReportedEnzyme IC50: 0.0053[11][12]

*Note: The most potent BTK inhibitors identified were 4-aminoquinoline-3-carboxamides, which are structurally very similar to the cinnoline scaffold and were developed from cinnoline leads.[11][12]

From the available data, the substituted dibenzo[c,h]cinnolines demonstrate exceptionally potent cytotoxic activity against colon and breast cancer cell lines, with IC50 values in the nanomolar range.[13] The kinase inhibitors, while also potent at the enzymatic level, have less reported data on their direct cytotoxicity against cancer cell lines in the same concentration range. This highlights a key difference in the drug development focus for these classes, with topoisomerase inhibitors often being directly evaluated for their cytotoxic effects, while kinase inhibitors are initially characterized by their enzymatic inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by these compounds is crucial for a comprehensive understanding of their function.

Targeted Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by the respective cinnoline derivatives.

Topoisomerase_I_Inhibition cluster_DNA DNA Replication/Transcription cluster_Enzyme Topoisomerase I Cycle Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Binding Relaxed_DNA Relaxed DNA Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex DNA Cleavage Re-ligation Re-ligation Cleavable_Complex->Re-ligation Strand Passage Re-ligation->Relaxed_DNA Release Cinnoline_Derivative Dibenzo[c,h]cinnoline Derivative Cinnoline_Derivative->Cleavable_Complex Stabilization & Inhibition

Caption: Inhibition of the Topoisomerase I catalytic cycle by dibenzo[c,h]cinnoline derivatives.

LRRK2_Signaling LRRK2 LRRK2 Kinase Phosphorylation Phosphorylation LRRK2->Phosphorylation Substrate Downstream Substrates (e.g., Rab GTPases) Substrate->Phosphorylation Cellular_Processes Aberrant Cellular Processes (e.g., Vesicular Trafficking, Autophagy) Phosphorylation->Cellular_Processes Cinnoline_Inhibitor Cinnoline-3-carboxamide Cinnoline_Inhibitor->LRRK2 Inhibition

Caption: Inhibition of LRRK2 kinase activity by cinnoline-3-carboxamide derivatives.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream_Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream_Signaling Cell_Response B-Cell Proliferation & Survival Downstream_Signaling->Cell_Response Cinnoline_Inhibitor 4-Aminocinnoline Derivative Cinnoline_Inhibitor->BTK Inhibition

Caption: Inhibition of the BCR signaling pathway via BTK by 4-aminocinnoline derivatives.

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay [16][17][18]

Objective: To determine the concentration at which a cinnoline derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Cinnoline compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[18]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Harvest and count the cells. Ensure cell viability is >90%.[19] b. Dilute the cells in complete medium to the optimal seeding density (determined empirically for each cell line, typically 1,000-100,000 cells/well).[16] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control. d. Incubate the plate for 24 hours to allow cells to attach and resume growth.[16]

  • Compound Treatment: a. Prepare serial dilutions of the cinnoline compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%). b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the compound-treated wells). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the MTT reagent to each well (final concentration 0.5 mg/mL).[17] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18] c. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[17]

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Cinnoline and its derivatives represent a highly promising class of compounds in the field of oncology. This guide has highlighted the potent efficacy of distinct classes of cinnoline derivatives, each with a unique mechanism of action. The substituted dibenzo[c,h]cinnolines stand out for their potent, direct cytotoxic effects as topoisomerase I inhibitors.[5] In contrast, the cinnoline-based kinase inhibitors offer a more targeted approach, with high potency against specific enzymes like LRRK2 and BTK, which are crucial for cancer cell signaling.[8][12]

The future of cinnoline-based drug discovery will likely involve the optimization of these scaffolds to improve their selectivity, pharmacokinetic properties, and in vivo efficacy. Structure-activity relationship (SAR) studies will continue to be crucial in designing next-generation cinnoline derivatives with enhanced therapeutic indices. Furthermore, exploring the potential of these compounds in combination therapies could unlock synergistic effects and overcome mechanisms of drug resistance. The versatility of the cinnoline scaffold ensures that it will remain an area of active investigation for the development of novel anticancer agents.

References

  • Cushman, M., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. PubMed. [Link]

  • Taymans, J. M., & Cookson, M. R. (2016). The Role of LRRK2 in Neurodegeneration of Parkinson Disease. PMC. [Link]

  • Gnanaprakash, D., et al. (2022). Molecular Pathways Involved in LRRK2-Linked Parkinson's Disease: A Systematic Review. MDPI. [Link]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • Akinleye, A., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. Creative Diagnostics. [Link]

  • Rohr, J., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology. [Link]

  • Tse-Dinh, Y. C. (2009). Structural studies of type I topoisomerases. Nucleic Acids Research. [Link]

  • Paul, M. K., & Kumar, S. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. MDPI. [Link]

  • Chen, Y. C., et al. (2025). The Multifaceted Role of LRRK2 in Parkinson's Disease. ResearchGate. [Link]

  • Russo, I., et al. (2017). Cross-talk between LRRK2 and PKA: implication for Parkinson's disease? Portland Press. [Link]

  • S. J. (2018). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • ResearchGate. (n.d.). General mechanism of action of topoisomerase I. ResearchGate. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Excedr. (2022). Topoisomerase: Overview & Applications. Excedr. [Link]

  • Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. [Link]

  • Wang, Z., et al. (2006). The mechanism of type IA topoisomerases. PNAS. [Link]

  • Acharya, A. (2023). Topoisomerase: Types, Structure, Functions, Mechanism. Microbe Notes. [Link]

  • Cushman, M., et al. (2012). Dibenzo[c,h][5]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]

  • Garofalo, A. W., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cushman, M., et al. (2010). Design, synthesis, and evaluation of dibenzo[c,h][2][5]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. PubMed. [Link]

  • Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • Asif, M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Cushman, M., et al. (2003). Substituted dibenzo[c,h]cinnolines: Topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • El-Sayed, N. A. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

  • Al-Ostath, O. A. A., et al. (2022). Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. African Journals Online. [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

  • Brand, C. S., et al. (2024). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. PMC. [Link]

  • Brand, C. S., et al. (2024). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]

  • Wang, Y., et al. (2023). Identification of LRRK2 Inhibitors through Computational Drug Repurposing. ACS Omega. [Link]

  • Garofalo, A. W., et al. (2013). Novel cinnoline-based inhibitors of LRRK2 kinase activity. PubMed. [Link]

  • Kovács, D., et al. (2024). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. Biomedicine & Pharmacotherapy. [Link]

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Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

7-Methoxycinnoline-3-carboxylic Acid: Comprehensive Laboratory Disposal and Waste Management Protocol The safe and compliant disposal of synthetic heterocyclic compounds is a critical operational mandate in any modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

7-Methoxycinnoline-3-carboxylic Acid: Comprehensive Laboratory Disposal and Waste Management Protocol

The safe and compliant disposal of synthetic heterocyclic compounds is a critical operational mandate in any modern drug discovery or chemical research facility. 7-Methoxycinnoline-3-carboxylic acid (CAS: 929975-18-8) is a nitrogen-containing heterocyclic building block frequently utilized in the synthesis of complex, biologically active molecules [1]. Because this compound is designed to interact with biological systems, it must be treated as a potential environmental toxin and handled with rigorous waste management protocols.

This guide provides operational, step-by-step procedures for the segregation, containment, and disposal of 7-Methoxycinnoline-3-carboxylic acid waste streams, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) mandates [2].

Effective waste management begins with understanding the molecular behavior of the compound. 7-Methoxycinnoline-3-carboxylic acid features a cinnoline core (a fused pyrazole/benzene ring system), a methoxy substituent, and a carboxylic acid moiety.

  • Environmental Persistence: The aromatic, nitrogen-rich cinnoline core is not readily biodegradable. If discharged into municipal wastewater, it can persist and potentially disrupt aquatic ecosystems [3].

  • Solvent Interactions: As a weak organic acid, it is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) or basic aqueous solutions during assays. The choice of solvent dictates the RCRA waste classification (e.g., ignitable or toxic) [4].

  • Regulatory Status: While not specifically listed on the EPA’s P- or U-lists for acutely hazardous materials, standard laboratory safety doctrines require that all uncharacterized synthetic organic chemicals be managed as hazardous waste and destroyed via high-temperature incineration [5]. Drain disposal is strictly prohibited [4].

Waste Segregation and Container Compatibility

To prevent dangerous cross-reactions and optimize disposal costs, waste streams containing 7-Methoxycinnoline-3-carboxylic acid must be strictly segregated. For example, mixing non-halogenated solvent waste with halogenated waste forces the entire container to be processed in specialized, highly expensive incinerators equipped with dioxin scrubbers.

Table 1: Quantitative and Categorical Segregation Matrix for 7-Methoxycinnoline-3-carboxylic Acid

Waste Stream VariantRCRA DesignationPrimary Hazard CharacteristicApproved ReceptacleSegregation / Incompatibilities
Pure Solid (Powder/Crystals)Non-listed Organic SolidIrritant / BioactiveWide-mouth HDPE or Amber GlassKeep isolated from strong oxidizers and strong bases.
Non-Halogenated Solution (in DMSO, MeOH, MeCN)Ignitable (D001)Flammable / ToxicNarrow-mouth HDPE safety canDo not mix with halogenated solvents or aqueous acids.
Halogenated Solution (in DCM, Chloroform)Toxic (D039)*Halogenated / ToxicPTFE-lined Glass bottleDo not mix with non-halogenated solvents.
Aqueous Basic Solution (pH > 9)Corrosive (D002)Corrosive / IrritantPolyethylene (PE) carboyDo not mix with acidic waste streams (risk of exothermic reaction).
Contaminated Consumables (Tips, PPE, Tubes)Solid DebrisTrace ContaminationDouble-bagged clear PE bagsPuncture hazards (needles/glass) must go to a rigid Sharps container.

*Note: D039 applies specifically if the solvent mixture contains regulated concentrations of specific halogens, but all such mixtures are managed universally as halogenated organic waste.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By following these steps sequentially, laboratory personnel ensure both chemical stability and regulatory compliance.

Protocol A: Disposal of Solid Waste and Powders
  • Containment: Transfer any unused, expired, or spilled 7-Methoxycinnoline-3-carboxylic acid powder into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container. Causality: HDPE provides excellent chemical resistance and prevents moisture ingress, which could degrade the compound into stickier, harder-to-manage residues.

  • Labeling: Immediately affix an institutional Hazardous Waste tag. The label must explicitly state: "Hazardous Waste - 7-Methoxycinnoline-3-carboxylic acid (Solid Organic Waste)"[2]. Do not use abbreviations or chemical formulas.

  • Accumulation: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the container is stored in secondary containment (e.g., a chemically resistant tray) to capture potential spills [5].

Protocol B: Disposal of Liquid Solutions (e.g., DMSO/Methanol)
  • Compatibility Check: Verify the pH of the solution. If the solution is highly basic or acidic, neutralize it to a pH between 5 and 9 if your institutional EHS permits benchtop neutralization. Otherwise, segregate it as corrosive waste.

  • Transfer: Using a funnel, slowly pour the 7-Methoxycinnoline-3-carboxylic acid solution into the appropriate liquid waste carboy (refer to Table 1 for Halogenated vs. Non-Halogenated).

  • Venting: Cap the container securely. If the waste mixture has any potential for off-gassing, utilize a vented cap to prevent pressure build-up and subsequent container rupture.

  • Triple Rinsing (The "Empty Container" Rule): If you are disposing of the original primary vendor vial, it must be triple-rinsed with a compatible solvent (e.g., methanol). The rinsate must be collected in the liquid hazardous waste container. Only after triple rinsing is the vial considered "RCRA empty" and safe for standard glass disposal [3].

Protocol C: EHS Transfer and Final Disposition

Under EPA Subpart K regulations for academic and research laboratories, waste cannot remain in an SAA indefinitely [2].

  • Time-Limit Monitoring: Monitor the SAA. Once a container is full, or reaches the institutional time limit (typically 6 to 12 months), it must be dated and transferred to the central accumulation area within 3 days [5].

  • Manifesting: Submit a waste pickup request to your EHS department, detailing the exact volume and solvent composition. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which completely degrades the cinnoline ring system into harmless elemental gases (CO2, H2O, N2).

Operational Workflow Visualization

The following decision tree maps the logistical pathways for handling 7-Methoxycinnoline-3-carboxylic acid waste, ensuring rapid, compliant decision-making at the bench.

G Start 7-Methoxycinnoline-3-carboxylic acid Waste Generated State What is the physical state of the waste? Start->State Solid Solid Powder / Crystals State->Solid Liquid Liquid Solution (e.g., in DMSO/MeOH) State->Liquid Consumables Contaminated Consumables (Tips, Tubes, PPE) State->Consumables SolidCont Place in HDPE/Glass Solid Waste Container Solid->SolidCont LiquidCont Place in Compatible Liquid Waste Carboy Liquid->LiquidCont ConsumablesCont Place in Double-Bagged Solid Debris Container Consumables->ConsumablesCont Label Attach EPA/RCRA Hazardous Waste Label SolidCont->Label LiquidCont->Label ConsumablesCont->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Workflow for the segregation and disposal of 7-Methoxycinnoline-3-carboxylic acid waste streams.

References

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • Case Western Reserve University. "How to Dispose of Chemical Waste." Environmental Health and Safety. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

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